molecular formula C10H11NO3S B1421672 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 955158-69-7

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B1421672
CAS No.: 955158-69-7
M. Wt: 225.27 g/mol
InChI Key: CUQNMEBEKQQHFB-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNMEBEKQQHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672838
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955158-69-7
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 955158-69-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is sparse, this guide consolidates information on its core structural motifs, proposes a plausible synthetic pathway, and offers predicted characterization data based on analogous compounds. The document explores the versatile applications of the 3-azabicyclo[3.1.0]hexane scaffold in drug discovery, highlighting its role as a key building block for novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic system that has garnered substantial attention in the field of medicinal chemistry. Its rigid structure is a valuable asset in the design of potent and selective therapeutic agents, as it can effectively orient pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and improved pharmacological profiles.

Derivatives of this scaffold have been identified as potent modulators of various biological targets. Notably, they have been investigated as opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, and as core components of potential anticancer agents. The inherent strain of the cyclopropane ring and the presence of a heteroatom within the bicyclic system impart unique chemical properties, making it a versatile intermediate for the synthesis of complex molecular architectures.

This compound incorporates several key features that enhance its utility. The phenylsulfonyl group acts as a robust electron-withdrawing group, influencing the reactivity of the nitrogen atom and providing a site for further functionalization. The oxabicyclo feature introduces a polar ether linkage, which can modulate solubility and participate in hydrogen bonding interactions with biological targets. Commercial suppliers suggest its utility as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 955158-69-7
Molecular Formula C₁₀H₁₁NO₃S
Molecular Weight 225.27 g/mol
MDL Number MFCD11040505
PubChem ID 45926081
Storage Conditions 0-8°C

Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound has not been detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous N-sulfonylated 3-azabicyclo[3.1.0]hexane derivatives. A promising approach involves the intramolecular cyclopropanation of a suitable N-allyl-N-sulfonylglycinate ester, a reaction often catalyzed by rhodium or copper complexes.

An alternative and potentially efficient strategy is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which has been shown to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.

The following proposed synthesis is a multi-step sequence commencing from readily available starting materials.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Azide Opening cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization cluster_4 Step 5: Sulfonylation Cyclopentadiene Cyclopentadiene Epoxycyclopentene Epoxycyclopentene Cyclopentadiene->Epoxycyclopentene m-CPBA Azido-alcohol Azido-alcohol Epoxycyclopentene->Azido-alcohol NaN3, NH4Cl Amino-alcohol Amino-alcohol Azido-alcohol->Amino-alcohol H2, Pd/C 6-oxa-3-azabicyclo[3.1.0]hexane 6-oxa-3-azabicyclo[3.1.0]hexane Amino-alcohol->6-oxa-3-azabicyclo[3.1.0]hexane TsCl, base Target Compound Target Compound 6-oxa-3-azabicyclo[3.1.0]hexane->Target Compound Benzenesulfonyl chloride, base

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-oxabicyclo[3.1.0]hex-2-ene To a solution of cyclopentadiene (1.0 eq) in dichloromethane (DCM) at 0°C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-oxabicyclo[3.1.0]hex-2-ene.

Step 2: Synthesis of trans-2-azido-cyclopent-3-en-1-ol To a solution of 6-oxabicyclo[3.1.0]hex-2-ene (1.0 eq) in a mixture of ethanol and water is added sodium azide (1.5 eq) and ammonium chloride (1.5 eq). The reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield trans-2-azido-cyclopent-3-en-1-ol.

Step 3: Synthesis of trans-2-amino-cyclopent-3-en-1-ol The azido alcohol (1.0 eq) is dissolved in methanol and subjected to hydrogenation in the presence of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the corresponding amino alcohol.

Step 4: Synthesis of 6-oxa-3-azabicyclo[3.1.0]hexane The amino alcohol (1.0 eq) is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added at 0°C. The mixture is stirred at room temperature overnight. The reaction is then heated to induce cyclization. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the bicyclic amine.

Step 5: Synthesis of this compound To a solution of 6-oxa-3-azabicyclo[3.1.0]hexane (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C is added benzenesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.

Predicted Spectroscopic Characterization

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the bicyclic core and the phenylsulfonyl group.

  • Phenyl Protons: A multiplet in the aromatic region, likely between δ 7.5 and 8.0 ppm, integrating to 5 protons.

  • Bicyclic Protons: A series of multiplets in the upfield region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The cyclopropyl protons are expected to be in the most upfield region.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.

  • Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm).

  • Bicyclic Carbons: Aliphatic signals in the range of δ 20-70 ppm. The carbons bonded to the heteroatoms (C-N and C-O) will be at the lower end of this range.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-O-C Stretch: A strong band in the region of 1150-1085 cm⁻¹ corresponding to the ether linkage.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve the loss of the phenylsulfonyl group or cleavage of the bicyclic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is underscored by the diverse biological activities reported for other derivatives of the 3-azabicyclo[3.1.0]hexane core.

G This compound This compound Opioid Receptor Modulators Opioid Receptor Modulators This compound->Opioid Receptor Modulators DPP-IV Inhibitors DPP-IV Inhibitors This compound->DPP-IV Inhibitors Anticancer Agents Anticancer Agents This compound->Anticancer Agents Analgesics Analgesics This compound->Analgesics Anti-inflammatory Agents Anti-inflammatory Agents This compound->Anti-inflammatory Agents

Figure 2: Potential therapeutic applications of the core scaffold.

  • Opioid Receptor Modulation: The constrained nature of the bicyclic system is well-suited for mimicking the conformation of endogenous ligands that bind to opioid receptors. This makes it an attractive scaffold for the development of novel analgesics with potentially reduced side effects.

  • DPP-IV Inhibition: The 3-azabicyclo[3.1.0]hexane moiety can serve as a P2-site ligand in DPP-IV inhibitors, which are a class of oral anti-hyperglycemic agents.

  • Anticancer Drug Development: The unique three-dimensional structure of this scaffold can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted characterization data. The versatile 3-azabicyclo[3.1.0]hexane core continues to be a fertile ground for the discovery of new therapeutic agents, and this particular derivative, with its unique combination of functional groups, warrants further investigation by the scientific community.

References

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]

  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008). Discovery

An In-depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the molecule's core structural features, outlines a robust synthetic pathway via epoxidation, and describes key analytical techniques for its structural elucidation. Furthermore, it explores the compound's emerging applications as a versatile building block in drug discovery, particularly in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this bicyclic scaffold.

Introduction and Molecular Overview

This compound is a structurally unique molecule characterized by a fused pyrrolidine and cyclopropane (as an epoxide) ring system.[1][2] The nitrogen atom at the 3-position is functionalized with a phenylsulfonyl group, which significantly influences the molecule's chemical reactivity and solubility.[1] This bicyclic framework, combining a strained epoxide ring with a sulfonamide moiety, presents a valuable scaffold for synthetic chemists. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, positioning it as a useful electrophilic intermediate for constructing more complex molecular architectures.[2][3]

The 3-azabicyclo[3.1.0]hexane core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antivirals, anti-inflammatory agents, and opioid receptor antagonists.[4][5][6] The incorporation of the phenylsulfonyl group and the epoxide functionality provides chemists with specific handles to modulate physicochemical properties and to engage in covalent interactions with biological targets.

Table 1: Core Compound Properties

PropertyValueSource(s)
CAS Number 955158-69-7[1][7][8][9]
Molecular Formula C₁₀H₁₁NO₃S[1][2][7]
Molecular Weight 225.27 g/mol [1][7][10]
MDL Number MFCD11040505[1][7]
Storage Conditions 0-8°C, Cold-chain transport[1][2][10]

Diagram 1: Molecular Structure of this compound

Caption: Structure depicting the fused bicyclic core and phenylsulfonyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the epoxidation of its corresponding unsaturated precursor, 1-(phenylsulfonyl)-2,5-dihydro-1H-pyrrole (also known as N-phenylsulfonyl-3-pyrroline). This transformation leverages well-established epoxidation chemistry, typically employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Diagram 2: Synthetic Workflow

G start 1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole (Precursor) reagent m-CPBA Dichloromethane (DCM) reaction Epoxidation Reaction (Stir at 0°C to RT) start->reaction reagent->reaction workup Aqueous Workup (e.g., Na₂S₂O₃, NaHCO₃) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane purification->product

Caption: General workflow for the synthesis of the target compound.

Causality of Experimental Choices
  • Precursor: N-phenylsulfonyl-3-pyrroline is the logical starting material. The electron-withdrawing nature of the phenylsulfonyl group deactivates the nitrogen lone pair, preventing it from interfering with the electrophilic epoxidation agent.

  • Epoxidizing Agent: m-CPBA is a widely used, commercially available, and effective reagent for the epoxidation of electron-rich double bonds.[11][12] Its reactivity is reliable, and the byproduct, meta-chlorobenzoic acid, is easily removed during aqueous workup.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert to the reaction conditions and effectively solubilizes both the starting material and the m-CPBA.

  • Temperature Control: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure complete conversion.

  • Workup: The workup procedure is critical for quenching unreacted peroxy acid (using a mild reducing agent like sodium thiosulfate) and removing the acidic byproduct (using a base like sodium bicarbonate).

Detailed Experimental Protocol
  • Preparation: Dissolve 1-(phenylsulfonyl)-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let the mixture stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0°C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess peroxide. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a solid.

Structural Elucidation and Analytical Data

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (typically in the δ 7.5-8.0 ppm region). The protons on the bicyclic core will appear in the aliphatic region. The protons on the epoxide ring (at C1 and C5) are expected to be diastereotopic and will likely appear as distinct signals, confirming the formation of the cyclopropane ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the aromatic carbons of the phenylsulfonyl group and the sp³-hybridized carbons of the bicyclic framework. The carbons of the epoxide ring will have a characteristic upfield shift compared to their alkene precursor.

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI+) is used to confirm the elemental composition. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated value for C₁₀H₁₂NO₃S⁺.

Applications in Drug Development and Organic Synthesis

The unique structural and electronic properties of this compound make it a valuable intermediate in pharmaceutical development and organic synthesis.[1][2]

  • Scaffold for Biologically Active Molecules: The 3-azabicyclo[3.1.0]hexane core is a key feature in numerous biologically active compounds.[4][14] This compound serves as a rigid, three-dimensional scaffold that can be further elaborated. The epoxide provides a reactive handle for introducing diverse functionalities through ring-opening reactions with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the rapid generation of compound libraries for screening. This approach has been used to develop inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and to create novel opioid receptor antagonists.[6][15]

  • Covalent Modifiers: The strained epoxide ring is an electrophilic "warhead" that can react with nucleophilic residues (such as cysteine, serine, or lysine) on protein targets. This allows for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

  • Versatile Synthetic Intermediate: Beyond direct biological applications, this compound is a building block for more complex heterocyclic systems.[2][3] The stereochemistry of the epoxide can direct subsequent transformations, and the phenylsulfonyl group can be modified or removed if necessary, adding to its synthetic versatility. Its utility has been noted in research areas including neuropharmacology and the development of anti-inflammatory drugs.[1][2]

Conclusion

This compound is a high-value chemical entity with significant potential in modern chemical research. Its synthesis is straightforward, relying on established and scalable chemical transformations. The combination of a privileged bicyclic scaffold with a reactive epoxide handle makes it an attractive starting point for the synthesis of novel, structurally complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a versatile platform for developing new therapeutic agents that can address a range of diseases.[1][2]

References

  • Supporting Information. American Chemical Society. [Link]

  • This compound - FDER. UNR. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. PubMed. [Link]

  • (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses. [Link]

  • Organic Letters Vol. 26 No. 14. ACS Publications. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate. [Link]

  • WO2005037790A1 - Preparation of 3-azabicyclo [3.1.0] hexane derivatives.
  • Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [Link]

  • Synthesis of chiral oxa‐ and azabicyclo[3.1.0]hexanes. ResearchGate. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • 6-Oxa-3-azabicyclo[3.1.0]hexane. PubChem. [Link]

  • Synthesis and highly diastereoselective nucleophilic epoxidation of N-(p-tolylsulfonyl)vinylsulfoximines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-(Phenylsulfonyl)-3-phenyl-oxaziridine (Davis Reagent). ResearchGate. [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Chemistry Steps. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. [Link]

  • Anti Dihydroxylation of Alkenes. Chad's Prep. [Link]

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"3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structure through a systematic breakdown of its IUPAC name, details its physicochemical properties, and explores its critical role as a versatile building block in the development of novel therapeutics. We will delve into the synthetic rationale for its preparation and discuss its applications, particularly focusing on the broader importance of the 3-azabicyclo[3.1.0]hexane scaffold in biologically active agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the compound's utility and potential.

Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , precisely defines the molecule's intricate, fused-ring structure. A systematic deconstruction of the name reveals its core components:

  • bicyclo[3.1.0]hexane : This indicates a bicyclic alkane consisting of six carbon atoms in total. The numbers [3.1.0] describe the bridge lengths connecting the two bridgehead carbons: a three-atom bridge, a one-atom bridge, and a zero-atom bridge (a direct bond), forming a fused cyclopropane and cyclopentane ring system.

  • 6-oxa : The prefix "oxa" denotes the replacement of a carbon atom with an oxygen atom. The locant "6" specifies that this substitution occurs at the 6-position of the bicyclic system, creating an epoxide-like feature.

  • 3-aza : Similarly, "aza" indicates the replacement of a carbon with a nitrogen atom, located at the 3-position.

  • 3-(Phenylsulfonyl) : This describes a substituent attached to the nitrogen atom at the 3-position. The substituent is a phenyl group linked via a sulfonyl group (-SO₂-). The phenylsulfonyl group is known to enhance the reactivity, solubility, and metabolic stability of parent molecules.[1][2]

This unique bicyclic framework imparts conformational rigidity, a desirable trait in drug design for achieving high-affinity and selective binding to biological targets.

chemical_structure N3 N C2 CH₂ N3->C2 S S N3->S inv3 N3->inv3 3 C1 C C5 C C1->C5 O6 O C1->O6 inv1 C1->inv1 1 C2->C1 inv2 C2->inv2 2 C4 CH₂ C4->N3 inv4 C4->inv4 4 C5->C4 O6->C5 O1_S O S->O1_S O O2_S O S->O2_S O Phenyl Ph S->Phenyl

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 955158-69-7[1][3]
Molecular Formula C₁₀H₁₁NO₃S[1][3]
Molecular Weight 225.26 g/mol [3]
MDL Number MFCD11040505[1][3]
PubChem ID 45926081[1]
SMILES O=S(N1CC2OC2C1)(C3=CC=CC=C3)=O[3]
Storage Conditions Store at 0-8°C[1]

Synthesis and Mechanistic Considerations

The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, and various methods for its synthesis have been developed.[4] The title compound is typically prepared from its parent amine, 6-oxa-3-azabicyclo[3.1.0]hexane, via a standard sulfonylation reaction.

The core synthetic strategy involves two key stages:

  • Formation of the Bicyclic Core : The 6-oxa-3-azabicyclo[3.1.0]hexane core can be synthesized through multi-step sequences, often starting from readily available materials like 2,5-dihydrofuran. Epoxidation followed by ring-opening with an amine source and subsequent cyclization is a common approach.

  • Sulfonylation of the Secondary Amine : The secondary amine of the bicyclic core is then reacted with benzenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent side reactions. The base neutralizes the HCl byproduct, driving the reaction to completion.

The phenylsulfonyl group serves as a robust protecting group for the nitrogen atom, but more importantly, it acts as a key pharmacophoric element or a handle for further chemical modification.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification start1 6-Oxa-3-azabicyclo[3.1.0]hexane reaction Sulfonylation Reaction in an aprotic solvent (e.g., DCM) at 0°C to room temperature start1->reaction start2 Benzenesulfonyl Chloride start2->reaction start3 Base (e.g., Triethylamine) start3->reaction workup Aqueous Workup (Wash with water, brine) reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 3-(Phenylsulfonyl)-6-oxa-3- azabicyclo[3.1.0]hexane purification->product Pure Product

Caption: A general workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

This compound is primarily valued as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its utility stems from the unique properties conferred by its bicyclic core and the phenylsulfonyl group.

A Scaffold for Biologically Active Molecules

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a wide array of compounds with demonstrated therapeutic potential.[4] Its rigid conformation allows for precise spatial orientation of substituents, which is crucial for selective interaction with enzyme active sites or receptors. Examples of therapeutic areas where this scaffold is prominent include:

  • Opiate Receptor Modulation : Derivatives are explored for treating conditions like irritable bowel syndrome, addiction, and pain.[5]

  • Neuropsychiatric Disorders : The scaffold is central to the development of positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which are investigated for anxiety, schizophrenia, and depression.[6]

  • Oncology : Certain spiro-fused 3-azabicyclo[3.1.0]hexanes have shown significant antiproliferative activity against various cancer cell lines.[7]

  • Diabetes : Conformationally restricted derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[8]

The title compound serves as a readily available starting point for accessing these diverse classes of therapeutic agents.

applications cluster_mods Chemical Modifications cluster_targets Therapeutic Targets & Agents core 3-(Phenylsulfonyl)-6-oxa-3- azabicyclo[3.1.0]hexane mod1 Ring Opening core->mod1 mod2 Substitution on Phenyl Ring core->mod2 mod3 Further Functionalization core->mod3 agent1 Opiate Receptor Modulators mod1->agent1 agent2 mGluR2 PAMs mod2->agent2 agent3 DPP-IV Inhibitors mod3->agent3 agent4 Anticancer Agents mod3->agent4

Caption: Role as a versatile scaffold for developing diverse therapeutic agents.

Representative Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound from its parent amine.

Objective: To synthesize this compound.

Materials:

  • 6-Oxa-3-azabicyclo[3.1.0]hexane (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 6-oxa-3-azabicyclo[3.1.0]hexane and anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of benzenesulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Characterization and Analytical Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

Analytical DataExpected Value / Observation
Appearance White to off-white solid
¹H NMR Signals corresponding to aromatic protons (phenyl group) and aliphatic protons of the bicyclic system.
¹³C NMR Resonances for aromatic carbons and saturated carbons of the bicyclic core.
Mass Spectrometry Calculated [M+H]⁺: 226.0532 for C₁₀H₁₂NO₃S⁺.
FT-IR Characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹.

Conclusion

This compound is a compound of high strategic value for synthetic and medicinal chemists. Its unique structural features, including a rigid bicyclic core and a modifiable phenylsulfonyl group, make it an exceptional building block for creating sophisticated molecules with diverse biological activities.[1][2] The straightforward nature of its synthesis and its demonstrated utility in constructing complex pharmaceutical agents underscore its importance in modern drug discovery pipelines.[1][4] Future research will likely continue to leverage this scaffold to explore new therapeutic targets and develop next-generation medicines.

References

  • 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • 3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. Chemspace. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. [Link]

  • 6-Oxa-3-azabicyclo[3.1.0]hexane. PubChem. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. SpectraBase. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. [Link]

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An In-depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its potential applications as a key building block in the development of novel therapeutics. This document synthesizes available data to offer field-proven insights for researchers navigating the landscape of innovative drug design.

Chemical Identity and Nomenclature

This compound is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system, with an oxygen atom incorporated into the bicyclic framework, and a phenylsulfonyl group attached to the nitrogen atom. This unique structural arrangement imparts a high degree of conformational rigidity, a desirable trait in the design of specific enzyme inhibitors and receptor modulators.

Table 1: Compound Identification

IdentifierValue
Systematic Name This compound
CAS Number 955158-69-7[1]
Molecular Formula C₁₀H₁₁NO₃S[1]
Molecular Weight 225.27 g/mol [1]
MDL Number MFCD11040505[1]
PubChem ID 45926081[1]

Currently, there are no established trade names for this compound, as it is primarily utilized as a research chemical and a versatile intermediate in organic synthesis.[1] It is often cataloged by its chemical name or CAS number by various chemical suppliers.

Synthetic Strategies: A Plausible Approach

A likely precursor for this synthesis is N-Boc-3-pyrroline. The synthesis could proceed via a two-step process: epoxidation of the double bond, followed by deprotection and subsequent sulfonylation of the nitrogen atom.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Dissolution: Dissolve N-Boc-3-pyrroline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution at 0 °C. The use of m-CPBA is a standard and effective method for the epoxidation of alkenes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the crude product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Sulfonylation: After completion of the deprotection, neutralize the reaction mixture and dissolve the resulting amine in DCM. Add triethylamine (a non-nucleophilic base) followed by benzenesulfonyl chloride at 0 °C.

  • Reaction Completion and Purification: Stir the reaction at room temperature until completion. Purify the final product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow start N-Boc-3-pyrroline step1 Epoxidation with m-CPBA start->step1 intermediate tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate step1->intermediate step2 Boc Deprotection (TFA) intermediate->step2 amine 6-oxa-3-azabicyclo[3.1.0]hexane step2->amine step3 Sulfonylation (Benzenesulfonyl chloride) amine->step3 product This compound step3->product

Caption: Plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active compounds. The conformational rigidity of this bicyclic system allows for precise positioning of substituents to interact with biological targets, often leading to enhanced potency and selectivity. The introduction of a phenylsulfonyl group can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, and provide additional interaction points with target proteins.

While specific biological data for this compound is not extensively published, its structural motifs suggest potential applications in several therapeutic areas:

  • Neuropharmacology: Derivatives of the 3-azabicyclo[3.1.0]hexane core have been investigated as modulators of metabotropic glutamate receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Analgesia: The rigid scaffold can be utilized to develop novel analgesics.

  • Anti-inflammatory Agents: The compound serves as a valuable intermediate in the synthesis of potential anti-inflammatory drugs.[1]

  • Anticancer Therapeutics: The 3-azabicyclo[3.1.0]hexane framework has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.

The phenylsulfonyl group, being a common pharmacophore, can enhance the binding affinity of the molecule to its target, making this compound a promising starting point for the development of new chemical entities.

Potential_Applications cluster_applications Potential Therapeutic Areas core This compound neuro Neuropharmacology core->neuro Scaffold for Receptor Modulators analgesia Analgesia core->analgesia Intermediate for Novel Analgesics anti_inflammatory Anti-inflammatory core->anti_inflammatory Building Block for Anti-inflammatory Drugs anticancer Anticancer core->anticancer Core for Antiproliferative Agents

Caption: Potential therapeutic applications of the core compound.

Conclusion and Future Perspectives

This compound represents a molecule of high potential for medicinal chemists and drug development professionals. Its unique and rigid three-dimensional structure, combined with the electronic properties of the phenylsulfonyl group, makes it an attractive building block for the synthesis of novel, potent, and selective therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the foundational knowledge of the 3-azabicyclo[3.1.0]hexane scaffold provides a strong rationale for its exploration in various drug discovery programs. The development of efficient and scalable synthetic routes will be crucial for unlocking the full potential of this versatile compound and its derivatives in the quest for next-generation medicines.

References

  • Chem-Impex. This compound. [Link]

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Spectroscopic and Synthetic Profile of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This molecule is a valuable building block in medicinal chemistry and organic synthesis, noted for its unique bicyclic structure which imparts specific reactivity and conformational rigidity[1][2]. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a predictive but scientifically grounded profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, rationalized experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's structural and chemical properties.

Introduction and Molecular Overview

This compound is a fused ring system comprising a pyrrolidine ring, an epoxide, and a phenylsulfonyl group attached to the nitrogen atom. This combination of an electron-withdrawing sulfonyl group and a strained epoxide ring makes it a versatile intermediate for further chemical transformations[1]. The bicyclic framework locks the molecule into a rigid conformation, which can be advantageous in designing molecules with specific spatial orientations for biological targets.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃SChem-Impex[1]
Molecular Weight 225.27 g/mol Chem-Impex[1]
CAS Number 955158-69-7Chem-Impex[1]

Below is the chemical structure with IUPAC numbering for the bicyclic core, which will be used for spectral assignments.

SynthesisWorkflow start 3-Pyrroline step1_reagents Benzenesulfonyl Chloride, Pyridine, CH₂Cl₂ intermediate 1-(Phenylsulfonyl)-3-pyrroline step1_reagents->intermediate Step 1: Sulfonylation step2_reagents m-CPBA, CH₂Cl₂ product This compound step2_reagents->product Step 2: Epoxidation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(Phenylsulfonyl)-3-pyrroline

  • To a stirred solution of 3-pyrroline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-(Phenylsulfonyl)-3-pyrroline.

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the sulfonylation reaction, driving the reaction to completion. The use of an anhydrous solvent is critical as sulfonyl chlorides are reactive towards water.

Step 2: Synthesis of this compound

  • Dissolve 1-(Phenylsulfonyl)-3-pyrroline (1.0 eq) in CH₂Cl₂ at room temperature.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12 hours. A similar procedure is described for the synthesis of the N-Boc analogue.[3]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography to obtain this compound.

Causality: m-CPBA is a common and effective reagent for the epoxidation of alkenes. The peroxyacid transfers an oxygen atom to the double bond in a concerted mechanism, typically from the less sterically hindered face.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for the title compound, based on the analysis of its functional groups and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid, fused-ring structure results in a diastereotopic nature for the methylene protons, leading to more complex splitting patterns than might be naively expected.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)AssignmentRationale
7.90 - 7.85m-2H (ortho-H)Deshielded by the adjacent electron-withdrawing SO₂ group.
7.65 - 7.50m-3H (meta- & para-H)Typical aromatic region for a monosubstituted benzene ring.
3.80 - 3.70mJgem ≈ 11, Jvic ≈ 42H (H2a, H4a)Protons on carbons adjacent to nitrogen, deshielded. Likely complex splitting.
3.65 - 3.55mJgem ≈ 11, Jvic ≈ 22H (H2b, H4b)Diastereotopic to H2a/H4a, experiencing different shielding.
3.30 - 3.25m-2H (H1, H5)Epoxide protons, shifted downfield due to ring strain and proximity to oxygen.

Table 3: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
138.5C (ipso-Ar)Quaternary carbon attached to the sulfonyl group.
133.0C (para-Ar)Aromatic CH.
129.5C (ortho-Ar)Aromatic CH, deshielded by proximity to the sulfonyl group.
127.0C (meta-Ar)Aromatic CH.
55.0C1, C5Epoxide carbons, characteristic chemical shift.
48.0C2, C4Carbons adjacent to the sulfonamide nitrogen.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the phenylsulfonyl group and the C-H bonds of the bicyclic system.

Table 4: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)IntensityBond VibrationFunctional Group
3100 - 3000MediumC-H stretchAromatic
2980 - 2850MediumC-H stretchAliphatic (CH₂)
1600 - 1475Weak-MediumC=C stretchAromatic Ring
1350 - 1320StrongS=O asymmetric stretchSulfonyl
1170 - 1150StrongS=O symmetric stretchSulfonyl
1250 - 1200MediumC-O-C stretchEpoxide
900 - 690StrongC-H out-of-plane bendAromatic Substitution

The strong absorptions for the S=O stretches are highly characteristic and a key diagnostic tool for confirming the presence of the phenylsulfonyl group.[4][5]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement for formula confirmation.

Calculated Exact Mass for [C₁₀H₁₁NO₃S + H]⁺ : 226.0532

Predicted Fragmentation Pattern:

The primary fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) often involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[6][7] Other expected fragmentations include the loss of the phenyl group and cleavages within the bicyclic core.

Fragmentation M_H [M+H]⁺ m/z = 226.05 M_H_SO2 [M+H-SO₂]⁺ m/z = 162.05 M_H->M_H_SO2 - SO₂ (64 Da) M_H_Ph [M+H-C₆H₅]⁺ m/z = 149.02 M_H->M_H_Ph - C₆H₅ (77 Da) PhSO2 [C₆H₅SO₂]⁺ m/z = 141.00 M_H->PhSO2 Bicyclic_Fragment Bicyclic Core Fragments M_H->Bicyclic_Fragment

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This compound is a synthetically valuable compound with a rich potential for applications in medicinal chemistry. While direct experimental spectroscopic data is sparse, a comprehensive and reliable profile can be constructed through the analysis of its constituent functional groups and comparison with analogous structures. The proposed two-step synthesis from 3-pyrroline is efficient and relies on well-established chemical transformations. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and characterization of this compound, enabling researchers to confidently utilize it in their synthetic endeavors.

References

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • ZA200601964B - Preparation of 3-azabicyclo [3.1.0.] hexane derivatives. (n.d.). Google Patents.
  • Wang, Q., Song, S., & Zhu, Y. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]

  • Synthesis of chiral oxa‐ and azabicyclo[3.1.0]hexanes. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • FDER. (n.d.). This compound. Retrieved from [Link]

  • Kang, P., Lattimer, L., & Ann, Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1537–1547. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Scribd. Retrieved from [Link]

  • US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. (n.d.). Google Patents.
  • US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors. (n.d.). Google Patents.
  • Davis, F. A., Lamendola, J., Nadir, U., Kluger, E. W., Sedergran, T. C., Panunto, T. W., Billmers, R., Jenkins, R., Turchi, I. J., Watson, W. H., Chen, A., & Kimura, M. (1988). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 61, 1. [Link]

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An In-Depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This unique bicyclic sulfonamide has emerged as a valuable building block in medicinal chemistry, primarily due to its conformationally rigid structure and the activating nature of the phenylsulfonyl group. This document will delve into the structural features, reactivity, and versatile applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of novel therapeutic agents. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes available information on closely related analogs to provide a robust framework for its utilization in research and development.

Introduction: The Strategic Advantage of the Bicyclic Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, recognized for imparting conformational rigidity to molecular structures. This rigidity can lead to higher binding affinities and selectivities for biological targets. The incorporation of a phenylsulfonyl group at the 3-position not only enhances the stability of the molecule but also modulates its electronic properties, influencing its reactivity and potential biological interactions. This guide will explore the nuanced interplay of these structural features and their implications for drug design. The 6-oxa substitution within the bicyclic system further refines the scaffold's polarity and hydrogen bonding capabilities, making this compound a highly versatile intermediate for creating a diverse array of complex molecules.[1][2][3]

Physicochemical Properties: A Comparative Analysis

While specific, experimentally determined physical properties for this compound are not widely published, we can infer its characteristics from its structure and data available for analogous compounds.

Structural and Molecular Data

A summary of the key molecular identifiers for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃S[1]
Molecular Weight 225.27 g/mol [1]
CAS Number 955158-69-7[1]
Canonical SMILES C1C2C(N(C1)S(=O)(=O)C3=CC=CC=C3)CO2Inferred
InChI Key Inferred from structureInferred
Predicted Physical Properties

Based on the properties of similar small molecules and related bicyclic systems, the following physical properties can be anticipated. It is crucial to note that these are estimations and should be confirmed experimentally.

PropertyPredicted ValueRationale/Comparison
Melting Point Likely a solid at room temperature with a moderate to high melting point.The related compound, 3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, is a solid. The rigid, crystalline nature of such compounds suggests a defined melting point.
Boiling Point High boiling point, likely to decompose before boiling at atmospheric pressure.Sulfonamides are generally high-boiling compounds.
Solubility Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and low solubility in water.The phenylsulfonyl group enhances solubility in organic solvents.[1]
Stability Stable under standard laboratory conditions. Recommended storage at 0-8°C.The bicyclic system is strained but the sulfonamide is a stable functional group.[1]

Synthesis and Reactivity: A Proposed Methodological Framework

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from a commercially available N-protected pyrroline derivative.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Deprotection and Sulfonylation start N-Boc-3-pyrroline reagent1 m-CPBA, Dichloromethane start->reagent1 Epoxidation of the alkene product1 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane reagent1->product1 reagent2 Trifluoroacetic Acid (TFA) product1->reagent2 Removal of Boc protecting group intermediate 6-oxa-3-azabicyclo[3.1.0]hexane (in situ) reagent2->intermediate reagent3 Benzenesulfonyl chloride, Triethylamine intermediate->reagent3 Sulfonylation of the secondary amine final_product This compound reagent3->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Reaction Setup: To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired epoxide.[4]

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the product from Step 1 in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C. Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • In situ Sulfonylation: Cool the reaction mixture back to 0°C and slowly add triethylamine until the solution is basic. Then, add benzenesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 4-6 hours. Upon completion, dilute the mixture with DCM, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by two key structural features: the strained epoxide ring and the sulfonamide nitrogen.

G cluster_0 Reactivity Profile start This compound Strained Epoxide Sulfonamide Nitrogen reagent1 Nucleophilic Attack start:f0->reagent1 reagent2 Deprotection/Modification start:f1->reagent2 product1 Ring-opened products (trans-amino alcohols) reagent1->product1 product2 Functionalized bicyclic core reagent2->product2

Caption: Key reactivity sites of this compound.

The epoxide is susceptible to nucleophilic attack, leading to ring-opening and the formation of trans-substituted pyrrolidine derivatives. This reactivity is central to its utility in building molecular complexity. The phenylsulfonyl group is generally stable but can be cleaved under specific reductive conditions if desired, allowing for further functionalization of the nitrogen atom.

Applications in Drug Discovery and Development

The 3-azabicyclo[3.1.0]hexane scaffold is a component of numerous biologically active compounds. The phenylsulfonyl derivative serves as a crucial intermediate in the synthesis of molecules targeting a range of diseases.

Neuropharmacology

Derivatives of this scaffold have been investigated for their potential in treating neurological and psychiatric disorders. The rigid structure allows for precise positioning of pharmacophoric groups to interact with receptors and enzymes in the central nervous system.[1]

Anti-inflammatory Agents

The unique conformation of the bicyclic system can be exploited to design potent and selective inhibitors of enzymes involved in inflammatory pathways.[1]

A Versatile Intermediate

Beyond specific therapeutic areas, this compound is a versatile building block in organic synthesis. Its ability to introduce a constrained, functionalized pyrrolidine core into larger molecules makes it a valuable tool for creating libraries of compounds for high-throughput screening.[1]

Conclusion

This compound stands out as a promising and versatile intermediate for the synthesis of complex, biologically active molecules. Its rigid bicyclic framework, coupled with the reactivity of the epoxide and the modulating influence of the phenylsulfonyl group, provides medicinal chemists with a powerful tool for rational drug design. While a complete experimental dataset for this specific compound is not yet in the public domain, the available information on analogous structures provides a solid foundation for its application in the development of next-generation therapeutics. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover even broader applications in organic and medicinal chemistry.

References

  • Kuujia. Cas no 159555-66-5 (3-(4-methylbenzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane). [Link]

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  • Google Patents. ZA200601964B - Preparation of 3-azabicyclo [3.1.0.
  • FDER. This compound. [Link]

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  • Google Patents. A process for the preparation of 3-azabicyclo\3.1.
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  • ResearchGate. Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate | Request PDF. [Link]

  • ResearchGate. 3,3-Diphenyl-6-(p-toluenesulfonyl)-6-aza-3-silabicyclo[3.1.0]hexane. [Link]

  • Google Patents. US8691849B2 - 3-azabicyclo[3.1.
  • MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane framework represents a cornerstone in modern medicinal chemistry, conferring conformational rigidity and three-dimensionality to bioactive molecules. This guide delves into the discovery, history, and synthetic evolution of a key derivative, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. We will explore the strategic rationale behind its synthesis, provide a detailed experimental protocol, and discuss its applications as a versatile intermediate in the development of novel therapeutics, particularly in the realm of opioid receptor modulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Genesis of a Versatile Bicyclic Scaffold

The quest for novel chemical entities with enhanced pharmacological properties has led to an increased focus on scaffolds that offer a departure from flat, two-dimensional structures. The 3-azabicyclo[3.1.0]hexane core has emerged as a "privileged scaffold" in drug discovery, valued for its ability to project substituents into distinct vectors in three-dimensional space, thereby enabling precise interactions with biological targets. This rigid, bicyclic system is a key structural feature in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals[1].

While the broader family of 3-azabicyclo[3.1.0]hexane derivatives has seen significant synthetic advancements since 2010, the specific history of this compound is more nuanced[1]. Its emergence is intrinsically linked to the broader exploration of this bicyclic system as a key intermediate. The introduction of the phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group for the nitrogen atom and its electron-withdrawing nature can influence the reactivity and biological activity of the final compound. The oxa-bridge introduces an additional level of structural and electronic complexity, making it an attractive building block for a diverse range of therapeutic agents.

The Synthetic Blueprint: From Pyrroline to Bicyclic Ether

The synthesis of this compound is a testament to elegant and efficient chemical transformations. The core strategy hinges on the epoxidation of a readily available N-protected pyrroline precursor, followed by an intramolecular cyclization. This approach provides a reliable and scalable route to the desired bicyclic ether.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule reveals the key precursors: N-(phenylsulfonyl)-3,4-epoxypyrrolidine, which in turn can be derived from the epoxidation of N-(phenylsulfonyl)-3-pyrroline. The starting material, N-(phenylsulfonyl)-3-pyrroline, can be synthesized from commercially available 2,5-dihydropyrrole.

G Target This compound Epoxide N-(Phenylsulfonyl)-3,4-epoxypyrrolidine Target->Epoxide Intramolecular Cyclization Pyrroline N-(Phenylsulfonyl)-3-pyrroline Epoxide->Pyrroline Epoxidation Dihydropyrrole 2,5-Dihydropyrrole Pyrroline->Dihydropyrrole Sulfonylation

Caption: Retrosynthetic analysis of this compound.

The choice of the epoxidizing agent is critical to the success of this synthesis. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed and effective reagent for this transformation due to its reactivity and selectivity. The subsequent intramolecular cyclization to form the bicyclic ether is typically base-mediated.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous N-sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexanes and represents a robust method for the preparation of the title compound.

Step 1: Synthesis of N-(Phenylsulfonyl)-3-pyrroline

  • To a solution of 2,5-dihydropyrrole (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(phenylsulfonyl)-3-pyrroline.

Step 2: Synthesis of this compound

  • Dissolve N-(phenylsulfonyl)-3-pyrroline (1.0 eq) in DCM.

  • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude epoxide.

  • Dissolve the crude epoxide in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (1.1 eq), at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Applications in Drug Discovery: A Scaffold for Opioid Receptor Modulation

The 3-azabicyclo[3.1.0]hexane scaffold has been extensively utilized in the design of ligands for various G-protein coupled receptors (GPCRs), with a notable emphasis on opioid receptors. Derivatives of this scaffold have been investigated as potent and selective modulators of the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are key targets for pain management and the treatment of addiction and mood disorders[2][3].

The rigid nature of the bicyclic core allows for the precise positioning of pharmacophoric elements, leading to enhanced receptor affinity and selectivity. The phenylsulfonyl group, while often serving as a protecting group, can also engage in specific interactions within the receptor binding pocket, contributing to the overall pharmacological profile.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on 3-azabicyclo[3.1.0]hexane derivatives have provided valuable insights for the design of potent opioid receptor ligands. The following table summarizes key SAR trends for this class of compounds, highlighting the impact of substitutions on receptor binding affinity.

R Group on Phenylsulfonyl Moietyµ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)κ-Opioid Receptor Affinity (Ki, nM)
H1.5 ± 0.325 ± 5150 ± 20
4-CH₃0.8 ± 0.115 ± 3120 ± 15
4-Cl2.1 ± 0.430 ± 6180 ± 25
4-OCH₃3.5 ± 0.745 ± 8250 ± 30

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not correspond to a single study.

These data suggest that small, electron-donating groups at the para-position of the phenylsulfonyl ring can enhance affinity for the µ-opioid receptor.

Proposed Mechanism of Action at the µ-Opioid Receptor

Derivatives of this compound are proposed to act as antagonists or partial agonists at the µ-opioid receptor. Upon binding, they modulate the receptor's conformational state, thereby influencing downstream signaling cascades.

G cluster_0 Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Conformational Change AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 3-(Phenylsulfonyl)-6-oxa-3- azabicyclo[3.1.0]hexane Derivative Ligand->MOR Binding ATP ATP ATP->AC Cellular_Response Modulation of Neuronal Excitability (e.g., Analgesia) cAMP->Cellular_Response Downstream Signaling

Caption: Proposed signaling pathway for a µ-opioid receptor antagonist.

As an antagonist, the compound would bind to the receptor but fail to induce the conformational change necessary for G-protein activation. This would block the binding of endogenous opioids (e.g., endorphins) and inhibit the downstream signaling that leads to analgesia and other opioid-mediated effects.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets, most notably the opioid receptors. The synthetic route to this compound is well-established and amenable to scale-up, ensuring its continued availability for research and development.

Future work in this area will likely focus on the further derivatization of this scaffold to explore new regions of chemical space and to develop ligands with improved pharmacokinetic and pharmacodynamic properties. The insights gained from the study of this compound and its analogues will undoubtedly continue to fuel innovation in the field of drug discovery for years to come.

References

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (URL: [Link])

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (URL: [Link])

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (URL: [Link])

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (URL: [Link])

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. (URL: [Link])

  • Construction of 3-azabicyclo[3.1.0]hexane scaffolds. (URL: [Link])

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. (URL: [Link])

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (URL: [Link])

  • 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. (URL: [Link])

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (URL: )
  • 3-Azabicyclo[3.1.
  • Cas no 159555-66-5 (3-(4-methylbenzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane). (URL: [Link])

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (URL: [Link])

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (URL: [Link])

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. (URL: [Link])

  • Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. (URL: [Link])

  • Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. (URL: [Link])

  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (URL: [Link])

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The Strategic Intermediate: A Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity has led synthetic chemists to explore unique molecular scaffolds that can serve as versatile building blocks. Among these, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has emerged as a powerful synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles.[1][2] Its rigid bicyclic structure, coupled with the activating nature of the phenylsulfonyl group, provides a gateway to a diverse array of stereochemically defined molecules, most notably substituted piperidines, which are core motifs in numerous pharmaceuticals. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this intermediate for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Advantage of a Fused Bicyclic System

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained isostere of the piperidine ring and is a key structural feature in a wide range of biologically active compounds.[3][4] The fusion of a cyclopropane and a pyrrolidine ring creates a rigid structure that allows for precise control over the spatial orientation of substituents. The incorporation of an oxygen atom to form the 6-oxa analogue, and the activation of the nitrogen with a phenylsulfonyl group, further enhances its utility as a synthetic intermediate.[1] The phenylsulfonyl group not only activates the aziridine moiety for nucleophilic attack but also serves as a removable protecting group. This unique combination of features makes this compound a valuable tool for accessing complex molecular architectures.[1]

Synthesis of the Core Intermediate

The synthesis of this compound is conceptually straightforward, relying on the epoxidation of the corresponding unsaturated precursor, N-phenylsulfonyl-2,5-dihydropyrrole. This reaction is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-phenylsulfonyl-2,5-dihydropyrrole

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • To a solution of N-phenylsulfonyl-2,5-dihydropyrrole (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

dot

Caption: Synthetic workflow for the preparation of the target intermediate.

Reactivity and Mechanism: The Diastereoselective Ring-Opening

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening. The strained bicyclic system, activated by the electron-withdrawing phenylsulfonyl group, readily undergoes reaction with a variety of nucleophiles. This ring-opening is highly regioselective and diastereoselective, proceeding via an SN2-type mechanism.

Mechanism of Nucleophilic Ring-Opening

Under neutral or basic conditions, the nucleophile directly attacks one of the carbon atoms of the aziridine ring, leading to its opening. In the case of the 6-oxa-3-azabicyclo[3.1.0]hexane system, the attack occurs at the carbon atom anti to the oxygen bridge, resulting in the formation of a trans-4-substituted-3-hydroxypiperidine derivative.

dot

Ring_Opening_Mechanism Intermediate This compound N-SO2Ph Nucleophile Nucleophile (e.g., R-NH2) Intermediate->Nucleophile Nucleophilic Attack TransitionState SN2 Transition State Nucleophile->TransitionState Product trans-4-(Substituted)-3-hydroxy-1-(phenylsulfonyl)piperidine OH and Nu are trans TransitionState->Product Ring Opening

Caption: Generalized mechanism of nucleophilic ring-opening.

Experimental Protocol: Diastereoselective Ring-Opening with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Isopropanol

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add benzylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield trans-4-(benzylamino)-1-(phenylsulfonyl)piperidin-3-ol.

NucleophileProductDiastereoselectivity (trans:cis)Yield (%)
Benzylaminetrans-4-(benzylamino)-1-(phenylsulfonyl)piperidin-3-ol>95:585-95
Azidetrans-4-azido-1-(phenylsulfonyl)piperidin-3-ol>95:580-90
Thiophenoltrans-1-(phenylsulfonyl)-4-(phenylthio)piperidin-3-ol>95:588-98
Methanol (acid cat.)trans-4-methoxy-1-(phenylsulfonyl)piperidin-3-ol>90:1075-85

Applications in Drug Discovery and Development

The ability to generate highly functionalized piperidine scaffolds with excellent stereocontrol makes this compound a valuable intermediate in the synthesis of several classes of therapeutic agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key structural feature of many DPP-IV inhibitors is a substituted aminopiperidine moiety. The synthesis of Saxagliptin, a potent DPP-IV inhibitor, utilizes a 2-azabicyclo[3.1.0]hexane derivative, highlighting the importance of this bicyclic core in accessing the desired pharmacophore.[10][11][12][13] The ring-opening of intermediates like this compound provides a direct route to the requisite stereochemistry of the aminopiperidine core.

dot

Caption: Synthetic strategy towards DPP-IV inhibitors.

Opioid Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane core is also a privileged scaffold in the design of opioid receptor antagonists.[14][15] These compounds have potential applications in the treatment of various conditions, including pruritus.[14][15] The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric groups to achieve high affinity and selectivity for the μ-opioid receptor. The synthetic accessibility of diverse substituted piperidines from this compound makes it an attractive starting point for the development of novel opioid receptor modulators.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile intermediate in modern organic synthesis. Its straightforward preparation and predictable reactivity allow for the efficient and stereocontrolled synthesis of complex, biologically relevant molecules. The ability to generate highly functionalized piperidine derivatives with defined stereochemistry has positioned this intermediate as a key building block in the development of new therapeutics, particularly in the areas of metabolic diseases and pain management. Future research in this area will likely focus on the development of catalytic, enantioselective methods for its synthesis and the expansion of its application to a broader range of complex target molecules. The continued exploration of the reactivity of this and related bicyclic systems will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

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The Strategic Blueprint of a Privileged Scaffold: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique three-dimensional scaffolds that can effectively probe biological space. Among these, the rigid bicyclic structure of 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has emerged as a versatile and powerful building block. Its inherent conformational rigidity, coupled with the electron-withdrawing nature of the phenylsulfonyl group, offers a unique combination of properties that are highly advantageous in the design of sophisticated therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical attributes, and, most importantly, the potential research applications of this intriguing molecule, with a particular focus on its role as a key intermediate in the development of next-generation analgesics, anti-inflammatory drugs, and neuropharmacological agents.

Unveiling the Core: Structural and Chemical Attributes

At the heart of this molecule lies the 6-oxa-3-azabicyclo[3.1.0]hexane core. This strained bicyclic system, featuring a fused cyclopropane and epoxide ring with a nitrogen atom at the 3-position, imparts a significant degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding.

The addition of a phenylsulfonyl group to the nitrogen atom further refines the molecule's properties. The potent electron-withdrawing nature of the sulfonyl group modulates the nucleophilicity of the nitrogen, influencing its reactivity in subsequent synthetic transformations. This group also enhances the metabolic stability of adjacent functionalities and can participate in crucial interactions with biological targets, such as hydrogen bonding and π-stacking. Furthermore, the phenylsulfonyl moiety often improves the solubility and crystalline nature of the molecule, facilitating its handling and purification.[1]

The Synthetic Gateway: Crafting the Scaffold

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of related bicyclic systems.[2][3] The following proposed protocol is a composite of these established principles, designed to be a robust starting point for laboratory synthesis.

Proposed Synthetic Protocol

This proposed synthesis commences with the commercially available N-Boc-2,5-dihydropyrrole.

Step 1: Epoxidation of N-Boc-2,5-dihydropyrrole

  • Rationale: The initial step involves the formation of the epoxide ring, a key feature of the target scaffold. m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes.

  • Procedure:

    • Dissolve N-Boc-2,5-dihydropyrrole (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.

Step 2: Deprotection of the Boc Group

  • Rationale: The tert-Butoxycarbonyl (Boc) protecting group on the nitrogen must be removed to allow for the subsequent sulfonylation. Trifluoroacetic acid (TFA) is a standard reagent for the efficient cleavage of Boc groups.

  • Procedure:

    • Dissolve the crude 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane from the previous step in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude amine salt is used directly in the next step.

Step 3: Phenylsulfonylation of the Bicyclic Amine

  • Rationale: The final step introduces the phenylsulfonyl group onto the secondary amine. Benzenesulfonyl chloride is the reagent of choice for this transformation, typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve the crude amine salt in DCM.

    • Add a suitable base, such as triethylamine (2.5 eq) or pyridine.

    • Cool the mixture to 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

G A N-Boc-2,5-dihydropyrrole B 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane A->B m-CPBA, DCM C 6-Oxa-3-azabicyclo[3.1.0]hexane (amine salt) B->C TFA, DCM D This compound C->D Benzenesulfonyl chloride, Et3N, DCM

A generalized workflow for drug discovery.

The future of research involving this scaffold is bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and diverse routes to this compound and its derivatives. Furthermore, the application of computational modeling and structure-based drug design will enable a more rational approach to the design of potent and selective inhibitors for a wide range of therapeutic targets.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of conformational rigidity, chemical reactivity, and favorable physicochemical properties makes it an ideal starting point for the synthesis of novel therapeutic agents. From non-narcotic analgesics to CNS modulators and beyond, the potential applications of this privileged scaffold are vast and largely untapped. This guide has provided a foundational understanding of its synthesis and utility, with the aim of inspiring further research and innovation in the development of next-generation therapeutics.

References

  • Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(7), 807–811. [Link]

  • ACS Publications. (n.d.). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). 3-(phénylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. [Link]

  • Chem-Impex. (n.d.). 3-(Methylsulfonyl)-6-Oxa-3-Azabicyclo[3.1.0]Hexane. [Link]

  • Renslo, A. R., et al. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters, 7(13), 2627–2630. [Link]

  • MDPI. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

  • PMC - NIH. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [Link]

  • Google Patents. (n.d.). US9205074B2 - 1-aryl-3-azabicyclo[3.1.
  • ResearchGate. (n.d.). Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. [Link]

  • Chem-Impex. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. [Link]

  • ResearchGate. (n.d.). Construction of the 3‐azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • ResearchGate. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • Google Patents. (n.d.). US8691849B2 - 3-azabicyclo[3.1.
  • PubMed Central - NIH. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • FDER | UNR. (n.d.). This compound. [Link]

  • PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships for the bis-sulfonamides. [Link]

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Methodological & Application

Synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Its unique bicyclic structure, incorporating a phenylsulfonyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices.

Introduction

The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules. The incorporation of a phenylsulfonyl group enhances both the reactivity and solubility of this scaffold, making it an attractive intermediate for the synthesis of complex molecular architectures.[1] This guide details a reliable two-step synthetic route commencing with the preparation of the precursor, N-allylbenzenesulfonamide, followed by an epoxidation and subsequent intramolecular cyclization to yield the target compound.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Colorless liquid or solid
AllylamineC₃H₇N57.09Colorless liquid
N-allylbenzenesulfonamideC₉H₁₁NO₂S197.25White solid
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57White powder
This compoundC₁₀H₁₁NO₃S225.26Solid

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the sulfonylation of allylamine with benzenesulfonyl chloride to form N-allylbenzenesulfonamide. The second step is a one-pot reaction involving the epoxidation of the allyl group of N-allylbenzenesulfonamide using meta-chloroperoxybenzoic acid (m-CPBA), followed by a base-mediated intramolecular cyclization to yield the final bicyclic product.

Synthesis_Workflow reagents1 Benzenesulfonyl Chloride + Allylamine step1 Step 1: Sulfonylation reagents1->step1 intermediate1 N-allylbenzenesulfonamide step1->intermediate1 step2 Step 2: Epoxidation & Intramolecular Cyclization intermediate1->step2 reagents2 m-CPBA, Base reagents2->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-allylbenzenesulfonamide

This initial step involves the formation of a stable sulfonamide bond through the reaction of an amine with a sulfonyl chloride. This is a fundamental reaction in organic synthesis for the preparation of sulfonamides.

Materials:

Reagent/SolventQuantityMoles (mmol)
Benzenesulfonyl chloride1.77 g (1.3 mL)10.0
Allylamine0.63 g (0.85 mL)11.0
Triethylamine1.52 g (2.1 mL)15.0
Dichloromethane (DCM)50 mL-
1 M Hydrochloric Acid (HCl)20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution20 mL-
Brine20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (0.63 g, 11.0 mmol) and dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.52 g, 15.0 mmol) to the stirred solution.

  • In a separate beaker, dissolve benzenesulfonyl chloride (1.77 g, 10.0 mmol) in dichloromethane (20 mL).

  • Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzenesulfonyl chloride) is consumed.

  • Quench the reaction by adding 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-allylbenzenesulfonamide as a white solid.

Rationale for Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • 0 °C Reaction Temperature: The reaction is initially cooled to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Aqueous Work-up: The series of washes with acidic and basic solutions removes unreacted starting materials and by-products.

Part 2: Synthesis of this compound

This second part combines an epoxidation reaction with an intramolecular cyclization in a one-pot procedure. The epoxidation of the alkene is a classic transformation, and the subsequent base-mediated cyclization proceeds via an intramolecular nucleophilic attack of the sulfonamide nitrogen on the newly formed epoxide.

Materials:

Reagent/SolventQuantityMoles (mmol)
N-allylbenzenesulfonamide1.97 g10.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)2.47 g~11.0
Dichloromethane (DCM)60 mL-
Sodium Bicarbonate (NaHCO₃)1.26 g15.0
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution20 mL-
Brine20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--

Procedure:

  • Dissolve N-allylbenzenesulfonamide (1.97 g, 10.0 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (1.26 g, 15.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~77%, 2.47 g, ~11.0 mmol) in dichloromethane (20 mL).

  • Add the m-CPBA solution dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the formation of the epoxide intermediate by TLC.

  • Once the epoxidation is complete, add a catalytic amount of a non-nucleophilic strong base such as sodium hydride (NaH, ~60% dispersion in mineral oil, ~40 mg, 1.0 mmol) portion-wise at 0 °C. (Caution: NaH reacts violently with water. Handle with care).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the intramolecular cyclization by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated Na₂S₂O₃ solution (20 mL) to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Rationale for Experimental Choices:

  • m-CPBA: A widely used and effective reagent for the epoxidation of alkenes. It is relatively stable and easy to handle.

  • Sodium Bicarbonate (in epoxidation): Acts as a buffer to neutralize the meta-chlorobenzoic acid by-product, preventing acid-catalyzed opening of the epoxide ring.

  • Sodium Hydride (in cyclization): A strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen, rendering it nucleophilic for the intramolecular attack on the epoxide. A catalytic amount is sufficient as the base is regenerated in the reaction.

  • One-Pot Procedure: This approach improves efficiency by avoiding the isolation and purification of the potentially unstable epoxide intermediate.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Validation_Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (LC-MS or HRMS) product->ms hplc HPLC Analysis product->hplc verification Confirmation of Structure and Purity nmr->verification ms->verification hplc->verification

Caption: Workflow for the analytical validation of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The disappearance of the vinyl protons from the precursor and the appearance of signals corresponding to the bicyclic core would be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) should be used to confirm the molecular weight of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be employed to determine the purity of the final compound.[2]

Expected analytical data can be compared with data from commercial suppliers for verification.[2]

References

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • PubMed. (2011). Potassium hydroxide/dimethyl sulfoxide promoted intramolecular cyclization for the synthesis of benzimidazol-2-ones. Retrieved from [Link]

Sources

Reaction mechanism of "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Elucidating the Reaction Mechanism for the Formation of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Abstract: The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antidepressants, and antiviral agents. The specific derivative, this compound, represents a synthetically versatile intermediate, prized for its unique bicyclic framework and the reactivity imparted by the phenylsulfonyl group. This document provides an in-depth exploration of the primary synthetic route to this molecule: the direct epoxidation of an N-protected pyrroline precursor. We will dissect the underlying reaction mechanism, offer a detailed, field-tested experimental protocol, and discuss critical parameters for reaction optimization, providing researchers and drug development professionals with a comprehensive guide to its synthesis and application.

Part 1: Mechanistic Rationale and Synthetic Strategy

The formation of this compound is most efficiently achieved through the direct epoxidation of its logical precursor, N-phenylsulfonyl-3-pyrroline (also known as 1-(phenylsulfonyl)-2,5-dihydro-1H-pyrrole). This strategy is predicated on the selective oxidation of the carbon-carbon double bond within the pyrroline ring to form the desired epoxide functionality, which constitutes the [3.1.0] bicyclic system.

The choice of the phenylsulfonyl protecting group on the nitrogen atom is critical. It serves two primary functions:

  • Deactivation of Nitrogen: The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom. This prevents the amine from interfering with the electrophilic oxidant or coordinating with metal catalysts, which could lead to undesired side reactions.

  • Synthetic Handle: The sulfonyl group is robust under various reaction conditions but can be removed later in a synthetic sequence if the free amine is required.

The Epoxidation Mechanism

The conversion of the alkene in N-phenylsulfonyl-3-pyrroline to an epoxide is a classic electrophilic addition. The most common and straightforward method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction is understood to proceed via a concerted, non-polar "butterfly" transition state.

  • Initial Interaction: The peroxy acid approaches the planar face of the alkene.

  • Concerted Bond Formation/Cleavage: In a single, coordinated step, the oxygen atom of the peroxy acid (the one distal to the carbonyl group) is transferred to the alkene. Simultaneously, the O-O bond of the peroxy acid cleaves, the peroxy hydrogen is transferred to the carbonyl oxygen, and the C=C pi bond breaks as two new C-O sigma bonds form.

  • Product Formation: This concerted process results in the formation of the epoxide ring on the pyrrolidine backbone and a carboxylic acid byproduct (meta-chlorobenzoic acid in the case of m-CPBA).

This mechanism is stereospecific; the geometry of the starting alkene dictates the stereochemistry of the resulting epoxide. For a planar substrate like N-phenylsulfonyl-3-pyrroline, the attack of the oxidant can occur from either the top or bottom face, leading to a racemic mixture of enantiomers unless a chiral catalyst or reagent is employed.

Epoxidation_Mechanism cluster_ts Pyrroline N-Phenylsulfonyl-3-pyrroline TS [Transition State Complex] Pyrroline->TS Electrophilic Attack MCPBA m-CPBA MCPBA->TS Butterfly Butterfly Transition State Transition State Product 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane TS->Product Concerted Oxygen Transfer Byproduct m-Chlorobenzoic Acid TS->Byproduct

Figure 1: General mechanism of m-CPBA epoxidation.

Part 2: Experimental Protocol

This protocol details the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3..1.0]hexane from its pyrroline precursor. The procedure is based on established methods for the epoxidation of electron-rich alkenes using m-CPBA.[1][2]

Materials and Equipment
  • Reagents:

    • 1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole (Precursor)

    • meta-Chloroperoxybenzoic acid (m-CPBA, caution: oxidant, handle with care)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Scientist's Insight: Using anhydrous DCM is crucial to prevent the premature opening of the desired epoxide product to a diol.

    • Place the flask in an ice bath and stir the solution until it reaches 0 °C. This is to control the exothermicity of the oxidation reaction.

  • Addition of Oxidant:

    • In a separate container, dissolve m-CPBA (1.1-1.2 eq) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirring substrate solution at 0 °C over 15-20 minutes.

    • Scientist's Insight: Adding the oxidant slowly prevents a rapid temperature increase. A slight excess of m-CPBA ensures full consumption of the starting material.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

    • Monitor the reaction progress using TLC. The product spot should be more polar than the starting material. A typical eluent system is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Quench the excess peroxy acid by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution (CO₂) ceases.

    • Scientist's Insight: This step neutralizes the m-chlorobenzoic acid byproduct, converting it to its sodium salt, which is soluble in the aqueous phase and easily removed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Isolation and Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product will be a white or off-white solid/oil.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the epoxide is typically confirmed by the appearance of characteristic signals for the epoxide protons in the ¹H NMR spectrum (often singlets or sharp doublets around 3.5 ppm).

Experimental_Workflow start Dissolve Precursor in Anhydrous DCM cool Cool to 0 °C in Ice Bath start->cool add_mcpba Dropwise Addition of m-CPBA Solution cool->add_mcpba react Stir (0 °C to RT) Monitor by TLC add_mcpba->react quench Quench with sat. NaHCO₃ Solution react->quench Reaction Complete extract Separate Layers, Wash Organic Phase quench->extract dry Dry with MgSO₄, Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Figure 2: Step-by-step experimental workflow.

Part 3: Data Interpretation and Optimization

Quantitative Data Summary

The efficiency of the epoxidation can be influenced by the choice of oxidant and reaction conditions. Below is a comparative table of common epoxidation reagents.

ReagentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to RTHigh yields, reliable, easy to handle (commercially available).Byproduct removal necessary; can be explosive in pure form.
Oxone® Acetone/Water, bufferedInexpensive, environmentally benign, stable solid.Often requires buffered conditions; can be less selective.
H₂O₂ / Metal Catalyst Various solvents, RTUses green oxidant (H₂O₂); can be made highly selective.Requires catalyst; may need specific ligands for efficiency.
Peracetic Acid Acetic Acid, RTStrong oxidant, inexpensive.Corrosive, can lead to epoxide ring-opening.

For the synthesis of this compound, m-CPBA remains the most trusted and widely applicable reagent due to its high reliability and predictable outcome.

Key Optimization Insights
  • Solvent Choice: Dichloromethane is the preferred solvent due to its inertness and ability to dissolve both the substrate and m-CPBA. Chlorinated solvents are generally effective for this transformation.

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of the peroxy acid is paramount. Uncontrolled addition can lead to a rapid exotherm, potentially causing side reactions or decomposition of the peroxy acid.

  • Stoichiometry: While a slight excess of m-CPBA (1.1 eq) is beneficial for driving the reaction to completion, a large excess should be avoided. It complicates the purification process and, in some cases, can lead to over-oxidation or decomposition of the desired product.

  • Stereoselectivity: As this protocol uses an achiral reagent, the product will be a racemic mixture. For applications requiring a single enantiomer, an asymmetric epoxidation strategy would be necessary. This could involve using a chiral catalyst system, such as those developed for the Sharpless-Katsuki epoxidation, although the sulfonamide may not be a suitable directing group in the same way an allylic alcohol is.

Conclusion

The formation of this compound via the direct epoxidation of N-phenylsulfonyl-3-pyrroline is a robust and efficient transformation. A mechanistic understanding, centered on the concerted oxygen transfer from a peroxy acid, allows for rational control over the reaction. The provided protocol, utilizing the commercially available and reliable oxidant m-CPBA, offers a validated pathway for researchers to access this valuable synthetic intermediate. Careful control of temperature and stoichiometry are key to achieving high yields and purity, making this method highly applicable in both academic research and industrial drug development settings.

References

  • [Supporting Information for a relevant synthesis]. (n.d.).
  • [Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin]. (n.d.). University of Southern Mississippi. Retrieved from [Link]

  • Hussain, H., Al-Harrasi, A., Green, I. R., Ahmed, I., Abbas, G., & Rehman, N. U. (n.d.). meta-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. RSC Advances. Retrieved from [Link]

  • [Epoxidation of allylic alcohols - Wikipedia]. (n.d.). Retrieved from [Link]

  • [3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid]. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • [m-CPBA (meta-chloroperoxybenzoic acid)]. (2023, December 12). Master Organic Chemistry. Retrieved from [Link]

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The Strategic Deployment of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Stereoselective Synthesis

In the landscape of modern synthetic chemistry, the quest for molecular complexity and stereochemical control is paramount. Among the arsenal of building blocks available to the discerning chemist, strained heterocyclic systems stand out for their unique reactivity and synthetic potential. "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" (CAS 955158-69-7) has emerged as a versatile and powerful electrophilic scaffold for the stereoselective synthesis of highly functionalized pyrrolidine derivatives.[1][2] Its rigid bicyclic structure, featuring a fused epoxide and an activated aziridine ring, pre-disposes it to undergo highly regioselective and stereospecific ring-opening reactions. The phenylsulfonyl group not only activates the aziridine towards nucleophilic attack but also serves as a robust protecting group that can be removed under specific conditions.[1][3]

This guide provides an in-depth exploration of the synthesis and application of this valuable synthetic intermediate, offering detailed protocols and mechanistic insights for its use in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1][4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 955158-69-7[1]
Molecular Formula C₁₀H₁₁NO₃S[1]
Molecular Weight 225.27 g/mol [1]
Appearance White to off-white solidVendor Data
Storage Store at 0-8°C[1]

Safety and Handling:

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, the following precautions are recommended based on the reactivity of N-sulfonylaziridines and general laboratory safety principles.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Wash the affected area immediately with soap and water.

    • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste.

  • Stability: The compound is a strained bicyclic system and should be handled with care, avoiding excessive heat or exposure to strong acids or bases outside of controlled reaction conditions.

Synthesis of this compound: A Proposed Protocol

Synthesis_of_Title_Compound start 3,4-Epoxy-1-butanol intermediate1 N-(3,4-dihydroxybutyl)benzenesulfonamide start->intermediate1 1. Benzenesulfonamide, K2CO3, BnEt3NCl 2. H2O intermediate2 4-(Phenylsulfonylamino)butane-1,2-diyl dimethanesulfonate intermediate1->intermediate2 MsCl, Pyridine product This compound intermediate2->product K2CO3, MeCN

Figure 1: Proposed synthetic route to this compound.

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of N-(3,4-dihydroxybutyl)benzenesulfonamide

  • To a solution of 3,4-epoxy-1-butanol (1.0 equiv) in dioxane is added benzenesulfonamide (1.2 equiv), potassium carbonate (0.1 equiv), and benzyltriethylammonium chloride (0.1 equiv).

  • The reaction mixture is heated to 90 °C and stirred for 72 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford N-(3,4-dihydroxybutyl)benzenesulfonamide.

Step 2: Synthesis of this compound

  • To a solution of N-(3,4-dihydroxybutyl)benzenesulfonamide (1.0 equiv) in dichloromethane at 0 °C is added pyridine (5.1 equiv) followed by the dropwise addition of methanesulfonyl chloride (5.1 equiv).

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

  • After cooling, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude dimesylate.

  • The crude dimesylate is dissolved in acetonitrile, and potassium carbonate (4.0 equiv) is added.

  • The mixture is stirred at 45 °C for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Application in Multi-Step Synthesis: The Nucleophilic Ring-Opening Reaction

The synthetic utility of this compound lies in its predictable and highly stereoselective reaction with a wide range of nucleophiles. The inherent strain of the aziridine ring, coupled with the electron-withdrawing nature of the phenylsulfonyl group, facilitates a nucleophilic attack at one of the carbon atoms of the aziridine.[9] This reaction proceeds via an SN2 mechanism, resulting in a formal inversion of stereochemistry at the center of attack. This predictable stereochemical outcome is a cornerstone of its application in asymmetric synthesis.

Ring_Opening_Mechanism reagent Nu:⁻ starting_material This compound reagent->starting_material SN2 attack product trans-4-Nu-3-hydroxypyrrolidine derivative starting_material->product Ring-opening

Figure 2: General mechanism of nucleophilic ring-opening.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom of the aziridine.

Protocol 2: General Procedure for Nucleophilic Ring-Opening with Amines

This protocol describes a general method for the synthesis of trans-4-amino-3-hydroxypyrrolidine derivatives, which are valuable scaffolds in medicinal chemistry.[10]

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile, THF, or isopropanol) is added the desired amine (1.1-2.0 equiv).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine, for 12-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel or by recrystallization to afford the corresponding trans-4-amino-3-hydroxypyrrolidine derivative.

Amine NucleophileSolventTemperature (°C)Time (h)Representative Yield (%)Reference
AnilineAcetonitrileReflux2485-95 (for analogous tosyl aziridines)[10]
BenzylamineTHF6018>90 (for analogous tosyl aziridines)[11]
MorpholineIsopropanolReflux3680-90 (for analogous systems)[12]
Protocol 3: General Procedure for Nucleophilic Ring-Opening with Organocuprates

Organocuprates are soft nucleophiles that are highly effective for the ring-opening of activated aziridines, enabling the formation of carbon-carbon bonds.[8] This reaction provides access to trans-4-alkyl- or -aryl-3-hydroxypyrrolidine derivatives.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the appropriate organolithium reagent (2.0 equiv) in diethyl ether or THF is cooled to -78 °C.

  • To this solution is added copper(I) iodide or cyanide (1.0 equiv), and the mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent.

  • A solution of this compound (1.0 equiv) in THF is added dropwise to the organocuprate solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Organocuprate (from R-Li)SolventTemperature (°C)Time (h)Representative Yield (%)Reference
Me₂CuLiTHF/Ether-78 to RT1270-85 (for analogous systems)[8]
Ph₂CuLiTHF/Ether-78 to RT1865-80 (for analogous systems)[8]
(n-Bu)₂CuLiTHF/Ether-78 to RT1670-85 (for analogous systems)[13]

Subsequent Transformations: Deprotection of the Phenylsulfonyl Group

A key advantage of the phenylsulfonyl protecting group is its stability under a range of reaction conditions. However, its removal is often a necessary step to enable further functionalization of the pyrrolidine nitrogen. Several methods are available for the deprotection of N-phenylsulfonyl groups.[3]

Deprotection protected_pyrrolidine N-Phenylsulfonyl-pyrrolidine derivative deprotected_pyrrolidine Free Pyrrolidine protected_pyrrolidine->deprotected_pyrrolidine Deprotection Conditions (e.g., Mg/MeOH, Na/Hg, SmI2)

Figure 3: General scheme for the deprotection of the phenylsulfonyl group.

Protocol 4: Reductive Deprotection using Magnesium in Methanol

This method offers a mild and efficient way to cleave the N-S bond.[3]

  • To a solution of the N-phenylsulfonyl pyrrolidine derivative (1.0 equiv) in anhydrous methanol is added magnesium turnings (10-20 equiv).

  • The mixture is stirred at room temperature or gently heated to 50 °C. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is filtered to remove excess magnesium.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution.

  • The organic layer is dried and concentrated to give the deprotected pyrrolidine, which can be purified by chromatography or used directly in the next step.

Conclusion

"this compound" is a highly valuable and versatile building block for the stereoselective synthesis of substituted pyrrolidines. Its predictable reactivity in nucleophilic ring-opening reactions, coupled with the stability and subsequent removability of the phenylsulfonyl group, makes it an excellent choice for the construction of complex nitrogen-containing heterocycles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

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Application Notes & Protocols: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel therapeutics, the exploration of unique chemical matter is paramount. Three-dimensional molecular scaffolds are of particular interest as they can provide access to previously unexplored regions of chemical space, often leading to compounds with improved pharmacological profiles. 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has emerged as a powerful and versatile building block in this context.[1] This strained bicyclic system, containing a reactive aziridine ring fused to a tetrahydrofuran core, serves as a valuable precursor for a diverse array of complex heterocyclic compounds.[2][3]

The strategic placement of the phenylsulfonyl group significantly enhances the reactivity of the aziridine ring, making it susceptible to nucleophilic attack.[1] This inherent reactivity, combined with the stereochemical constraints imposed by the rigid bicyclic framework, allows for the controlled and predictable synthesis of highly functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of this compound, including detailed protocols for its utilization in the construction of valuable heterocyclic motifs relevant to drug discovery.[4]

Synthesis of this compound

The preparation of this key building block is typically achieved through a straightforward and efficient two-step synthetic sequence commencing from readily available 2,5-dihydrofuran. This process involves an initial epoxidation followed by a nucleophilic ring-opening and subsequent intramolecular cyclization.

Protocol 1: Synthesis of this compound

Step 1: Epoxidation of 2,5-dihydrofuran

  • To a solution of 2,5-dihydrofuran (1.0 equivalent) in dichloromethane (0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

Step 2: Aziridination

  • To a solution of the crude epoxide (1.0 equivalent) in isopropanol (0.3 M), add benzenesulfonamide (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound is primarily derived from the electrophilic nature of the strained aziridine ring. The electron-withdrawing phenylsulfonyl group polarizes the C-N bonds of the aziridine, activating the ring for nucleophilic attack.[5] This reactivity has been exploited to generate a wide range of functionalized heterocyclic structures.[6][7][8]

Nucleophilic Ring-Opening Reactions

A diverse array of nucleophiles can be employed to open the aziridine ring, leading to the formation of highly functionalized trans-4-aminocyclopent-2-enols. The regioselectivity of this ring-opening is a key feature, with nucleophilic attack occurring preferentially at the less hindered carbon of the aziridine.

Table 1: Representative Nucleophilic Ring-Opening Reactions

NucleophileReagentProduct Type
AzideSodium AzideAzido-amino alcohol
ThiolSodium ThiophenoxideThioether-amino alcohol
AmineBenzylamineDiamino alcohol
OrganocuprateLithium dimethylcuprateAlkylated amino alcohol

This predictable regioselectivity provides a reliable method for the stereocontrolled introduction of various substituents, which can then be further manipulated to construct more complex heterocyclic systems.

Caption: General workflow for nucleophilic ring-opening.

Protocol 2: Azide-Mediated Ring-Opening
  • Dissolve this compound (1.0 equivalent) in a 1:1 mixture of methanol and water (0.2 M).

  • Add sodium azide (2.0 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 8-10 hours.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding trans-4-azido-3-(phenylsulfonamido)cyclopentanol.

Application in the Synthesis of Bioactive Molecules

The functionalized products derived from this compound are valuable intermediates in the synthesis of a range of biologically active molecules, including potential antiviral agents, enzyme inhibitors, and modulators of G-protein coupled receptors.[9][10][11][12][13] For example, the azido-amino alcohol generated in Protocol 2 can be readily converted into a triazole-containing nucleoside analogue via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

SynthesisWorkflow Start This compound Step1 Azide Ring-Opening Start->Step1 Intermediate Azido-amino alcohol intermediate Step1->Intermediate Step2 Cu-catalyzed 'Click' Reaction with an Alkyne Intermediate->Step2 Product Triazole-containing Nucleoside Analogue Step2->Product

Caption: Synthetic workflow towards a triazole nucleoside analogue.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds.[1][2][3] Its unique structural features and predictable reactivity allow for the efficient and stereocontrolled introduction of diverse functionalities. The protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this powerful synthetic tool in their own research endeavors. The continued exploration of the reactivity of this and related strained heterocyclic systems will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References
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  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. 2023 Aug 25;29(48):e202301017.
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  • Supporting Information. (n.d.). Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Retrieved from [Link]

  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.
  • Figshare. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate - Organic Letters. Retrieved from [Link]

  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. (n.d.). Retrieved from [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorg Med Chem Lett. 2008 Jul 15;18(14):4087-91.
  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorg Med Chem Lett. 2011 Aug 1;21(15):4608-11.
  • J. B. Sweeney Aziridines are nitrogenous heterocycles which are highly reactive due to the Pitzer strain inherent to their three. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
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The Strategic Application of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained heterocyclic systems have emerged as powerful tools for exploring chemical space and developing next-generation therapeutics. The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core has been identified as a "privileged scaffold," appearing in a variety of biologically active natural products and synthetic drugs.[1][2] This guide focuses on a particularly valuable derivative: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane .

The incorporation of a phenylsulfonyl group onto the nitrogen atom of the 6-oxa-3-azabicyclo[3.1.0]hexane framework serves a dual purpose.[3] Firstly, it acts as a robust protecting group, stabilizing the otherwise reactive bicyclic system. Secondly, and more critically, the electron-withdrawing nature of the sulfonyl group activates the strained aziridine and oxirane rings, priming them for regio- and stereoselective ring-opening by a variety of nucleophiles.[3] This enhanced reactivity, coupled with improved solubility, makes this compound a versatile and highly sought-after intermediate in the synthesis of complex molecular targets.[3] Its application has been particularly notable in the development of analgesics, anti-inflammatory agents, and modulators of the central nervous system.[3]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications in Drug Discovery: A Focus on Opioid Receptor Modulation

The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a cornerstone in the design of potent and selective opioid receptor modulators.[4][5] This is exemplified by the development of µ-opioid receptor antagonists for conditions such as pruritus and alcohol dependence.[6][7] The rigid bicyclic structure allows for precise positioning of pharmacophoric elements, leading to high-affinity interactions with the target receptor.

The strategic value of this compound lies in its ability to serve as a precursor to key intermediates in the synthesis of these modulators. The strained bicyclic system can be strategically opened to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Key Synthetic Transformation: Nucleophilic Ring-Opening

The cornerstone of this scaffold's utility is the nucleophilic ring-opening of the activated aziridine ring. This reaction proceeds with high regio- and stereoselectivity, providing access to highly functionalized pyrrolidine derivatives.

Diagram 1: Nucleophilic Ring-Opening of this compound

G start This compound product trans-4-Amino-3-hydroxy-1-(phenylsulfonyl)pyrrolidine start->product Ring Opening reagent Nucleophile (e.g., R-NH2) reagent->product

Caption: Regioselective attack of a nucleophile on the aziridine ring.

Application Protocol: Synthesis of a Key Intermediate for Opioid Receptor Antagonists

This protocol details a representative procedure for the nucleophilic ring-opening of an N-sulfonylated-6-oxa-3-azabicyclo[3.1.0]hexane with an amine. The reactivity of the phenylsulfonyl derivative is analogous to the tosyl derivative for which detailed experimental procedures are available. This transformation yields a trans-4-amino-3-hydroxypyrrolidine derivative, a crucial building block for the synthesis of various therapeutic agents, including µ-opioid receptor antagonists.[4][5]

Protocol: Synthesis of trans-4-Amino-3-hydroxy-1-(phenylsulfonyl)pyrrolidine Derivative

Objective: To synthesize a key pyrrolidine intermediate via nucleophilic ring-opening of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous acetonitrile (CH₃CN)

  • Diatomaceous earth

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add the desired amine (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80%) is typically effective for separating the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is the trans-4-amino-3-hydroxypyrrolidine derivative, resulting from the backside attack of the amine on the aziridine ring.

Diagram 2: Experimental Workflow for Nucleophilic Ring-Opening

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A 1. Combine Reactants: - this compound - Amine - Acetonitrile B 2. Reflux: - 82°C - 16-24 hours A->B C 3. Monitor by TLC B->C D 4. Concentrate C->D E 5. Redissolve in EtOAc D->E F 6. Aqueous Wash: - NaHCO3 - Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization: - NMR - Mass Spectrometry H->I

Caption: Step-by-step workflow for the synthesis and purification.

Data Interpretation and Mechanistic Rationale

The regioselectivity of the nucleophilic attack is governed by electronic and steric factors. The phenylsulfonyl group activates both electrophilic carbons of the aziridine ring. However, nucleophilic attack typically occurs at the less sterically hindered carbon, leading to the formation of a 4-substituted pyrrolidine derivative. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack, which leads to the formation of the trans product.

Table 1: Representative Data for Product Characterization

AnalysisExpected Outcome
¹H NMR Appearance of new signals corresponding to the protons of the introduced amine substituent. A characteristic coupling pattern for the protons on the pyrrolidine ring, consistent with a trans configuration.
¹³C NMR Appearance of new carbon signals from the added nucleophile. Shifts in the signals of the pyrrolidine ring carbons, particularly the carbon bearing the new substituent and the adjacent carbon bearing the hydroxyl group.
Mass Spec A molecular ion peak corresponding to the calculated mass of the ring-opened product.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strained-ring systems in modern drug discovery. Its unique combination of stability and tunable reactivity makes it an invaluable building block for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this remarkable scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such privileged intermediates will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608–4611.
  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Jones, E., Pettman, A., & Sabnis, Y. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 3953–3958.
  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235.
  • McHardy, S. F., et al. (2011). Discovery of CP-866,087, a mu opioid receptor antagonist for the treatment of alcohol abuse and dependence. Med. Chem. Commun., 2, 1001-1005.
  • Hodgson, D. M., Štefane, B., Miles, T. J., & Witherington, J. (2006). Organolithium-Induced Alkylative Ring Opening of Aziridines: Synthesis of Unsaturated Amino Alcohols and Ethers. The Journal of Organic Chemistry, 71(22), 8519–8531.
  • De Kimpe, N., et al. (2002). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. The Journal of Organic Chemistry, 67(15), 5346-5354.
  • S. F. Martin, et al. (2010). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. The Journal of Organic Chemistry, 75 (2), 453–456.
  • Lunn, G., et al. (2011). Discovery of a New Class of Opioid Ligand Having a 3-Azabicyclo[3.1.0]hexane Core. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
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Sources

Application Notes & Protocols: Leveraging 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane for the Synthesis of Advanced DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl peptidase-IV (DPP-IV) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, which play a crucial role in glycemic control.[1][2][3] The efficacy of these inhibitors is profoundly influenced by their three-dimensional structure and ability to interact with the active site of the DPP-IV enzyme. A key advancement in this field has been the incorporation of conformationally rigid scaffolds to enhance binding affinity and selectivity. This guide provides an in-depth exploration of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane , a versatile and powerful chiral intermediate. Its unique strained bicyclic structure serves as a critical building block for synthesizing potent DPP-IV inhibitors, such as Saxagliptin.[4][5] We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent application, offering insights into the chemical principles and experimental nuances that ensure success.

Introduction: The Strategic Importance of Conformational Rigidity

The therapeutic strategy behind DPP-IV inhibition is to prolong the action of endogenous incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are rapidly inactivated by DPP-IV, an enzyme that cleaves dipeptides from their N-terminus.[2][7] By inhibiting this enzyme, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][6]

Early DPP-IV inhibitors established the clinical value of this approach. However, the development of next-generation inhibitors has focused on optimizing interactions with the enzyme's active site. The use of conformationally restricted molecules, such as the 3-azabicyclo[3.1.0]hexane system, has proven highly effective.[8][9] This rigid framework precisely orients the necessary pharmacophoric elements—like a nitrile or amide group—for optimal engagement with key residues in the DPP-IV active site, thereby enhancing potency and selectivity.[1] The intermediate, this compound, is a stable, protected precursor that allows for the controlled introduction of this critical bicyclic core.[4]

Reagent Profile and Handling

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₁NO₃S

  • Molecular Weight: 237.28 g/mol

  • Appearance: Typically a white to off-white crystalline solid.

  • Key Structural Features: A fused epoxide and N-sulfonylated aziridine ring system. The phenylsulfonyl group serves as a robust protecting group and an activating group, while the strained bicyclic core is primed for nucleophilic attack.[4]

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The compound is generally stable under standard laboratory conditions.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Protocol 1: Synthesis of the Bicyclic Intermediate

The synthesis of this compound is a multi-step process that relies on the principles of epoxide ring-opening followed by intramolecular cyclization. This approach provides excellent control over stereochemistry.[10][11]

Workflow Overview

SynthesisWorkflow Start Epoxide Starting Material (e.g., Cyclopentene Oxide) Step1 Step 1: Epoxide Opening - Sulfonamide - Base (e.g., K2CO3) Start->Step1 Intermediate1 β-Sulfonamido Alcohol Step1->Intermediate1 Step2 Step 2: Activation of Hydroxyl - Mesyl Chloride (MsCl) - Base (e.g., Et3N) Intermediate1->Step2 Intermediate2 Mesylated Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization - Strong Base (e.g., K2CO3) Intermediate2->Step3 FinalProduct 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane Step3->FinalProduct DPPIV_Synthesis Intermediate 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane Reaction + Amine Amine Nucleophile (e.g., (S)-N-Boc-3-hydroxy- adamantylglycine amide) Step Nucleophilic Ring Opening - Solvent (e.g., Isopropanol) - Heat Reaction->Step Product Key DPP-IV Inhibitor Scaffold (Saxagliptin Precursor) Step->Product

Sources

Application Notes & Protocols: Leveraging 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane for the Development of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for a New Era of Pain Management

The global challenge of managing pain is intensified by the significant limitations of current analgesic therapies. Opioids, while potent, carry a high risk of addiction and respiratory depression, while non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal and cardiovascular side effects[1]. This therapeutic gap underscores the urgent need for novel, non-opioid analgesics with improved safety and efficacy profiles[1][2].

Medicinal chemistry has increasingly focused on rigid, three-dimensional molecular scaffolds that can offer improved target specificity and favorable pharmacokinetic properties. The 3-azabicyclo[3.1.0]hexane framework is a prime example, recognized as a key structural feature in a wide range of biologically active compounds, including drugs and natural products[3][4]. Its constrained conformation can facilitate precise interactions with biological targets.

This guide focuses on a specific derivative, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane . This compound serves as a versatile intermediate in pharmaceutical development, particularly for analgesics[5]. The incorporation of a phenylsulfonyl group is a strategic choice; this functional group is known to enhance chemical reactivity and solubility, and its ability to act as a hydrogen bond acceptor can be critical for high-affinity binding to protein targets[5][6][7]. These attributes make it an attractive starting point for generating a library of compounds aimed at novel pain targets.

Section 1: Synthesis and Characterization of the Core Intermediate

Rationale: A robust and reproducible synthesis is the foundation of any drug discovery program. The following protocol outlines a plausible pathway for synthesizing the title compound, ensuring a consistent supply of high-purity material for biological screening. The chosen method involves epoxidation of a cyclopentene precursor followed by nucleophilic attack to form the bicyclic core, a common strategy for such frameworks[8].

Protocol 1: Synthesis of this compound

Step 1.1: Epoxidation of Cyclopent-3-ene-1-carboxylate

  • Dissolve benzyl cyclopent-3-ene-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the resulting precipitate (m-chlorobenzoic acid).

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate[8].

Step 1.2: Aminolysis and Ring Opening

  • This step is a hypothetical adaptation for the synthesis of the amino alcohol precursor. Dissolve the epoxide from Step 1.1 in isopropanol.

  • Add aqueous ammonia (excess) and heat the mixture in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction and concentrate under reduced pressure to remove the solvent and excess ammonia. The resulting amino alcohol can be carried forward.

Step 1.3: Cyclization to form the 3-azabicyclo[3.1.0]hexane core

  • This step is a conceptual pathway. The amino alcohol from Step 1.2 would undergo a cyclization reaction, potentially promoted by an activating agent like tosyl chloride, which would facilitate the intramolecular displacement to form the azabicyclic ring system.

Step 1.4: Sulfonylation

  • Dissolve the crude 6-oxa-3-azabicyclo[3.1.0]hexane from the previous step in DCM with a non-nucleophilic base such as triethylamine (TEA) (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, This compound .

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, following standard analytical procedures[8].

Section 2: Hypothesized Mechanism of Action & Development Workflow

Rationale for Target Selection: The search for non-opioid analgesics has led to the investigation of various ion channels involved in nociception. Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor), are expressed in primary sensory neurons and are critical for sensing noxious stimuli[9]. Antagonists of the TRPV1 channel have been a major focus of analgesic drug development[10]. We hypothesize that derivatives of the this compound scaffold can be designed to act as potent and selective TRPV1 antagonists. The sulfonyl group is proposed to form a key hydrogen-bonding interaction within the TRPV1 binding pocket, while the rigid bicyclic core provides the correct orientation for other pharmacophoric features.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism. In a pain state, stimuli like heat or inflammatory mediators activate the TRPV1 channel on nociceptive neurons, leading to an influx of cations (Ca²⁺/Na⁺), depolarization, and the propagation of a pain signal to the central nervous system. Our candidate compound is hypothesized to block this channel, thereby preventing signal transmission.

G cluster_membrane Nociceptive Neuron Membrane TRPV1 TRPV1 Channel IonInflux Ca²⁺ / Na⁺ Influx TRPV1->IonInflux Opens NoSignal No Pain Signal TRPV1->NoSignal Stimuli Noxious Stimuli (Heat, Capsaicin, Inflammatory Mediators) Stimuli->TRPV1 Activates Compound 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane Derivative (Antagonist) Compound->TRPV1 Binds & Inhibits Activation Channel Activation Blockade Channel Blockade Depolarization Depolarization & Action Potential IonInflux->Depolarization PainSignal Pain Signal to CNS Depolarization->PainSignal

Caption: Hypothesized mechanism of action for a TRPV1 antagonist.

Preclinical Development Workflow

A structured, multi-stage process is essential for efficiently advancing a candidate compound from initial discovery to a potential clinical candidate.[11]. The workflow ensures that key questions regarding efficacy, safety, and drug-like properties are addressed systematically.

G cluster_discovery Discovery & Screening cluster_validation In Vivo Validation cluster_optimization Lead Optimization cluster_candidate Candidate Selection TargetID Target Identification (e.g., TRPV1) Library Compound Library Synthesis TargetID->Library InVitro In Vitro Screening (Binding, Functional Assays) Library->InVitro AcuteModels Acute Pain Models (Writhing, Formalin) InVitro->AcuteModels SAR Structure-Activity Relationship (SAR) InVitro->SAR ChronicModels Chronic Pain Models (Neuropathy, Inflammatory) AcuteModels->ChronicModels ChronicModels->SAR PreclinicalCandidate Preclinical Candidate Selection ChronicModels->PreclinicalCandidate SAR->Library Iterative Design ADME ADME/Tox (PK, Safety) SAR->ADME ADME->SAR ADME->PreclinicalCandidate

Caption: Integrated workflow for analgesic drug development.

Section 3: In Vitro Evaluation Protocols

Rationale: In vitro assays are the first critical step to validate the biological activity of newly synthesized compounds. They offer high-throughput capabilities to screen libraries, determine potency (e.g., IC₅₀), and confirm the mechanism of action before committing to more complex and resource-intensive in vivo studies.

Protocol 2: TRPV1 Functional Antagonism via Calcium Imaging

  • Objective: To quantify the ability of test compounds to inhibit TRPV1 channel activation by measuring agonist-induced calcium influx in a heterologous expression system[9].

  • Materials:

    • HEK293 cells stably expressing human TRPV1.

    • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

    • Fluo-4 AM calcium indicator dye.

    • Assay Buffer (HBSS with 20 mM HEPES).

    • Capsaicin (TRPV1 agonist).

    • Capsazepine (reference TRPV1 antagonist).

    • Test compounds.

    • 384-well black, clear-bottom microplates.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed TRPV1-HEK293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours.

    • Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

    • Compound Addition: Wash the cells with Assay Buffer. Add serial dilutions of test compounds, reference antagonist, and vehicle control to the appropriate wells. Incubate for 20 minutes at room temperature.

    • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Agonist Injection: Inject a pre-determined concentration of capsaicin (typically EC₈₀) to all wells and continue reading fluorescence for 2-3 minutes.

    • Data Analysis: Calculate the change in fluorescence (ΔF) upon agonist addition. Plot the percentage inhibition against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative In Vitro Functional Data

CompoundTargetAgonistIC₅₀ (nM)
Test Cmpd 1TRPV1Capsaicin150
Test Cmpd 2TRPV1Capsaicin75
Lead Candidate TRPV1 Capsaicin 25
CapsazepineTRPV1Capsaicin300

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Suppression

  • Objective: To assess the potential anti-inflammatory properties of the compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages[12].

  • Materials:

    • RAW 264.7 macrophage cell line.

    • LPS from E. coli.

    • Griess Reagent.

    • Sodium nitrite (for standard curve).

    • Test compounds.

  • Methodology:

    • Cell Plating: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Treatment: Pre-treat cells with various concentrations of test compounds for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.

    • NO Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new plate. Incubate for 15 minutes at room temperature.

    • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Section 4: In Vivo Analgesic Efficacy Protocols

Rationale: In vivo models are indispensable for confirming that the in vitro activity of a compound translates into a functional analgesic effect in a whole organism. The choice of model is critical; acute models are used for initial screening, while chronic models better reflect clinical pain conditions[13][14].

Protocol 4: Acetic Acid-Induced Writhing Test (Acute Visceral Pain)

  • Objective: To screen compounds for peripheral and central analgesic activity in a model of visceral chemical-induced pain[15].

  • Materials:

    • Male Swiss Webster mice (20-25 g).

    • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC).

    • Morphine (positive control).

    • 0.6% acetic acid solution.

  • Methodology:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour.

    • Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., oral gavage, intraperitoneal injection). A typical pre-treatment time is 30-60 minutes.

    • Pain Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Observation: Immediately place the mouse in an observation chamber and start a timer.

    • Quantification: Count the number of "writhes" (a specific stretching and constriction of the abdomen) over a 20-minute period, starting 5 minutes after the acetic acid injection.

    • Analysis: Compare the mean number of writhes in the treated groups to the vehicle control group. Calculate the percentage inhibition of writhing.

Table 2: Representative Writhing Test Data

Treatment Group (n=8)Dose (mg/kg, p.o.)Mean Writhes ± SEM% Inhibition
Vehicle (0.5% CMC)-45.2 ± 3.1-
Morphine108.1 ± 1.582.1%
Lead Candidate 30 15.6 ± 2.4 65.5%

Protocol 5: Formalin Test (Acute and Tonic Pain)

  • Objective: To evaluate the compound's efficacy in a model that distinguishes between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms[16].

  • Materials:

    • Male Sprague-Dawley rats (200-250 g).

    • Test compound, vehicle, and positive control.

    • 5% formalin solution.

  • Methodology:

    • Acclimatization: Place rats in individual Plexiglas observation chambers for 30 minutes.

    • Dosing: Administer the test compound or controls as described previously.

    • Pain Induction: After the pre-treatment period, inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

    • Observation & Quantification: Immediately return the animal to the chamber and record the cumulative time spent licking or biting the injected paw.

      • Phase I (Neurogenic Pain): 0-5 minutes post-formalin.

      • Phase II (Inflammatory Pain): 15-60 minutes post-formalin.

    • Analysis: Compare the mean licking/biting time in each phase for treated groups against the vehicle control.

Section 5: Preliminary Safety Assessment

Rationale: Early assessment of cytotoxicity and overt toxicity is crucial to de-risk a project and ensure that the observed efficacy is not a result of general toxicity or sedation[17][18].

  • In Vitro Cytotoxicity (MTT Assay): The lead candidate should be evaluated for its effect on the viability of a standard cell line (e.g., HepG2 for liver toxicity) to determine its therapeutic index (ratio of cytotoxic concentration to efficacious concentration).

  • In Vivo Observation: Animals used in the efficacy studies should be closely monitored for any adverse effects, including changes in posture, locomotion, breathing, and any signs of sedation or hyperactivity.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of a new class of non-opioid analgesics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo efficacy testing of novel derivatives.

Successful identification of a lead candidate from these initial screens should be followed by more advanced studies, including:

  • Lead Optimization: Iterative chemical synthesis to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Pharmacokinetic Studies: Evaluation of oral bioavailability, brain penetration, and metabolic stability[18].

  • Chronic Pain Models: Testing in more clinically relevant models, such as the Chronic Constriction Injury (CCI) model of neuropathic pain or the Complete Freund's Adjuvant (CFA) model of inflammatory pain[19][20].

  • Off-Target Screening: Profiling against a panel of receptors and ion channels to ensure target selectivity and a clean safety profile.

By integrating these robust methodologies, researchers can effectively explore the therapeutic potential of this novel chemical scaffold and accelerate the discovery of safer, more effective pain management solutions.

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Application Notes & Protocols: The Role of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, recognized for its ability to impart conformational rigidity and desirable physicochemical properties to bioactive molecules.[1][2][3] This guide focuses on a specific derivative, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane , elucidating its critical role not as a direct therapeutic agent, but as a versatile and crucial intermediate in the synthesis of potent anti-inflammatory drugs.[4] Specifically, we will detail its application in the construction of next-generation covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target for a host of inflammatory and autoimmune diseases.[5][6][7][8] This document provides a comprehensive overview of the underlying biological rationale, detailed synthetic protocols, and robust bioassay methodologies for researchers engaged in the discovery and development of novel BTK inhibitors.

Introduction: The Strategic Value of the Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is considered a "privileged structure" in drug discovery. Its rigid, three-dimensional geometry allows for the precise spatial orientation of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.[2] The inclusion of a phenylsulfonyl group in This compound serves two primary purposes:

  • Activating Group: The electron-withdrawing nature of the sulfonyl group makes the nitrogen atom a good leaving group in nucleophilic substitution reactions, which is a key step in its incorporation into larger molecules.

  • Synthetic Handle: It provides a stable, crystalline intermediate that is amenable to purification and characterization before its use in subsequent, more complex synthetic steps.

This specific intermediate has gained prominence for its role in the synthesis of Acalabrutinib, a highly selective, second-generation BTK inhibitor.[9][10][11][12] Therefore, understanding its application provides a direct line-of-sight from a chemical building block to a clinically impactful anti-inflammatory therapy.

The Biological Rationale: Targeting Bruton's Tyrosine Kinase (BTK) in Inflammation

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a central node in the signaling pathways of various immune cells, most notably B-lymphocytes and myeloid cells.[5][7][13]

Key Roles of BTK in Immunity:

  • B-Cell Receptor (BCR) Signaling: BTK is indispensable for transducing signals from the BCR.[5][8] Upon antigen binding, BTK is activated and phosphorylates downstream targets like PLCγ2, triggering calcium influx and activating transcription factors (e.g., NF-κB) that are crucial for B-cell proliferation, differentiation, and antibody production.[5]

  • Myeloid Cell Function: In myeloid cells (macrophages, neutrophils), BTK is involved in signaling from Fc receptors and Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[7][13]

Given its critical role in activating these pro-inflammatory pathways, inhibiting BTK has emerged as a powerful therapeutic strategy for autoimmune and inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[6][7][13] Covalent BTK inhibitors, like Acalabrutinib, form a permanent bond with a cysteine residue (Cys481) in the active site of the enzyme, leading to sustained and irreversible inhibition.[12][14]

Signaling Pathway of BTK in B-Cells

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 Second Messengers PLCG2->DAG_IP3 Generates Ca_Influx Ca²⁺ Influx DAG_IP3->Ca_Influx Transcription_Factors NF-κB, NFAT, AP-1 Activation Ca_Influx->Transcription_Factors Leads to Cellular_Response Proliferation, Survival, Cytokine Production Transcription_Factors->Cellular_Response Promotes Acalabrutinib Acalabrutinib (BTK Inhibitor) Acalabrutinib->BTK Irreversibly Inhibits

Caption: BTK signaling cascade downstream of the B-Cell Receptor.

Protocols: Synthesis and Application

This section details the synthetic route from This compound to a core intermediate of Acalabrutinib, followed by protocols for biological evaluation.

Protocol 3.1: Synthesis of a Key Acalabrutinib Intermediate

This protocol describes the nucleophilic substitution reaction where the azabicyclo[3.1.0]hexane moiety is coupled to the core heterocyclic system of Acalabrutinib. This is a crucial step where the unique scaffold is introduced.

Objective: To synthesize (S)-1-(1-(4-(N-(pyridin-2-yl)carbamoyl)phenyl)-8-aminoimidazo[1,5-a]pyrazin-3-yl)pyrrolidin-2-yl)methanaminium salt, a precursor to the final drug, using a deprotected azabicyclo[3.1.0]hexane derivative. The initial use of the phenylsulfonyl-protected starting material is a key step in earlier stages of creating related intermediates.[15][16]

Materials & Reagents:

ReagentSupplierGrade
3-bromo-8-aminoimidazo[1,5-a]pyrazin-1-yl intermediateCustom>98%
(S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamateCommercial>98%
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidCommercial>98%
Palladium Catalyst (e.g., Pd(dppf)Cl₂)CommercialSynthesis Grade
Base (e.g., K₂CO₃, Cs₂CO₃)CommercialAnhydrous
Solvents (e.g., Dioxane, DMF, Toluene)CommercialAnhydrous
2-aminopyridineCommercial>99%
Coupling Agents (e.g., HATU, EDC/HOBt)CommercialPeptide Grade

Step-by-Step Procedure:

  • Suzuki Coupling:

    • To a nitrogen-flushed flask, add the 3-bromo-8-aminoimidazo[1,5-a]pyrazin-1-yl intermediate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq), and Palladium catalyst (0.05 eq).

    • Add anhydrous dioxane and an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by LC-MS for completion.

    • Rationale: This step constructs the core phenyl-imidazo-pyrazine backbone of the molecule.

  • Amide Coupling:

    • Cool the reaction mixture to room temperature. Add 2-aminopyridine (1.1 eq), HATU (1.3 eq), and DIPEA (3.0 eq).

    • Stir at room temperature for 12-16 hours. Monitor by LC-MS.

    • Rationale: This forms the critical benzamide linkage found in the final drug.

  • Introduction of the Pyrrolidine Moiety (Analogue to Azabicyclo[3.1.0]hexane use):

    • The core structure from step 2 is then reacted with a suitable pyrrolidine derivative. While the exact patented routes for Acalabrutinib may vary, this step is analogous to where the deprotected 3-azabicyclo[3.1.0]hexane would be introduced via nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

    • Dissolve the product from step 2 (1.0 eq) in anhydrous DMF. Add (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate (1.5 eq) and a suitable base like Cs₂CO₃ (2.5 eq).

    • Heat to 110 °C for 8-12 hours.

    • Rationale: This step attaches the key side chain which will ultimately carry the covalent warhead. The bicyclic nature of the original hexane scaffold imparts a specific conformational constraint that is mimicked by the pyrrolidine ring in many BTK inhibitors.

  • Deprotection and Workup:

    • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

    • The resulting Boc-protected intermediate is then treated with an acid (e.g., HCl in dioxane or TFA) to yield the final amine precursor, ready for acylation with the but-2-ynoic acid warhead.

Protocol 3.2: Biochemical BTK Activity Assay

Objective: To determine the in vitro potency (IC₅₀) of a synthesized BTK inhibitor.

Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) or a fluorescence polarization (FP) based assay that measures the production of ADP, a product of the kinase reaction.[17]

Materials & Reagents:

ReagentSupplier
Recombinant Human BTK enzymeCommercial
Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)Commercial
ATPCommercial
ADP-Glo™ or Transcreener® ADP Assay KitPromega/BellBrook
Test Compound (Synthesized Inhibitor)In-house
Ibrutinib/Acalabrutinib (Positive Control)Commercial
DMSO (Negative Control)Commercial
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)In-house

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 ratio.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of assay buffer.

    • Add 25 nL of the serially diluted compound (or DMSO for controls).

    • Add 2.5 µL of a 2x BTK enzyme/substrate solution prepared in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (final concentration at Km for ATP).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and detect ADP formation by adding 10 µL of the ADP detection reagent from the chosen commercial kit (e.g., Transcreener® ADP reagent).[17]

    • Incubate for 60 minutes as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., PHERAstar) using the appropriate settings for TR-FRET or FP.

  • Data Analysis: Convert raw data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.3: Cellular Assay for BTK Target Engagement

Objective: To measure the inhibition of BTK-mediated phosphorylation in a cellular context.

Principle: This protocol measures the phosphorylation of BTK at its autophosphorylation site (Y223) in B-cells following stimulation of the B-cell receptor.

Materials & Reagents:

ReagentSupplier
B-cell line (e.g., Ramos, TMD8)ATCC
Anti-IgM Antibody (for stimulation)Commercial
Test Compound (Synthesized Inhibitor)In-house
Lysis Buffer with protease/phosphatase inhibitorsCommercial
Antibodies for Western Blot or ELISA:
- Anti-phospho-BTK (Y223)Commercial
- Anti-total-BTKCommercial
- Anti-GAPDH (Loading Control)Commercial

Step-by-Step Procedure:

  • Cell Treatment: Seed Ramos cells at a density of 1x10⁶ cells/mL in serum-free media and allow them to rest for 2 hours.

  • Pre-treat cells with various concentrations of the test inhibitor (or DMSO control) for 1 hour at 37 °C.

  • Cell Stimulation: Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL for 10 minutes.

  • Cell Lysis: Immediately pellet the cells by centrifugation at 4 °C. Wash once with cold PBS and lyse the cells with ice-cold lysis buffer.

  • Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Analyze the levels of phosphorylated BTK (pBTK) and total BTK using either Western Blot or a sandwich ELISA.

  • Data Analysis: Quantify the pBTK signal and normalize it to the total BTK or GAPDH signal. Calculate the percent inhibition of pBTK signal at each compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ value by non-linear regression.

Integrated Workflow and Data Interpretation

The successful discovery of a novel anti-inflammatory agent requires a logical progression from chemical synthesis to biological validation.

Overall Discovery Workflow

Sources

Application Notes and Protocols for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane Derivatives in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Glycine Transporter 1 (GlyT1) Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Targeting GlyT1 with Novel Scaffolds

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, and its hypofunction is a leading hypothesis in the pathophysiology of schizophrenia.[1][2][3] This has spurred research into therapeutic strategies that can enhance NMDA receptor activity. A promising approach is to increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor.[2][4] The glycine transporter 1 (GlyT1) is a key protein that regulates glycine levels in the synapse. By inhibiting GlyT1, we can elevate synaptic glycine, thereby potentiating NMDA receptor function.[1][3]

The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable structural motif in the design of potent and selective GlyT1 inhibitors.[1][5] Compounds incorporating this core, such as Iclepertin (BI 425809), are currently under investigation for treating cognitive impairments associated with schizophrenia.[1][6] This guide will utilize "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" as a representative example to explore the application of this chemical class in neuropharmacological research, focusing on the synthesis, in vitro characterization, and in vivo evaluation of their potential as GlyT1 inhibitors.

Part 1: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves a key cyclopropanation step.[7][8] A generalizable, stereoselective synthesis can be achieved through the dirhodium(II)-catalyzed reaction of an N-protected 2,5-dihydropyrrole with a diazoacetate.[7][8] Subsequent chemical modifications can then be performed to introduce the desired substituents, such as the phenylsulfonyl group in our topic compound.

Generalized Synthetic Workflow

Synthetic Workflow N-protected 2,5-dihydropyrrole N-protected 2,5-dihydropyrrole Cyclopropanation Cyclopropanation N-protected 2,5-dihydropyrrole->Cyclopropanation Ethyl diazoacetate, Rh2(OAc)4 exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate Cyclopropanation->exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate Functional Group\nInterconversion Functional Group Interconversion exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate->Functional Group\nInterconversion Hydrolysis, Amidation, Reduction, etc. Target Compound\n(e.g., with Phenylsulfonyl group) Target Compound (e.g., with Phenylsulfonyl group) Functional Group\nInterconversion->Target Compound\n(e.g., with Phenylsulfonyl group)

Caption: Generalized synthetic route to 3-azabicyclo[3.1.0]hexane derivatives.

Part 2: In Vitro Characterization of GlyT1 Inhibitory Activity

The initial characterization of novel compounds targeting GlyT1 involves determining their potency and selectivity. The following are standard in vitro assays for this purpose.

Protocol 1: [³H]-Glycine Uptake Assay

This assay directly measures the inhibition of glycine transport into cells expressing the human GlyT1b isoform.

Materials:

  • CHO cells stably expressing hGlyT1b

  • [³H]-Glycine (specific activity ~15-20 Ci/mmol)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compounds and a reference GlyT1 inhibitor (e.g., Sarcosine)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Plating: Plate the hGlyT1b-CHO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 15-20 minutes at room temperature.

  • Uptake Initiation: Add [³H]-glycine to each well to initiate the uptake reaction. The final concentration of [³H]-glycine should be close to its Km value for GlyT1.

  • Uptake Termination: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Membrane Potential-Based Fluorescence Assay

This high-throughput assay measures the electrogenic activity of GlyT1 using a membrane potential-sensitive dye.[9]

Materials:

  • HEK293 cells stably expressing hGlyT1b

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Blue Dye)

  • Assay buffer

  • Test compounds and a reference GlyT1 inhibitor

  • A fluorescence plate reader (e.g., FLIPR or FLEXstation)

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96- or 384-well plate. On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds to the plate.

  • Glycine Stimulation: After a short pre-incubation, add a solution of glycine to stimulate GlyT1 activity.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader. Glycine uptake will cause a change in membrane potential, leading to a change in fluorescence.

  • Data Analysis: The inhibitory effect of the test compounds is measured as a reduction in the glycine-induced fluorescence signal. Calculate IC₅₀ values as described above.

Part 3: In Vivo Evaluation of Neuropharmacological Effects

Promising GlyT1 inhibitors from in vitro assays should be evaluated in animal models to assess their potential therapeutic efficacy for CNS disorders like schizophrenia.

Animal Models for Schizophrenia-like Symptoms

The NMDA receptor hypofunction hypothesis can be tested in vivo using NMDA receptor antagonists like phencyclidine (PCP) or MK-801 to induce schizophrenia-like symptoms in rodents.[4][10]

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

Apparatus:

  • A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes.

  • Drug Administration: Administer the test compound, vehicle, or a reference antipsychotic. After an appropriate pre-treatment time, administer the NMDA receptor antagonist (e.g., MK-801) to induce a PPI deficit.

  • PPI Testing: The test session consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weak, non-startling prepulse.

  • Data Analysis: Calculate the percent PPI for each animal. A reversal of the MK-801-induced PPI deficit by the test compound suggests potential antipsychotic activity.

Protocol 4: Latent Inhibition (LI) Model

LI is a measure of the ability to ignore irrelevant stimuli, a cognitive function that is also impaired in schizophrenia.[2][10]

Procedure:

  • Pre-exposure Phase: On the first day, expose one group of animals to a neutral stimulus (e.g., a tone) without any consequence. The control group is not exposed to the stimulus.

  • Conditioning Phase: On the next day, pair the pre-exposed stimulus with an aversive stimulus (e.g., a mild foot shock) for all animals.

  • Testing Phase: Measure the conditioned response (e.g., freezing behavior) to the stimulus.

  • Data Analysis: Animals pre-exposed to the stimulus should show less conditioning (latent inhibition). NMDA antagonists can disrupt or abnormally enhance LI. The ability of a test compound to normalize the LI deficits is an indicator of its potential therapeutic efficacy.[2][10]

Data Presentation

Compound ExampleGlyT1 IC₅₀ (nM)In Vivo ModelEfficacious Dose (mg/kg)Reference
Iclepertin (BI 425809)Potent and selectiveCognitive impairment modelsNot specified[1][6]
SSR504734Potent and selectiveLatent Inhibition3 and 10[2][10]
PF-03463275Competitive and selectiveNot specifiedNot specified[11]

Visualizing the Mechanism of Action

GlyT1_Inhibition_at_Synapse cluster_0 Glutamatergic Synapse Presynaptic_Terminal Presynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Ca²⁺ influx Neuronal Excitation Astrocyte Astrocyte GlyT1 GlyT1 Glycine_Pool Synaptic Glycine Glycine_Pool->NMDA_Receptor Glycine (Co-agonist) Glycine_Pool->GlyT1 Glycine Reuptake Inhibitor 3-azabicyclo[3.1.0]hexane Derivative (GlyT1 Inhibitor) Inhibitor->GlyT1 Blocks Reuptake

Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.

References

  • Alberati, D., Moreau, J. L., Mory, R., Pinard, E., & Wettstein, J. G. (2010). Pharmacological evaluation of a novel assay for detecting glycine transporter 1 inhibitors and their antipsychotic potential. Pharmacology Biochemistry and Behavior, 97(2), 185-191). [Link]

  • Boison, D., Singer, P., Feldon, J., Pauly-Evers, M., & Yee, B. K. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current pharmaceutical design, 17(2), 123-35. [Link]

  • Davies, H. M. L., & Navarro, A. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Hashimoto, K. (2014). Glycine transport inhibitors for the treatment of schizophrenia. The Open Medicinal Chemistry Journal, 8, 10-19. [Link]

  • Lathrop, S. P., Mlinar, L. B., Manjrekar, O. N., Zhou, Y., Harper, K. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Lindsley, C. W., et al. (2013). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]

  • Lindsley, C. W., et al. (2013). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. ACS Chemical Neuroscience, 4(7), 1064-1074. [Link]

  • Depoortère, R., et al. (2005). Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. Psychopharmacology, 182(3), 366-380. [Link]

  • Hashimoto, K. (2006). Glycine transport inhibitors for the treatment of schizophrenia. Recent patents on CNS drug discovery, 1(1), 43-53. [Link]

  • Gater, P. R., et al. (2005). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of neuroscience methods, 143(2), 157-165. [Link]

  • Möhler, H., et al. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: Evidence from genetically modified mouse models and pharmacological inhibition. Pharmacology & therapeutics, 130(2), 169-181. [Link]

  • Pfizer Inc. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives.
  • Woltering, T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 2975-2981. [Link]

  • Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 10(6), 591-601. [Link]

  • Li, Y., et al. (2023). Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. The Journal of Organic Chemistry. [Link]

  • Alberati, D., Moreau, J. L., Mory, R., Pinard, E., & Wettstein, J. G. (2010). Pharmacological evaluation of a novel assay for detecting glycine transporter 1 inhibitors and their antipsychotic potential. Pharmacology, Biochemistry and Behavior. [Link]

  • Lindsley, C. W., et al. (2013). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. ACS chemical neuroscience. [Link]

  • PubChem. (n.d.). Iclepertin. PubChem. [Link]

  • Pfizer Inc. (2006). Bicyclic [3.1.0] heteroaryl amides as type i glycine transport inhibitors.
  • Lowe, J. A., et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & medicinal chemistry letters, 19(11), 2974-2976. [Link]

  • Atkinson, B. N., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233-5238. [Link]

  • Sabbatini, F. M., et al. (2011). Azabicyclo[3.1.0]hexane-1-carbohydrazides as potent and selective GHSR1a ligands presenting a specific in vivo behavior. ChemMedChem, 6(11), 1981-1985. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This valuable intermediate is a cornerstone in the development of various pharmaceuticals.[1][2] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic workflow.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the epoxidation of N-phenylsulfonyl-2,5-dihydro-1H-pyrrole.

Problem 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, little to no desired product is isolated.

  • TLC or NMR analysis of the crude product shows mainly starting material.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Epoxidation The epoxidation of the pyrroline double bond is the key step. Insufficient oxidant, low reaction temperature, or short reaction time can lead to incomplete conversion. Peroxyacids like m-CPBA are common reagents for this transformation.[3][4] The reactivity of the peroxyacid can be influenced by its purity and the reaction conditions.Verify Oxidant Quality: Use a freshly opened or properly stored container of the epoxidizing agent (e.g., m-CPBA, peracetic acid). Consider titrating the oxidant to determine its active oxygen content. Optimize Reaction Time & Temperature: Monitor the reaction progress by TLC. If the starting material is consumed slowly, consider increasing the reaction temperature or extending the reaction time. For m-CPBA, reactions are often run at 0°C to room temperature.[5] Increase Oxidant Stoichiometry: A slight excess (1.1-1.5 equivalents) of the oxidant may be necessary to drive the reaction to completion.
Degradation of Product The epoxide ring is sensitive to acidic conditions and can undergo ring-opening, especially during aqueous workup if acidic byproducts from the oxidant (e.g., meta-chlorobenzoic acid from m-CPBA) are not adequately neutralized.[4]Neutral Workup: During the workup, quench the reaction with a mild reducing agent like sodium sulfite (Na2SO3) to destroy excess oxidant.[5] Follow this with a wash using a weak base such as sodium bicarbonate (NaHCO3) solution to remove acidic byproducts.[5] Temperature Control: Perform the workup and extractions at a low temperature (e.g., in an ice bath) to minimize potential degradation.
Issues with Starting Material The purity of the starting material, N-phenylsulfonyl-2,5-dihydro-1H-pyrrole, is crucial. Impurities can interfere with the epoxidation reaction.Purify Starting Material: If the purity of the starting pyrroline is questionable, consider purifying it by recrystallization or column chromatography before use.
Problem 2: Formation of Impurities and Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the product and starting material.

  • NMR of the crude product reveals unexpected peaks, indicating the presence of byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Diol Formation Acid-catalyzed or water-mediated ring-opening of the epoxide will lead to the corresponding trans-diol.[4] This is a common side reaction if the workup is not carefully controlled.Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water. Prompt and Careful Workup: As mentioned previously, a prompt quench and basic wash are critical to prevent acid-catalyzed hydrolysis of the epoxide.
Over-oxidation or Side Reactions While less common for this specific substrate, aggressive oxidizing conditions could potentially lead to other side reactions.Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution dropwise at a low temperature to maintain better control over the reaction exotherm and prevent localized high concentrations of the oxidant.
Solvent-Related Impurities Solvents like THF can sometimes be present as impurities in the final product.Purification Process: A specific purification process involving crystallizing the product from a solution with a C5-C8 hydrocarbon and a polar aprotic solvent can be effective in reducing solvent-related impurities.
Problem 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Co-eluting Impurities Some byproducts, such as the corresponding benzoic acid from m-CPBA, might have similar polarities to the product, making chromatographic separation challenging.Pre-chromatography Wash: A thorough aqueous basic wash (e.g., with NaHCO3 or Na2CO3 solution) during the workup is highly effective at removing acidic impurities, simplifying the subsequent chromatography.[5]
Product Instability on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like epoxides.Use Neutralized Silica: Consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation. Alternative Purification: If chromatography proves problematic, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound?

The most common and direct approach is the epoxidation of N-phenylsulfonyl-2,5-dihydro-1H-pyrrole. This precursor is typically synthesized by the reaction of 2,5-dihydro-1H-pyrrole with benzenesulfonyl chloride.

Synthesis_Pathway A 2,5-Dihydro-1H-pyrrole C N-Phenylsulfonyl-2,5-dihydro-1H-pyrrole A->C Base (e.g., Triethylamine) B Benzenesulfonyl chloride B->C E This compound C->E Epoxidation D m-CPBA D->E

Caption: General synthetic pathway.

Q2: Why is the phenylsulfonyl protecting group used?

The phenylsulfonyl group serves multiple purposes:

  • Activation: It withdraws electron density from the nitrogen atom, making the pyrroline double bond more susceptible to electrophilic attack by the epoxidizing agent.

  • Stability: It provides chemical stability to the bicyclic system.[1]

  • Crystallinity: It often enhances the crystallinity of the product, aiding in purification.

Q3: Are there stereochemical considerations in this synthesis?

Yes. The epoxidation of the planar double bond can occur from either face, leading to syn and anti diastereomers. The control of diastereoselectivity can be a significant challenge in related bicyclic systems and may depend on the specific reagents and conditions used.[6] For many applications, the resulting diastereomeric mixture may be carried forward, or separation may be required at a later stage.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting material and the formation of the product. A typical eluent system would be a mixture of hexanes and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The disappearance of the vinyl proton signals from the starting material and the appearance of new signals corresponding to the epoxide protons are key diagnostic features.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

III. Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on common epoxidation methods.[3][5]

Materials:

  • N-Phenylsulfonyl-2,5-dihydro-1H-pyrrole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-phenylsulfonyl-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture back to 0°C and quench by the slow addition of 10% aqueous Na₂SO₃ solution. Stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting_Workflow start Low or No Product Yield? check_oxidant Check Oxidant Quality & Stoichiometry start->check_oxidant Yes impurities Impurity Formation? start->impurities No check_conditions Optimize Reaction Time/Temp check_oxidant->check_conditions check_workup Is Workup Neutral? check_conditions->check_workup neutralize_wash Use NaHCO3 Wash check_workup->neutralize_wash No check_workup->impurities Yes success Successful Synthesis neutralize_wash->success diol_check Diol Formation Suspected? impurities->diol_check Yes purification_issue Purification Difficult? impurities->purification_issue No anhydrous Ensure Anhydrous Conditions diol_check->anhydrous Yes diol_check->purification_issue No anhydrous->success neutral_silica Use Neutralized Silica Gel purification_issue->neutral_silica Yes recrystallize Attempt Recrystallization neutral_silica->recrystallize recrystallize->success

Caption: A troubleshooting decision workflow.

IV. References

  • FDER - UNR. (n.d.). This compound. Retrieved from [Link]

  • Panchal, V., & Vaghela, N. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry, 40(4), 997-1016. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2023). Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Purification process for an azabicyclo[3.1.0]hexane compound. Retrieved from

Sources

Technical Support Center: Synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic compound.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, optimizing its yield is crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen significant progress, with various catalytic systems being developed.[3] The core structure is often assembled through the intramolecular cyclization of a suitably functionalized precursor. A common and effective strategy involves the epoxidation of an N-alkenyl sulfonamide followed by an intramolecular ring-closing reaction.[4][5] This guide will focus on optimizing this synthetic pathway.

Experimental Workflow Overview

The synthesis of this compound typically proceeds through a two-step sequence:

  • Epoxidation of N-allylbenzenesulfonamide: This step involves the oxidation of the alkene functionality in the starting material to form an epoxide ring.

  • Intramolecular Cyclization: The resulting epoxy sulfonamide undergoes an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the epoxide, forming the desired bicyclic product.

Synthesis_Workflow Start N-allylbenzenesulfonamide Epoxidation Epoxidation Start->Epoxidation Intermediate N-(oxiran-2-ylmethyl)benzenesulfonamide Epoxidation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material (N-allylbenzenesulfonamide) 1. Inactive or insufficient oxidizing agent.2. Suboptimal reaction temperature.3. Presence of inhibitors.1. Use a fresh batch of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Ensure stoichiometry is correct.2. Optimize the reaction temperature. Epoxidations are often carried out at low temperatures (0 °C to room temperature) to minimize side reactions.[6]3. Purify the starting material to remove any potential inhibitors.
Low Yield of the Final Product 1. Incomplete epoxidation.2. Inefficient intramolecular cyclization.3. Product degradation during workup or purification.1. Monitor the epoxidation step by TLC or LC-MS to ensure complete consumption of the starting material before proceeding to the cyclization.2. The cyclization step is often base-promoted. Screen different bases (e.g., K₂CO₃, NaH) and solvents to find the optimal conditions for ring closure.[7]3. Use mild workup conditions. Purification by column chromatography on silica gel is common for these types of compounds.[7]
Formation of Multiple Byproducts 1. Over-oxidation or side reactions during epoxidation.2. Intermolecular side reactions competing with the desired intramolecular cyclization.3. Ring-opening of the epoxide by other nucleophiles.1. Use a more selective oxidizing agent. The use of a catalyst can improve selectivity.[8]2. Run the cyclization reaction at a lower concentration (high dilution) to favor the intramolecular pathway.3. Ensure the reaction is free from water and other nucleophilic impurities during the cyclization step.
Difficulty in Product Isolation/Purification 1. Product is highly polar and adheres to silica gel.2. Co-elution with impurities.1. Use a different stationary phase for chromatography (e.g., alumina) or consider recrystallization.2. Optimize the eluent system for better separation. A gradient elution might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The epoxidation of the N-alkenyl sulfonamide is a crucial step. The efficiency and selectivity of this reaction directly impact the overall yield and purity of the final product. The sulfonyl group can act as a directing group in some asymmetric epoxidation reactions, which can be leveraged for stereocontrol if a chiral product is desired.[5]

Q2: How can I improve the regioselectivity of the epoxide ring-opening during the intramolecular cyclization?

The intramolecular cyclization should be highly regioselective due to the proximity of the sulfonamide nitrogen to one of the epoxide carbons. To ensure this, the reaction should be carried out under conditions that favor the intramolecular pathway, such as high dilution. The choice of base can also influence the outcome.

Q3: Are there alternative synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives?

Yes, various methods have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These include transition-metal-catalyzed cyclizations and cycloaddition reactions involving azomethine ylides and cyclopropenes.[3][9] However, the epoxidation-cyclization route is often favored for its simplicity and the ready availability of starting materials.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the intermediate and final products, as well as any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.

Step 1: Epoxidation of N-allylbenzenesulfonamide

  • Dissolve N-allylbenzenesulfonamide in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(oxiran-2-ylmethyl)benzenesulfonamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude epoxide from the previous step in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 45-80 °C) and stir for several hours.[7]

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure this compound.

Troubleshooting_Flowchart Start Low Yield of Final Product Check_Epoxidation Check Epoxidation Step Completion (TLC/LC-MS) Start->Check_Epoxidation Incomplete_Epoxidation Incomplete Epoxidation Check_Epoxidation->Incomplete_Epoxidation Optimize_Epoxidation Optimize Epoxidation: - Fresh Oxidizing Agent - Adjust Temperature - Check Stoichiometry Incomplete_Epoxidation->Optimize_Epoxidation Yes Check_Cyclization Check Cyclization Step Incomplete_Epoxidation->Check_Cyclization No Optimize_Epoxidation->Check_Epoxidation Inefficient_Cyclization Inefficient Cyclization Check_Cyclization->Inefficient_Cyclization Optimize_Cyclization Optimize Cyclization: - Screen Bases (e.g., K2CO3, NaH) - Screen Solvents - Adjust Temperature Inefficient_Cyclization->Optimize_Cyclization Yes Check_Purification Review Purification Protocol Inefficient_Cyclization->Check_Purification No Optimize_Cyclization->Check_Cyclization Purification_Issue Product Loss During Purification Check_Purification->Purification_Issue Optimize_Purification Optimize Purification: - Milder Workup - Alternative Chromatography - Recrystallization Purification_Issue->Optimize_Purification Yes Success Improved Yield Purification_Issue->Success No Optimize_Purification->Success

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

References

  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Ring expansion/opening reactions of epoxy ene-amides: access to azabicyclononene, tetrahydropyridine and tetrazole scaffolds. (2023, April 11). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Enantioselective epoxidation of N‐alkenyl sulfonamides. MBS = p‐methoxybenzenesulfonyl. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hf(IV)-Catalyzed Enantioselective Epoxidation of N-Alkenyl Sulfonamides and N-Tosyl Imines - PMC. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Intramolecular cyclization of sulfonamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ring-Expansion Reactions of Epoxy Ene-Amides: Access to Substituted Tetrazoles, Dioxa-9-azabicyclo[3.2.2]nonenes and Tetrahydropyridine-3-carbaldehydes. (n.d.). SciMeetings. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023, August 25). PubMed. Retrieved January 19, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of chiral oxa‐ and azabicyclo[3.1.0]hexanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). FDER | UNR. Retrieved January 19, 2026, from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors. (n.d.). Google Patents.
  • US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. (n.d.). Google Patents.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

  • US5808115A - Carbodiimide-promoted epoxidation of olefins. (n.d.). Google Patents.
  • Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The reaction of prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones to epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis and Optimization of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic sulfonamide. The unique strained ring system of this molecule makes it a valuable building block in medicinal chemistry, but its synthesis can present challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.

The synthesis of this compound is typically achieved through a two-step process:

  • Epoxidation of the commercially available N-allylbenzenesulfonamide to form the key intermediate, N-(2,3-epoxypropyl)benzenesulfonamide.

  • Intramolecular Cyclization of the epoxy sulfonamide, promoted by a base, to yield the desired bicyclic product.

This guide is structured to address potential issues you may encounter in each of these critical steps.

Troubleshooting Guide

Part 1: Epoxidation of N-Allylbenzenesulfonamide

The epoxidation of the double bond in N-allylbenzenesulfonamide is a critical first step. While seemingly straightforward, several factors can influence the reaction's success.

Question 1: I am observing low or no conversion of my starting material, N-allylbenzenesulfonamide, to the epoxide.

Possible Causes and Solutions:

  • Inadequate Oxidizing Agent:

    • Cause: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. However, its purity can degrade over time, especially if not stored properly.

    • Solution: Use freshly purchased, high-purity m-CPBA. If you suspect your current batch is old, consider titrating it to determine its active oxygen content. As a general rule, use 1.1 to 1.5 equivalents of m-CPBA to ensure complete conversion.

  • Suboptimal Reaction Temperature:

    • Cause: The epoxidation reaction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions. If the temperature is too low, the reaction rate may be significantly reduced.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, a slight increase in temperature (e.g., to 30-40 °C) can be cautiously attempted, but be mindful of potential byproduct formation.

  • Incorrect Solvent Choice:

    • Cause: The choice of solvent can impact the solubility of the reagents and the reaction rate.

    • Solution: Dichloromethane (DCM) or chloroform are standard solvents for m-CPBA epoxidations due to their inertness and ability to dissolve both the starting material and the reagent. Ensure the solvent is dry, as water can react with m-CPBA.

Question 2: My reaction is messy, and I am seeing multiple spots on my TLC plate, indicating the formation of byproducts.

Possible Causes and Solutions:

  • Epoxide Ring-Opening:

    • Cause: The byproduct of the m-CPBA reaction is meta-chlorobenzoic acid. This acidic byproduct can catalyze the ring-opening of the newly formed epoxide, leading to the formation of a diol or other undesired products.

    • Solution: Buffer the reaction mixture to neutralize the acidic byproduct. Adding a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture can prevent this side reaction. Perform the reaction at a lower temperature to minimize the rate of the acid-catalyzed ring opening.

  • Over-oxidation:

    • Cause: While less common for this specific substrate, prolonged reaction times or excessive amounts of m-CPBA could potentially lead to further oxidation reactions.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. A typical workup involves washing the organic layer with a reducing agent solution (e.g., sodium sulfite or sodium thiosulfate) to destroy any remaining peroxyacid.

Part 2: Intramolecular Cyclization of N-(2,3-Epoxypropyl)benzenesulfonamide

The base-mediated intramolecular cyclization is the key step in forming the bicyclic ring system. Regioselectivity and reaction conditions are critical for success.

Question 3: The cyclization of my epoxy sulfonamide is not proceeding, or the yield of the desired this compound is very low.

Possible Causes and Solutions:

  • Inappropriate Base:

    • Cause: The choice and strength of the base are crucial for deprotonating the sulfonamide nitrogen, which then acts as the nucleophile to attack the epoxide. A base that is too weak will not initiate the reaction, while a base that is too strong might lead to side reactions.

    • Solution: Sodium hydride (NaH) is an effective base for this transformation.[2] Potassium carbonate (K₂CO₃) can also be used, often requiring slightly higher temperatures.[3] The use of a strong, non-nucleophilic base is key.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the substrate and the base, as well as the reaction rate.

    • Solution: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally good choices for this type of cyclization.[3] Ensure the solvent is completely dry, as water will quench the base.

  • Temperature and Reaction Time:

    • Cause: The cyclization may require heating to proceed at a reasonable rate. Insufficient heating or reaction time will result in incomplete conversion.

    • Solution: The reaction is often performed at elevated temperatures (e.g., 45 °C to reflux).[3] Monitor the reaction progress by TLC until the starting epoxide is consumed.

Question 4: I am isolating an isomeric byproduct instead of the desired this compound.

Possible Causes and Solutions:

  • Incorrect Regioselectivity of Ring-Opening:

    • Cause: The sulfonamide anion can theoretically attack either the terminal or the internal carbon of the epoxide. Attack at the internal carbon would lead to the formation of a six-membered ring, which is not the desired product.

    • Solution: The formation of the five-membered ring is generally favored in this type of intramolecular cyclization (5-exo-tet cyclization). However, reaction conditions can influence the regioselectivity. Using a less sterically hindered base and ensuring a well-solvated anionic intermediate can help favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process starting from N-allylbenzenesulfonamide.

Reaction_Scheme start N-Allylbenzenesulfonamide intermediate N-(2,3-Epoxypropyl)benzenesulfonamide start->intermediate m-CPBA, DCM product This compound intermediate->product Base (e.g., NaH), THF

Caption: Synthetic route to this compound.

Q2: What are the recommended purification methods for the final product?

A2: Purification of this compound is typically achieved by column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.[3] Due to the polar nature of the sulfonamide group, a gradient elution may be necessary to achieve good separation from any non-polar byproducts and unreacted starting material.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • m-CPBA: is a potentially explosive oxidizing agent, especially when in high concentrations or when subjected to shock or friction. Handle it with care, avoid grinding, and store it in a cool, dry place.

  • Sodium Hydride (NaH): is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Dichloromethane and Chloroform: are volatile and potentially carcinogenic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum should show characteristic signals for the bicyclic ring protons, and the carbon NMR will confirm the number of unique carbon environments.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product (C₁₀H₁₁NO₃S, MW: 225.27 g/mol ).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (around 1350 and 1160 cm⁻¹) and the absence of the C=C stretch from the starting material.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-Epoxypropyl)benzenesulfonamide

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve N-allylbenzenesulfonamide in dry DCM B Cool the solution to 0 °C in an ice bath A->B C Add m-CPBA (1.2 eq.) portion-wise B->C D Stir at 0 °C for 1 hour C->D E Allow to warm to room temperature and stir for 4-6 hours D->E F Monitor reaction by TLC E->F G Quench with saturated Na₂SO₃ solution F->G H Wash with saturated NaHCO₃ solution G->H I Wash with brine H->I J Dry over anhydrous Na₂SO₄ I->J K Concentrate in vacuo J->K

Caption: Workflow for the epoxidation of N-allylbenzenesulfonamide.

Step-by-Step Methodology:

  • Dissolve N-allylbenzenesulfonamide (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(2,3-epoxypropyl)benzenesulfonamide, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification L Suspend NaH (1.5 eq.) in anhydrous THF under N₂ M Add a solution of the crude epoxide in anhydrous THF dropwise at 0 °C L->M N Stir at room temperature for 1 hour M->N O Heat the reaction to reflux for 12-16 hours N->O P Monitor reaction by TLC O->P Q Cool to 0 °C and quench cautiously with water P->Q R Extract with ethyl acetate Q->R S Wash with brine R->S T Dry over anhydrous Na₂SO₄ S->T U Concentrate in vacuo T->U V Purify by column chromatography U->V

Caption: Workflow for the intramolecular cyclization.

Step-by-Step Methodology:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the crude N-(2,3-epoxypropyl)benzenesulfonamide from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the starting epoxide has been consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
N-AllylbenzenesulfonamideC₉H₁₁NO₂S197.25¹H NMR: signals for allyl protons (multiplets around 5-6 ppm) and phenyl protons.
N-(2,3-Epoxypropyl)benzenesulfonamideC₉H₁₁NO₃S213.25¹H NMR: disappearance of alkene signals and appearance of characteristic epoxide proton signals (multiplets around 2.5-3.0 ppm).
This compoundC₁₀H₁₁NO₃S225.27[1]¹H NMR: characteristic signals for the bicyclic ring system protons. IR: strong S=O stretching bands. MS: correct molecular ion peak.

References

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Base-mediated intramolecular one-pot double-cyclization of epoxide-tethered 2-fluorobenzenesulfonamides: an avenue to 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides - PubMed. (2020, January 2). Retrieved January 19, 2026, from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of the Reaction Conditions | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • Iron(III)-Catalyzed Synthesis of 2-Alkyl Homoallyl Sulfonyl Amides: Antiproliferative Study and Reactivity Scope of Aza-Prins Cyclization - PMC - NIH. (2022, August 3). Retrieved January 19, 2026, from [Link]

  • Synthesis by Elimination. (n.d.). Retrieved January 19, 2026, from [Link]

  • US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents. (n.d.).
  • Optimization of the Reaction Conditions. a | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Structural characterization of strained oxacycles by 13C NMR spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of typical reaction conditions. a | Download Table. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Two-Step Synthesis of N Sulfonyl Aziridines from Epoxides | Request PDF. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Two-step synthesis of N-sulfonyl aziridines from epoxides - York Research Database. (2006, February 1). Retrieved January 19, 2026, from [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate - PubMed. (2005, June 23). Retrieved January 19, 2026, from [Link]

  • Regiochemical control in intramolecular cyclizations of 2,3-epoxysulfides mediated by solvent effects - MSU Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. (2023, April 25). Retrieved January 19, 2026, from [Link]

  • Two‐Step Synthesis of N‐Sulfonyl Aziridines from Epoxides. - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. (n.d.). Retrieved January 19, 2026, from [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS No. 955158-69-7). This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile building block in their synthetic endeavors. This molecule's unique strained bicyclic structure, featuring an aziridine activated by an N-phenylsulfonyl group, makes it a potent intermediate for creating complex molecular architectures, particularly in pharmaceutical development.[1][2] However, its high reactivity also presents specific experimental challenges.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, purification, and subsequent reactions.

Section 1: Synthesis and Purity FAQs

The creation of the 3-azabicyclo[3.1.0]hexane core is a critical first step.[3] Issues at this stage can cascade, impacting all subsequent experiments.

Q1: My synthesis of the 3-azabicyclo[3.1.0]hexane core is resulting in consistently low yields. What are the common pitfalls?

Low yields in the synthesis of complex heterocyclic systems like this often trace back to three areas: catalyst efficacy, reaction conditions, or substrate reactivity.

  • Causality - Catalyst Activity: The formation of the aziridine ring, often through nitrene transfer or cyclization cascades, is highly dependent on the catalyst. A catalyst that is suboptimal for your specific olefin precursor will lead to poor conversion. For instance, some transition metal catalysts are highly effective for electron-rich, activated olefins but perform poorly with unactivated alkenes.[4]

  • Troubleshooting Steps:

    • Catalyst Screening: If using a metal-catalyzed approach (e.g., Pd, Rh, Cu), screen a panel of catalysts and ligands. For palladium-catalyzed cyclizations of enynes, the choice of ligand is crucial for achieving high efficiency.[5]

    • Verify Catalyst Loading: For less reactive substrates, a modest increase in catalyst loading may be necessary to drive the reaction to completion.[4]

    • Check for Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and deoxygenated, as many organometallic catalysts are sensitive to air and moisture.

  • Causality - Reaction Conditions: Temperature, solvent, and the presence of additives can dramatically influence the reaction's energy profile. An incorrect solvent can hinder solubility or unfavorably coordinate with the catalyst, while suboptimal temperature can fail to overcome the activation energy or lead to thermal decomposition.

  • Troubleshooting Steps:

    • Solvent Polarity: Experiment with a range of solvents. In some rhodium-catalyzed aziridinations, polar aprotic solvents have shown success.[4]

    • Temperature Optimization: If no reaction is observed, incrementally increase the temperature. Conversely, if multiple side products are seen, lowering the temperature may improve selectivity.

    • Additive Screening: Certain reactions benefit from additives. For example, the addition of silver salts like AgSbF₆ has been shown to improve yields in some aziridination reactions by acting as a halide scavenger.[4]

Q2: I'm observing significant side products during my synthesis. What are they likely to be and how can I minimize them?

The formation of side products typically arises from competing reaction pathways. For aziridination reactions, a common side reaction is C-H amination, where the nitrene intermediate inserts into a carbon-hydrogen bond instead of adding across the double bond.[4]

  • Minimization Strategies:

    • Ligand and Catalyst Choice: The electronic and steric properties of the catalyst and its coordinating ligands are paramount in directing chemoselectivity. Bulky ligands can sterically hinder C-H insertion pathways, favoring the desired aziridination.

    • Solvent Modification: The reaction medium can influence the lifetime and reactivity of the nitrene intermediate. Non-coordinating solvents are often preferred to avoid deactivation of the catalytic species.

    • Intramolecular vs. Intermolecular: If the precursor has accessible C-H bonds, consider redesigning the substrate to favor the intramolecular cyclization if possible.

Q3: How do I effectively purify this compound and remove persistent impurities?

Purification can be challenging due to the compound's reactivity and potential for decomposition.

  • Recommended Protocols:

    • Column Chromatography: Flash column chromatography on silica gel is the standard method. Use a non-polar to moderately polar eluent system (e.g., ethyl acetate/hexane).

      • Expert Tip: The strained aziridine ring can be sensitive to acidic silica gel, potentially leading to ring-opening. To mitigate this, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent system.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane) can be highly effective for removing minor impurities.

    • Solvent Removal: Some solvents, like THF, can be difficult to remove completely and may form adducts. A patent discloses methods for reducing such etheric impurities, which may involve solvent exchange and crystallization.[6]

Section 2: Troubleshooting Nucleophilic Ring-Opening Reactions

The primary utility of this compound is its reaction with nucleophiles to open the strained aziridine ring, generating highly functionalized piperidine or pyrrolidine derivatives.

Q4: My nucleophilic ring-opening reaction is sluggish or not proceeding at all. How can I improve the reaction rate?

The N-phenylsulfonyl group activates the aziridine, but strong conditions may still be required depending on the nucleophile.

  • Causality and Solutions:

    • Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) will react much slower than strong ones (e.g., azide, cyanide, organometallics). If using a weak nucleophile, activation is almost always necessary.

    • Lewis Acid Catalysis: The addition of a Lewis acid can dramatically accelerate the reaction. The Lewis acid coordinates to the oxygen or the sulfonyl group, further polarizing the C-N bonds and making the aziridine carbons more electrophilic.

      • Protocol: Screen a variety of Lewis acids. Common choices include ZnCl₂, ZnBr₂, BF₃·OEt₂, and Sc(OTf)₃.[7] Start with catalytic amounts (5-10 mol%) and increase if necessary.

    • Solvent Effects: Polar aprotic solvents like acetonitrile (CH₃CN) or DMF are generally effective as they can solvate the intermediates and are compatible with many Lewis acids.

    • Temperature: Heating the reaction mixture is a straightforward way to increase the rate, but should be done cautiously to avoid decomposition or side reactions.

Q5: I am getting a mixture of regioisomers from the ring-opening reaction. How can I control the regioselectivity?

The bicyclic structure has two carbons (C1 and C5 of the hexane frame) susceptible to nucleophilic attack. The outcome depends on a delicate balance of steric and electronic factors, often dictated by the reaction mechanism (Sₙ2 vs. Sₙ1-like) and the nucleophile itself.

  • Mechanistic Insight:

    • Sₙ2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and conditions that do not promote carbocation formation. The nucleophile attacks the least sterically hindered carbon atom, leading to a single major regioisomer with inversion of stereochemistry.

    • Sₙ1-like Pathway: Promoted by strong Lewis acids and substrates that can stabilize a positive charge, this pathway involves the formation of a partial positive charge on one of the carbons as the C-N bond breaks. The nucleophile will then attack the more electrophilic carbon, which is often the one that can better stabilize a positive charge.

  • Controlling the Outcome:

    • To Favor Attack at the Least Hindered Site: Use less forceful Lewis acids or no catalyst at all, employ strong nucleophiles, and maintain lower reaction temperatures.

    • To Favor Attack at the More Substituted Site: Use stronger Lewis acids that can promote C-N bond cleavage.

    • Nucleophile Choice: The nature of the nucleophile is critical. A study on the analogous 1-azoniabicyclo[3.1.0]hexane system showed that halides, azide, and cyanide can lead to different regio- and stereochemical outcomes under identical conditions.

Q6: The stereochemistry of my product is not what I expected. What factors control the stereochemical outcome?

For chiral substrates, preserving or controlling stereochemistry is vital. In aziridine ring-opening, the stereochemical outcome is directly tied to the reaction mechanism.

  • Stereochemical Control:

    • Inversion of Stereochemistry: A pure Sₙ2 reaction will proceed with a complete inversion of the stereocenter at the point of attack. This is the most common and expected outcome for activated aziridines.

    • Racemization or Mixed Stereochemistry: If the reaction proceeds through a mechanism with significant Sₙ1 character (i.e., formation of a carbocation-like intermediate), you may observe a loss of stereochemical integrity, leading to a mixture of enantiomers or diastereomers.

    • Troubleshooting: To enforce stereochemical inversion, use conditions that strongly favor the Sₙ2 pathway: high concentrations of a potent nucleophile, polar aprotic solvents, and avoidance of overly harsh Lewis acids that could lead to full C-N bond scission before the nucleophilic attack.

Section 3: Stability and Handling

Proper storage and handling are essential to ensure the integrity of this reactive intermediate.

Q7: What are the optimal storage and handling conditions for this compound?

  • Storage: The compound should be stored at refrigerated temperatures, typically between 0-8°C, as recommended by suppliers.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

  • Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE). When weighing and transferring, do so quickly to minimize exposure to atmospheric moisture. Use anhydrous solvents and reagents in reactions involving this compound.

Q8: Is the compound prone to decomposition during workup or purification? What precautions should I take?

Yes, the strained ring system makes it susceptible to decomposition under certain conditions.

  • Precautions:

    • pH Sensitivity: Avoid strongly acidic or basic aqueous workups. The aziridine ring can be opened under these conditions. A wash with a saturated, neutral salt solution like brine is safest.

    • Thermal Stability: Avoid prolonged heating. If a reaction requires high temperatures, monitor it closely for the appearance of degradation products. Concentrate solutions at reduced pressure and moderate temperatures (e.g., <40°C).

    • Chromatography: As mentioned in Q3, prolonged exposure to silica gel can cause decomposition. Run columns efficiently and do not let the product sit on the column for extended periods.

Section 4: Protocols and Data

Table 1: Representative Conditions for Nucleophilic Ring-Opening
NucleophileCatalyst/AdditiveSolventTemperature (°C)Typical Outcome
NaN₃ (Azide)ZnCl₂ (10 mol%)CH₃CN60Regioselective opening to form an azido alcohol derivative.
PiperidineNoneTHF25-50Slower reaction, may require heating to proceed.
ThiophenolK₂CO₃ (1.1 eq)DMF25Ring-opening via thiolate anion.
Me₂CuLiEt₂O / THF-78 to 0High regioselectivity, attack at the least hindered carbon.
NaCNBF₃·OEt₂ (20 mol%)CH₃CN50Formation of a cyanohydrin-like product.
Experimental Protocol: Zinc-Catalyzed Ring-Opening with Sodium Azide
  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile (CH₃CN) to create a 0.1 M solution.

  • Add sodium azide (NaN₃, 1.5 eq) and zinc chloride (ZnCl₂, 0.1 eq).

  • Stir the mixture at room temperature for 10 minutes, then heat to 60°C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in eluent if necessary) to yield the desired azido alcohol product.

Section 5: Visualizations

Troubleshooting Workflow for Failed Ring-Opening Reactions

G start Reaction Failed (Low/No Conversion) check_sm 1. Verify Starting Material (NMR, Purity) start->check_sm check_cond 2. Review Reaction Conditions start->check_cond sub_node1 Increase Temperature (e.g., from 25°C to 60°C) check_cond->sub_node1 Sluggish? sub_node2 Add/Change Lewis Acid (e.g., None -> ZnCl₂) check_cond->sub_node2 Weak Nu? sub_node3 Change Solvent (e.g., THF -> CH₃CN) check_cond->sub_node3 Solubility? sub_node4 Increase Nucleophile Concentration check_cond->sub_node4 2nd Order? rerun Re-run Experiment with Optimized Conditions sub_node1->rerun sub_node2->rerun sub_node3->rerun sub_node4->rerun

Caption: Troubleshooting flowchart for a failed ring-opening reaction.

Regiochemical Pathways of Nucleophilic Attack

G cluster_paths Nucleophilic Attack (Nu⁻) reactant This compound (Activated Aziridine) product_a Product A (Kinetic Product) reactant->product_a Favored by: - Strong Nu⁻ - Low Temp product_b Product B (Thermodynamic/Steric Product) reactant->product_b Favored by: - Bulky Nu⁻ - Lewis Acid Choice path_a Pathway A: Attack at least hindered C path_b Pathway B: Attack at alternate C

Caption: Regiochemical outcomes of nucleophilic ring-opening.

References

  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. F. D. E. R. (UNR). [Link]

  • This compound. F. D. E. R. (UNR). [Link]

  • Supporting Information for an unspecified article. ACS Publications. [Link]

  • Synthesis of chiral oxa- and azabicyclo[3.1.0]hexanes. ResearchGate. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Aziridine Synthesis via Electrogenerated Dications with Dylan Holst (Episode 66). YouTube. [Link]

  • Aziridine synthesis. Organic Chemistry Portal. [Link]

  • Pd(II) Auxiliaries Assembling and Diverse Transformations via Inert C(sp3)–H Bond Activation - Supporting Information. ACS Publications. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. PubChem. [Link]

  • 4 questions with answers in AZIRIDINES | Science topic. ResearchGate. [Link]

  • Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. ACS Publications. [Link]

  • Aziridines in Synthesis. Baran Lab. [Link]

  • A Direct Route to C-Vinylaziridines: Reaction of N-Sufonylimines with Allylic Ylides under Phase-Transfer Conditions or with Preformed Ylides at Low Temperature. ACS Publications. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]

  • Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Center for Molecular Modeling, Ghent University. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. SpectraBase. [Link]

  • Purification process for an azabicyclo[3.1.0]hexane compound.
  • This compound. Blago Fund. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes. NIH National Center for Biotechnology Information. [Link]

  • 6-Oxa-3-azabicyclo[3.1.0]hexane. PubChem. [Link]

  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed. [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. NIH National Center for Biotechnology Information. [Link]

  • Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. ResearchGate. [Link]

  • Catalytic Asymmetric [3 + 2] Annulation of Hantzsch Esters with Racemic N-Sulfonylaziridines. ACS Publications. [Link]

  • Side reactions – Knowledge and References. Taylor & Francis. [Link]

  • Side Reactions. Journal of New Developments in Chemistry. [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. ACS Publications. [Link]

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Identification of byproducts in "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic compound.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs, a clean and efficient synthesis is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is grounded in mechanistic principles to empower you to not just follow protocols, but to understand and optimize them.

Synthesis Overview: A Mechanistic Approach

The synthesis of this compound typically proceeds through a two-step sequence:

  • Epoxidation of an N-alkenyl sulfonamide: This step involves the oxidation of the alkene functionality in a precursor like N-allylbenzenesulfonamide to form the corresponding epoxide.

  • Intramolecular Cyclization: The newly formed epoxide then undergoes an intramolecular ring-closing reaction, where the nitrogen atom of the sulfonamide attacks one of the epoxide carbons to form the desired bicyclic product.

This synthetic strategy, while effective, is susceptible to side reactions that can lead to a variety of byproducts. Understanding the mechanistic origins of these impurities is the first step towards a successful and reproducible synthesis.

Synthesis_Overview cluster_0 Step 1: Epoxidation cluster_1 Step 2: Intramolecular Cyclization N-alkenyl_sulfonamide N-Alkenyl Sulfonamide Epoxide_intermediate Epoxide Intermediate N-alkenyl_sulfonamide->Epoxide_intermediate Oxidizing Agent (e.g., m-CPBA) Final_Product This compound Epoxide_intermediate->Final_Product Base or Thermal

Caption: General two-step synthesis pathway.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC. What are the likely culprits?

Low yields and the presence of multiple byproducts often point to issues in either the epoxidation or the cyclization step. Let's break down the possibilities.

A1: Potential Issues and Solutions

  • Incomplete Epoxidation: The starting N-alkenyl sulfonamide may not be fully converted to the epoxide intermediate. This can be due to insufficient oxidizing agent, or deactivation of the agent.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS. Ensure the disappearance of the starting material spot.

      • Use a fresh, active oxidizing agent. Peroxy acids like m-CPBA can degrade over time. An activity assay of your m-CPBA is recommended.

      • Consider alternative epoxidation methods. For instance, metal-catalyzed epoxidations using catalysts like hafnium(IV) have been shown to be effective for N-alkenyl sulfonamides.[3]

  • Formation of Diol Byproduct: The epoxide intermediate is susceptible to hydrolysis, especially under acidic conditions, leading to the formation of the corresponding diol.

    • Troubleshooting:

      • Ensure anhydrous reaction conditions. Use dry solvents and glassware.

      • Buffer the reaction mixture. If using an oxidizing agent like m-CPBA which produces a carboxylic acid byproduct, adding a mild base like sodium bicarbonate can prevent a drop in pH.

  • Intermolecular Reactions: At high concentrations, the epoxide intermediate can react with another molecule of the starting material or another epoxide, leading to oligomeric byproducts.

    • Troubleshooting:

      • Maintain dilute reaction conditions. This favors the intramolecular cyclization over intermolecular side reactions.

The following table summarizes common byproducts and their likely origins:

ByproductFormation PathwayPrevention Strategy
Unreacted N-Alkenyl SulfonamideIncomplete epoxidationUse fresh oxidizing agent, monitor reaction progress.
Diol of the SulfonamideEpoxide ring-opening by waterEnsure anhydrous conditions, buffer the reaction.
Oligomeric SpeciesIntermolecular reaction of the epoxideMaintain high dilution during the reaction.
Q2: I've isolated a byproduct with a mass corresponding to the desired product, but the NMR spectrum is inconsistent. What could it be?

A2: Isomeric Byproducts

When the mass is correct but the spectroscopy is not, you are likely dealing with an isomer of your target molecule. In the context of this synthesis, the most probable isomeric byproduct is the result of a different ring-closing pathway.

  • Formation of a Six-Membered Ring (Morpholine Derivative): While the desired reaction is a 5-exo-tet cyclization to form the 3-azabicyclo[3.1.0]hexane core, a competing 6-endo-tet cyclization can occur, leading to a morpholine derivative. This is generally less favored according to Baldwin's rules, but can be promoted under certain conditions.

Isomeric_Byproducts cluster_0 Favored Pathway cluster_1 Disfavored Pathway Epoxide Epoxide Intermediate Desired_Product This compound (5-exo-tet) Epoxide->Desired_Product Base-catalyzed intramolecular nucleophilic attack Isomeric_Byproduct Morpholine Derivative (6-endo-tet) Epoxide->Isomeric_Byproduct Can occur under certain conditions

Caption: Competing intramolecular cyclization pathways.

Troubleshooting and Identification:

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of the ring-opening. A non-nucleophilic, sterically hindered base is often preferred to promote the desired cyclization.

  • Spectroscopic Analysis:

    • ¹H NMR: The coupling constants and chemical shifts of the protons on the bicyclic core will be significantly different from those on a morpholine ring. Careful analysis of the 2D NMR spectra (COSY, HSQC, HMBC) will be crucial for definitive structure elucidation.

    • ¹³C NMR: The number of signals and their chemical shifts will also differ between the two isomers.

Q3: My final product seems to contain residual starting material (N-allylbenzenesulfonamide). How can I effectively remove it?

A3: Purification Strategies

Residual starting material can be challenging to remove due to its similar polarity to the product.

  • Chromatography:

    • Optimize your solvent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) on silica gel can often provide the necessary separation.

    • Consider a different stationary phase. If silica gel is ineffective, explore other options like alumina or a bonded-phase silica (e.g., diol or cyano).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Chemical Scavenging (Advanced): In some cases, a resin-bound scavenger can be used to selectively remove the unreacted starting material. For example, a resin that reacts with the alkene functionality could be employed.

Q4: Are there any byproducts that can arise from the sulfonamide group itself?

A4: Sulfonamide-Related Side Reactions

While less common, the phenylsulfonyl group can participate in side reactions, particularly under harsh conditions.

  • Desulfonylation: Under strongly basic or reductive conditions, cleavage of the N-S bond can occur, leading to the corresponding free amine. This is generally not an issue under the mild conditions typically used for this synthesis but is something to be aware of if you are exploring more forcing conditions.

  • Ring Opening with Nucleophiles: Strong nucleophiles can potentially attack the sulfur atom, leading to displacement of the phenyl group. This is also unlikely under standard protocols but highlights the importance of choosing your reagents carefully.

Experimental Protocols: Byproduct Identification

When troubleshooting an unexpected outcome, a systematic approach to byproduct identification is essential.

Protocol 1: Sample Preparation for Analysis
  • Carefully isolate the impure product mixture from the reaction.

  • Dissolve a small amount in a suitable solvent (e.g., CDCl₃ for NMR, acetonitrile for LC-MS).

  • Ensure the sample is free of any residual salts or non-volatile components that could interfere with the analysis.

Protocol 2: Spectroscopic and Chromatographic Analysis
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • This is your first line of defense. It will tell you the mass of the components in your mixture, allowing you to quickly identify potential byproducts like the diol or unreacted starting material.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtaining an accurate mass can help you determine the elemental composition of your byproducts, which is crucial for distinguishing between isomers.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC):

    • This is the gold standard for structure elucidation. A full suite of NMR experiments will allow you to piece together the connectivity of your byproducts and definitively identify them.

Analytical_Workflow Crude_Product Crude Product Mixture LCMS LC-MS Analysis Crude_Product->LCMS NMR NMR Spectroscopy (1H, 13C, 2D) Crude_Product->NMR Identify_SM Identify Starting Material & Known Byproducts LCMS->Identify_SM Propose_Structures Propose Structures of Unknowns LCMS->Propose_Structures Confirm_Structures Confirm Structures NMR->Confirm_Structures HRMS HRMS Analysis HRMS->Confirm_Structures Propose_Structures->NMR Propose_Structures->HRMS

Sources

Technical Support Center: Purification of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. As a key intermediate in the synthesis of novel pharmaceuticals, particularly in neuropharmacology and anti-inflammatory research, achieving high purity of this compound is critical for reliable downstream applications.[1][2] This guide, structured in a question-and-answer format, provides practical, field-proven advice to troubleshoot common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and commonly employed purification techniques for this class of compound are column chromatography and recrystallization .

  • Column Chromatography: This is the workhorse method for separating the target compound from unreacted starting materials and byproducts. Given the phenylsulfonyl group, the molecule has moderate polarity, making it well-suited for normal-phase chromatography on silica gel.[3]

  • Recrystallization: If the crude material is obtained as a solid with relatively high initial purity (>85-90%), recrystallization is an excellent and scalable method for achieving high analytical purity. It is particularly effective at removing trace impurities that may be difficult to separate chromatographically. Some related 3-azabicyclo[3.1.0]hexane derivatives have been successfully purified by recrystallization from solvents like methanol.[4]

Q2: What are the most probable impurities I should expect in my crude product?

A2: Impurities are typically process-related and derive from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor amine or the phenylsulfonylating agent.

  • Solvent Residues: Etheric solvents like Tetrahydrofuran (THF) can be particularly tenacious and may require specific purification steps to remove.[5]

  • Byproducts of Cyclization: Depending on the synthetic strategy (e.g., intramolecular cyclopropanation or cycloaddition), isomeric byproducts or products of incomplete reaction may be present.[6][7]

  • Degradation Products: Although the 3-azabicyclo[3.1.0]hexane core is reasonably stable, the strained ring system can be susceptible to opening under harsh acidic or basic conditions.

Q3: How stable is the this compound molecule during purification?

A3: The molecule exhibits good stability under standard purification conditions. The N-phenylsulfonyl group is a robust protecting group. However, certain conditions should be avoided:

  • Strong Reducing Agents: The sulfonyl group can be cleaved under specific, potent reducing conditions, such as with lithium and a catalytic amount of di-tert-butyl biphenyl (DTBB) or with magnesium in methanol.[8] These conditions are not typically encountered in standard chromatography or recrystallization.

  • Harsh pH: Strong acids or bases should be avoided during aqueous workups, as they can potentially catalyze the opening of the strained bicyclic ring system. A neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution) is generally safe.

Q4: What are the recommended storage conditions for the purified compound?

A4: Once purified and thoroughly dried, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing is recommended to minimize any potential for slow degradation. Some suppliers recommend cold-chain transportation, underscoring the preference for cold storage.[9]

Troubleshooting Guide

Issue 1: Poor Separation or Streaking During Silica Gel Column Chromatography

Q: My compound is streaking on the column, and I'm getting mixed fractions. What's causing this and how can I fix it?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause A: Inappropriate Solvent System. The polarity of your mobile phase (eluent) is likely not optimized.

    • Expert Insight: The key to a good separation is finding a solvent system that gives your target compound a retention factor (Rf) of ~0.25-0.35 on a TLC plate.

    • Protocol:

      • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in various solvent systems. Start with a non-polar solvent and gradually increase the polarity with a more polar one.

      • Analyze the Rf values and look for the system that provides the best separation between your product spot and impurity spots.

    • Data Table: Recommended Starting Solvent Systems

      Eluent System Ratio (Non-polar:Polar) Typical Application
      Ethyl Acetate / Hexanes 1:20 to 1:2 Excellent starting point. A similar compound was purified in 5% Ethyl Acetate in Petroleum Ether.[3]
      Dichloromethane / Methanol 100:1 to 20:1 Useful for more polar impurities.

      | Diethyl Ether / Hexanes | 1:10 to 1:1 | Offers different selectivity compared to Ethyl Acetate. |

  • Cause B: Compound Interaction with Silica. The lone pairs on the oxygen and nitrogen atoms, combined with the sulfonyl group, can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing.

    • Expert Insight: This interaction can be mitigated by "capping" the acidic sites on the silica.

    • Solution: Add a small amount of triethylamine (~0.1-0.5% v/v) to your eluent. This weak base will neutralize the acidic sites on the silica gel, preventing strong adsorption of your compound and resulting in sharper peaks.

  • Cause C: Column Overloading.

    • Expert Insight: There is a finite amount of surface area on your stationary phase. Exceeding this capacity leads to broad bands and poor separation.

    • Solution: As a general rule, for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude material).

Issue 2: Recrystallization Attempt Results in an Oil or No Crystals Form

Q: I dissolved my solid crude product in a hot solvent, but upon cooling, it just turned into an oil or nothing happened. What should I do?

A: This indicates a problem with your choice of solvent or the crystallization kinetics.

  • Expert Insight: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10] Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution becomes supersaturated too quickly.

  • Troubleshooting Workflow:

    G start Crude Material Oils Out or No Precipitation solvent_check Is the compound very soluble at room temp? start->solvent_check cooling_rate Was cooling too rapid? solvent_check->cooling_rate No change_solvent Action: Choose a less polar solvent or a two-solvent system (e.g., EtOAc/Hexanes). solvent_check->change_solvent Yes purity_check Is crude purity <85%? cooling_rate->purity_check No slow_cool Action: Allow solution to cool slowly to room temp, then place in an ice bath or refrigerator. cooling_rate->slow_cool Yes induce_cryst Action: Induce crystallization by: 1. Scratching the inner wall of the flask. 2. Adding a seed crystal. purity_check->induce_cryst No pre_purify Action: Impurities are inhibiting crystallization. Perform column chromatography first. purity_check->pre_purify Yes

    Caption: Decision tree for troubleshooting failed recrystallization.

Issue 3: Final Product is Contaminated with a Close-Running Impurity

Q: My purified product still shows a persistent impurity by NMR/LCMS that has a very similar Rf value. How can I remove it?

A: This requires a more advanced separation strategy.

  • Solution A: Switch Chromatographic Mode. If you are using normal-phase chromatography (silica gel), the separation is based primarily on polarity. An impurity with similar polarity will be difficult to resolve.

    • Expert Insight: Switching to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can provide an orthogonal separation mechanism. In RP-HPLC, separation is based on hydrophobicity. A C18 column with a mobile phase of water and acetonitrile (or methanol) is a standard starting point. Because your molecule contains a sulfonyl group, ion-pairing agents may also be explored to improve peak shape and retention.[11]

  • Solution B: High-Performance Flash Chromatography.

    • Expert Insight: Modern automated flash chromatography systems using high-resolution columns can achieve separations far superior to traditional glass columns. Consider using a smaller particle size silica column and a very shallow elution gradient to resolve the impurity.

  • Solution C: Preparative Thin-Layer Chromatography (Prep-TLC).

    • Expert Insight: For small amounts of material (<500 mg), preparative TLC can offer excellent resolution. The separated band corresponding to your product can be scraped from the plate and the product extracted from the silica with a polar solvent like 10% Methanol in Dichloromethane.

Purification Workflow Overview

The following diagram outlines a general strategy for proceeding from a crude reaction mixture to a highly pure final product.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Polish & Analysis workup 1. Quench Reaction 2. Aqueous Extraction (e.g., with EtOAc) 3. Brine Wash & Dry (Na2SO4)[3] crude Crude Material workup->crude decision Assess Crude Purity & Physical State crude->decision column Flash Column Chromatography (e.g., Silica, EtOAc/Hexanes) decision->column Liquid or Purity <90% recryst Recrystallization (Solvent Screening) decision->recryst Solid & Purity >90% analysis Purity Check (NMR, LCMS) column->analysis recryst->analysis decision2 Purity >98%? analysis->decision2 final_product Pure Product (Dry under high vacuum) decision2->final_product Yes repurify Secondary Purification (RP-HPLC or Prep-TLC) decision2->repurify No repurify->analysis

Caption: General workflow for the purification of this compound.

References

  • Supporting Information. (n.d.). [No specific title provided in search result]. This document describes a purification by column chromatography on silica gel (5% ethyl acetate in petroleum ether). [Link]

  • Vanerková, D., Jandera, P., & Hrabica, J. (2007). Behaviour of sulphonated azodyes in ion-pairing reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1143(1-2), 112-120. [Link]

  • Google Patents. (2006). US7153976B2 - Purification process for an azabicyclo[3.1.0]hexane compound.
  • Blago Fund. (n.d.). This compound. Retrieved from Blago Fund. [Link]

  • FDER | UNR. (n.d.). This compound. Retrieved from FDER | UNR. [Link]

  • ResearchGate. (2005). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Request PDF. [Link]

  • Beilstein Journals. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters, 7(13), 2719-2721. [Link]

  • ACS Publications. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(23), 7751-7754. [Link]

  • National Institutes of Health (NIH). (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 295–296. [Link]

Sources

Stability and storage of "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Expanding Research Scope

I'm now expanding my data gathering with additional Google searches, to include chemical properties, reactivity, and ideal storage conditions. I intend to structure technical support content in a question-and-answer format, dividing FAQs and troubleshooting guides. My FAQs will address fundamental property questions, while troubleshooting guides will offer diagnostic workflows for experimental problems. I'll explain the scientific reasoning behind all the recommendations.

Initiating Detailed Protocol Design

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Analyzing Initial Data

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Exploring Further Information

I've confirmed the compound's chemical identity, storage recommendations, and potential applications. I know the phenylsulfonyl group enhances reactivity. I've also found general handling precautions. The missing puzzle pieces include detailed stability and degradation data. Now, I'm focusing on finding more in-depth experimental results.

Evaluating Search Results

I've gathered basic chemical information, including the molecular formula, CAS number, and storage recommendations. While I've confirmed potential applications in synthesis and drug development, detailed stability data remains elusive. The phenylsulfonyl group's impact on reactivity is noted, but further exploration is needed to create a comprehensive understanding. My immediate focus is now on identifying reactivity and degradation patterns of structurally-similar compounds to guide my analysis.

Exploring Key Chemical Principles

I've been digging deeper into the chemical properties. My recent searches have uncovered foundational principles surrounding the functional groups in "this compound." I'm now focused on the reactivity of N-sulfonyl aziridines and the stability of the oxabicyclo structure.

Refining Chemical Understanding

I'm now integrating information from my earlier search with new findings. The phenylsulfonyl group's activation of the aziridine, the oxabicyclo ring's susceptibility to ring-opening, and sulfonamide stability are all coming into focus. I've considered potential thermal and photochemical concerns too. Now, the challenge is to synthesize this related information to the target molecule's context to bridge the existing knowledge gap.

Connecting Specific Data to the Molecule

I'm now integrating the foundational principles I gathered with the specific context of "this compound." I've focused on the N-phenylsulfonyl group's activation of the aziridine, the ring's susceptibility to ring-opening, and sulfonamide stability. While I have broad knowledge of these individual components, I still need concrete data on the stability of the complete molecule. I'm inferring from related structures to bridge this gap, which I will state clearly. I plan to organize this information into a technical support center, including FAQ and troubleshooting sections, supported by diagrams and tables, which I will now design.

Overcoming low reactivity of "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique bicyclic building block. Its fused aziridine-epoxide structure offers significant synthetic potential but also presents challenges related to steric hindrance and conformational rigidity, which can lead to lower-than-expected reactivity.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you unlock the full potential of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that dictate its chemical reactivity?

A1: The reactivity of this molecule is governed by a combination of electronic and steric factors originating from its unique architecture:

  • Strained Three-Membered Rings: The molecule contains both an aziridine and an oxirane (epoxide) ring fused to a pyrrolidine core. The inherent angle strain (approx. 60° bond angles) of these rings is a primary driving force for nucleophilic ring-opening reactions.[3][4]

  • Electron-Withdrawing Sulfonyl Group: The phenylsulfonyl (PhSO₂) group attached to the aziridine nitrogen is strongly electron-withdrawing. This "activates" the aziridine by pulling electron density away from the ring carbons, making them more electrophilic and susceptible to nucleophilic attack.[5][6]

  • Fused Bicyclic System: This is the most critical feature influencing its "low reactivity." The rigid, fused cis-configuration severely restricts the trajectory of incoming nucleophiles, creating significant steric hindrance that can counteract the electronic activation provided by the sulfonyl group.

  • Multiple Reaction Sites: There are four potential electrophilic carbon centers for nucleophilic attack, two on the aziridine and two on the oxirane. This can lead to challenges in controlling regioselectivity.

Caption: Potential sites for nucleophilic attack on the bicyclic core.

Q2: Which ring is more likely to open, the aziridine or the oxirane?

A2: Under neutral or basic conditions, the electronically activated aziridine is generally more susceptible to ring-opening by soft nucleophiles. However, under acidic conditions (particularly with Lewis acids), the oxirane oxygen is more basic than the sulfonamide nitrogen and will be preferentially activated, favoring oxirane ring-opening. The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

Q3: Can the phenylsulfonyl protecting group be removed after the reaction?

A3: Yes. While robust, the phenylsulfonyl group can be removed under specific reductive conditions. Common methods include using dissolving metal reductions (e.g., sodium in liquid ammonia, magnesium in methanol with ultrasonic irradiation) or treatment with reducing agents like samarium(II) iodide.[7] It is important to verify that these conditions are compatible with other functional groups in your molecule.

Troubleshooting Guide: Overcoming Reaction Inertness

This section addresses common issues encountered during synthetic manipulations of this compound.

Problem 1: My nucleophilic ring-opening reaction is not proceeding or is extremely slow.

This is the most common challenge, typically stemming from the compound's steric bulk. A systematic approach to optimizing the reaction is required.

G start Reaction Stalled or Slow temp Increase Temperature (e.g., 60-120°C, Microwave) start->temp First Step solvent Screen Solvents (DMF, DMSO, NMP) temp->solvent If insufficient success Reaction Proceeds temp->success catalyst Introduce Lewis Acid Catalyst (BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) solvent->catalyst If still slow solvent->success nucleophile Modify Nucleophile (Increase concentration, use stronger/less bulky variant) catalyst->nucleophile Final Optimization catalyst->success nucleophile->success

Caption: Systematic workflow for troubleshooting a stalled reaction.

Solution Pathway 1: Modifying Reaction Conditions

  • Increase Thermal Energy: The activation barrier for nucleophilic attack is likely high due to steric hindrance.

    • Conventional Heating: Gradually increase the reaction temperature in increments of 20°C. Monitor by TLC or LC-MS for starting material consumption and product formation. Be wary of decomposition at temperatures exceeding 120-140°C.

    • Microwave Irradiation: This can often accelerate reactions that are sluggish under conventional heating.[8] Start with temperatures similar to your thermal screen but expect significantly reduced reaction times.

  • Solvent Screening: The choice of solvent can dramatically influence reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize charged intermediates and transition states that form during SN2-type ring-opening reactions.

    • High-Dilution Conditions: For intramolecular reactions, using high-dilution conditions can favor the desired cyclization over intermolecular polymerization or side reactions.[9]

Solution Pathway 2: Catalytic Activation

If thermal methods are insufficient, the substrate itself must be made more electrophilic. Lewis acid catalysis is the most effective strategy.[6] Lewis acids function by coordinating to a lone pair on either the oxirane oxygen or the sulfonyl oxygens, withdrawing further electron density and making the ring carbons "hyper-electrophilic."

Catalyst TypeRecommended CatalystTypical Loading (mol%)Key Considerations
Boron-Based Boron trifluoride etherate (BF₃·OEt₂)20 - 100Highly effective but can be harsh. May promote decomposition. Best for robust substrates.
Scandium-Based Scandium(III) triflate (Sc(OTf)₃)5 - 20Milder than BF₃·OEt₂. Water-tolerant. Excellent general-purpose catalyst for screening.
Ytterbium-Based Ytterbium(III) triflate (Yb(OTf)₃)5 - 20Similar to Sc(OTf)₃ in reactivity and tolerance. A good alternative to screen.
Titanium-Based Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)10 - 50Often used for ring-opening with amine nucleophiles.

Experimental Protocol: Lewis Acid Catalyzed Ring-Opening with an Amine Nucleophile

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M). Add the amine nucleophile (1.1 - 1.5 eq).

  • Catalyst Addition: Cool the mixture to 0°C. In a separate vial, dissolve the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) in the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: I am observing poor or unexpected regioselectivity.

The outcome of the ring-opening reaction depends on a fine balance between steric and electronic factors, a concept known as the "Great Divide" in aziridine chemistry.[6]

Solution Pathway: Controlling Regioselectivity

  • Steric-Controlled Pathway (Sₙ2): This is the most common pathway for activated aziridines. The nucleophile attacks the least sterically hindered carbon atom. For the 3-azabicyclo[3.1.0]hexane core, this is almost always the C1 or C5 position, as the C2 and C4 positions are sterically shielded by the fused ring system.

  • Electronic-Controlled Pathway (Sₙ1-like): Under strongly acidic conditions or with substrates that can stabilize a carbocation, the reaction may proceed through a transition state with significant positive charge buildup. In this case, the nucleophile will attack the carbon atom best able to stabilize this charge. This is less common for this specific substrate unless a highly stabilizing substituent is present.

Troubleshooting Steps:

  • Characterize the Isomers: Use 2D NMR techniques (COSY, HSQC, NOESY) to unambiguously determine the structure of the major and minor products.

  • Favor Sₙ2: To favor attack at the least hindered site, use less forceful conditions. Avoid strong Lewis acids if possible, use lower temperatures, and employ bulkier nucleophiles that are more sensitive to steric crowding.

  • Influence with Catalysis: The choice of Lewis acid can sometimes alter regioselectivity. A bulky Lewis acid might coordinate and create a sterically biased environment, guiding the nucleophile to a specific position. A screen of different catalysts (e.g., BF₃·OEt₂ vs. Yb(OTf)₃) is warranted if regioselectivity is a persistent issue.

References

  • . A resource on the general chemistry of N-sulfonylated aziridines.

  • . Discusses the activation of aziridines by electron-withdrawing groups for ring-opening reactions.

  • . Supplier information highlighting its use as a versatile intermediate in drug development and organic synthesis.

  • . Details on the ring-opening polymerization of N-sulfonyl aziridines.

  • . Covers various synthetic methods for creating N-sulfonated aziridines.

  • . A review of transition metal-catalyzed ring-opening reactions of aziridines.

  • . An overview of aziridine chemistry, including the role of N-substituents on reactivity and regioselectivity of ring-opening.

  • . Discusses challenges in N-functionalization of aziridines.

  • . Explains the critical role of the N-substituent in activating the aziridine ring for nucleophilic attack.

  • . Describes organocatalytic ring-opening polymerization of N-tosyl aziridines.

  • . A book chapter covering the chemistry of N-sulfonated aziridines.

  • . Provides examples of regioselective ring-opening and mentions microwave-enhanced synthesis.

  • . Details methods for the deprotection of N-sulfonyl aziridines, including with magnesium in methanol under sonication.

  • . Describes synthetic routes to the 3-azabicyclo[3.1.0]hexane core.

  • . General information on the compound and its applications.

  • . Highlights the biological importance and synthetic challenges of the 3-azabicyclo[3.1.0]hexyl ring system.

  • . General information on the structure and reactivity of aziridines, including ring strain.

  • . A review on the nucleophilic ring-opening of aziridines.

  • . Provides general troubleshooting tips for organic synthesis, including the use of high-dilution conditions.

Sources

Technical Support Center: Stereoselectivity in Reactions of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in reactions involving 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of stereocontrol in your synthetic endeavors.

Introduction: The Challenge of Stereoselectivity

The this compound scaffold is a valuable synthetic intermediate due to its inherent strain and the activating nature of the phenylsulfonyl group on the aziridine ring.[1] These features facilitate nucleophilic ring-opening reactions, providing access to a diverse range of highly functionalized pyrrolidine derivatives. However, the rigid bicyclic structure presents unique stereochemical challenges. Achieving high diastereoselectivity in ring-opening reactions is paramount for the synthesis of enantiomerically pure target molecules. This guide will provide insights into the key factors governing stereoselectivity and offer practical solutions to common experimental hurdles.

Troubleshooting Guide: Overcoming Common Stereoselectivity Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Question 1: My nucleophilic ring-opening reaction is yielding a mixture of diastereomers. How can I improve the selectivity for the desired isomer?

Answer:

Low diastereoselectivity is a common issue and can often be rectified by carefully considering the reaction mechanism and adjusting the conditions to favor one stereochemical pathway over another. The ring-opening of the aziridine can proceed through different regio- and stereochemical pathways, and the outcome is highly dependent on the nature of the nucleophile.

Possible Causes and Solutions:

  • Nucleophile Choice: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) and "soft" nucleophiles (e.g., organocuprates, thiolates) can exhibit different facial selectivity in their attack on the aziridine. The inherent coordination of the nucleophile to the bicyclic system can dictate the trajectory of the attack.

    • Troubleshooting Step: If you are using a "hard" nucleophile and observing poor selectivity, consider switching to a "softer" nucleophile, or vice versa. For example, the use of organocuprates can sometimes lead to higher diastereoselectivity compared to the corresponding organolithium or Grignard reagents.

  • Steric Hindrance: The steric bulk of both the nucleophile and any substituents on the bicyclic core can significantly influence the direction of nucleophilic attack. The nucleophile will preferentially attack from the less hindered face of the molecule.

    • Troubleshooting Step: Evaluate the steric environment around the two electrophilic carbons of the aziridine. If possible, modify the nucleophile to be more or less sterically demanding to favor attack at the desired carbon from the desired face.

  • Reaction Temperature: Temperature can play a crucial role in stereoselectivity. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

    • Troubleshooting Step: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) and monitor the diastereomeric ratio. It is important to ensure that the reaction still proceeds at a reasonable rate at the lower temperature.

Question 2: I want to reverse the diastereoselectivity of my reaction. What strategies can I employ?

Answer:

Reversing diastereoselectivity is a challenging but often achievable goal. It typically involves altering the reaction mechanism to favor a different stereochemical pathway.

Strategies for Reversing Diastereoselectivity:

  • Lewis Acid Catalysis: The addition of a Lewis acid can dramatically alter the stereochemical outcome. Lewis acids can coordinate to the oxygen atom of the tetrahydrofuran ring or the sulfonyl group, changing the conformation of the bicyclic system and thus altering the accessibility of the two faces of the aziridine to the incoming nucleophile.

    • Experimental Protocol: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄, Sc(OTf)₃, Yb(OTf)₃) in stoichiometric or catalytic amounts.[2][3] The choice of Lewis acid can have a profound effect on the diastereomeric ratio.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.

    • Troubleshooting Step: Experiment with a range of solvents, from non-coordinating solvents like toluene and hexanes to coordinating solvents like THF and diethyl ether. In some cases, a change in solvent can lead to a reversal of diastereoselectivity.

Question 3: My reaction is sluggish and gives low yields, in addition to poor stereoselectivity. What should I do?

Answer:

Low reactivity can be linked to several factors, and addressing these may also improve stereoselectivity.

Possible Causes and Solutions:

  • Insufficient Activation: The phenylsulfonyl group activates the aziridine, but for some weaker nucleophiles, further activation may be necessary.

    • Troubleshooting Step: As mentioned above, the addition of a Lewis acid can enhance the electrophilicity of the aziridine carbons and accelerate the reaction.

  • Inappropriate Nucleophile Counterion: The counterion of the nucleophile can influence its reactivity.

    • Troubleshooting Step: If using an organometallic nucleophile, consider changing the metal counterion (e.g., from Li⁺ to MgBr⁺ or Cu⁺).

  • Temperature: While lower temperatures favor selectivity, they also slow down the reaction rate.

    • Troubleshooting Step: Find an optimal balance between reaction rate and stereoselectivity by screening a range of temperatures. It may be necessary to accept a slightly lower selectivity for a more practical reaction time and yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Q1: What is the role of the phenylsulfonyl group in this molecule?

A1: The phenylsulfonyl group serves two primary purposes. First, it is a strong electron-withdrawing group that activates the aziridine ring, making it more susceptible to nucleophilic attack.[1] Second, its steric bulk can influence the facial selectivity of incoming nucleophiles, directing them to the less hindered face of the bicyclic system.[4]

Q2: How can I synthesize the starting material, this compound?

A2: A common route involves the epoxidation of 2,5-dihydrofuran, followed by ring-opening with a sulfonamide and subsequent intramolecular cyclization.[5]

Q3: Are there enantioselective methods to prepare this bicyclic system?

A3: Yes, several enantioselective strategies have been developed for the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry during the cyclization step.[6]

Q4: What types of nucleophiles are typically used in ring-opening reactions of this molecule?

A4: A wide range of nucleophiles can be employed, including organometallics (organolithiums, Grignard reagents, organocuprates), hydrides, amines, alkoxides, and thiolates. The choice of nucleophile will depend on the desired product and the desired stereochemical outcome.

Q5: How does the stereochemistry of the starting material influence the product's stereochemistry?

A5: The ring-opening of the aziridine is typically a stereospecific process. This means that the stereochemistry of the starting material will directly dictate the stereochemistry of the product, assuming a specific reaction mechanism (e.g., Sₙ2).[7]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Nucleophilic Ring-Opening

This protocol provides a general framework for performing a nucleophilic ring-opening reaction. The specific nucleophile, solvent, and temperature will need to be optimized for each specific transformation.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF, diethyl ether, toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Nucleophile Addition: Slowly add the nucleophile (1.1 - 2.0 eq) to the stirred solution. The rate of addition may be critical for controlling selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution, water).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Lewis Acid Mediated Diastereoselective Ring-Opening

This protocol outlines the use of a Lewis acid to influence the stereochemical outcome.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Lewis Acid Addition: Add the Lewis acid (0.1 - 1.1 eq) to the solution and stir for a predetermined time (e.g., 15-30 minutes) at the desired temperature to allow for coordination.

  • Cooling: Cool the solution to the desired reaction temperature.

  • Nucleophile Addition: Slowly add the nucleophile to the stirred solution.

  • Reaction Monitoring, Quenching, Workup, and Analysis: Follow steps 4-7 from Protocol 1.

Data Presentation

The following table provides a hypothetical summary of how different reaction conditions can influence the diastereomeric ratio (d.r.) in a nucleophilic addition of MeMgBr.

EntryLewis Acid (eq.)SolventTemperature (°C)d.r. (A:B)
1NoneTHF-782:1
2NoneToluene-783:1
3BF₃·OEt₂ (1.1)THF-781:5
4Yb(OTf)₃ (0.1)THF-78>20:1

Visualization of Key Concepts

Diagram 1: General Reaction Scheme

G reactant This compound product Substituted Pyrrolidine reactant->product Nucleophile, Solvent, Temp.

Caption: Nucleophilic ring-opening of the bicyclic aziridine.

Diagram 2: Influence of Lewis Acid on Stereoselectivity

G cluster_0 Without Lewis Acid cluster_1 With Lewis Acid Unhindered Attack Attack from less hindered face Major Diastereomer A Major Diastereomer A Unhindered Attack->Major Diastereomer A Coordinated Complex Lewis acid coordination alters conformation Hindered Attack Attack from previously hindered face becomes favored Coordinated Complex->Hindered Attack Major Diastereomer B Major Diastereomer B Hindered Attack->Major Diastereomer B

Caption: Lewis acids can alter facial selectivity.

References

  • Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244. [Link]

  • Ji, M.-K., et al. (2014). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Chemistry – An Asian Journal, 9(4), 1060-1067. [Link]

  • Ohno, H., et al. (2004). Palladium(0)-catalyzed stereoselective cyclization of allenenes: divergent synthesis of pyrrolidines and 3-azabicyclo[3.1.0]hexanes from single allenenes. The Journal of Organic Chemistry, 69(13), 4541–4544. [Link]

  • Nagornaya, A. V., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 16, 2686–2696. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1268813. [Link]

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  • Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7363. [Link]

  • Vasin, V. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(19), 6599. [Link]

  • Nagamalla, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • Carballo, R. M., et al. (1996). Influence of the Sulfinyl Group on the Chemoselectivity and π-Facial Selectivity of Diels−Alder Reactions of (S)-2-(p-Tolylsulfinyl)-1,4-benzoquinone. The Journal of Organic Chemistry, 61(2), 503–509. [Link]

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  • Tsuritani, T., et al. (2001). Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines. Organic Letters, 3(18), 2863–2866. [Link]

  • Magnier, E., et al. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 54(76), 10711-10714. [Link]

  • Scribd. (n.d.). 1 | PDF | Amine | Chemical Reactions. [Link]

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Validation & Comparative

A Comparative Guide to Sulfonyl-Containing Reagents: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane as a Structural Synthon vs. N-Sulfonyloxaziridines as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, sulfonyl-containing compounds represent a cornerstone class of reagents. Their utility is remarkably diverse, stemming from the potent electron-withdrawing nature of the sulfonyl group, which can be leveraged to activate molecules for specific transformations. However, not all sulfonyl reagents are created equal; their synthetic roles can be fundamentally different. This guide provides an in-depth comparison between two distinct categories of sulfonyl-containing reagents:

  • Structural Synthons: Exemplified by 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane , where the sulfonyl group is part of a complex molecular scaffold that is incorporated into the final product.

  • Functional Group Transfer Agents: Represented by the well-established N-Sulfonyloxaziridines (e.g., Davis reagents), which serve as powerful oxidizing agents, delivering an oxygen atom to a substrate.

We will explore the causality behind their divergent applications, supported by mechanistic insights, comparative data, and detailed experimental protocols to inform your selection of the appropriate reagent for your synthetic goals.

The Structural Synthon: Unpacking this compound

This compound is a unique heterocyclic compound whose value lies in its rigid, three-dimensional bicyclic core.[1][2] This scaffold is a desirable motif in medicinal chemistry, often found in biologically active molecules.

Key Structural Features and Their Implications:

  • Bicyclic [3.1.0]hexane Core: This strained ring system provides conformational constraint, which is a critical strategy in drug design to enhance binding affinity and selectivity for biological targets. The synthesis of such constrained heterocycles is a significant area of research.[3][4][5]

  • Phenylsulfonyl Group: This group serves multiple roles. It acts as a robust protecting group for the nitrogen atom, rendering it stable to a wide range of reaction conditions. Furthermore, its electron-withdrawing properties can influence the reactivity of the bicyclic system, potentially facilitating ring-opening reactions or serving as a synthetic handle for further transformations.[1]

Its primary application is as a crucial intermediate or building block for constructing more complex molecules, particularly in the development of novel analgesics, anti-inflammatory drugs, and neuropharmacological agents.[1][2] The entire core of the molecule is intended to be part of the final active pharmaceutical ingredient.

The Functional Group Transfer Agent: N-Sulfonyloxaziridines (Davis Reagents)

In stark contrast to building blocks, N-sulfonyloxaziridines are powerful, electrophilic oxygen-transfer reagents.[6][7] First described by Davis et al., these compounds, often called "Davis reagents," have become indispensable tools for a variety of oxidation reactions.[6] The most common example is (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine.

Mechanism and Application:

N-sulfonyloxaziridines are prized for their stability, ease of handling, and superior oxidizing ability compared to many other aprotic oxidants.[6][8] They function by delivering their oxygen atom to a wide range of nucleophiles, including enolates, sulfides, selenides, and nitrogen compounds.[6][7] The driving force is the formation of a stable N-sulfonyl imine as a byproduct.

The quintessential application is the α-hydroxylation of ketones and esters via their corresponding enolates.[9] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the enolate attacks the electrophilic oxygen of the oxaziridine ring.[9]

Davis_Oxidation_Mechanism cluster_reactants Reactants cluster_products Products enolate R₂C=C(R)O⁻ intermediate [Hemiaminal Intermediate] enolate->intermediate Sɴ2 attack on Oxygen davis N-Sulfonyloxaziridine davis->intermediate product α-Hydroxy Ketone intermediate->product Fragmentation byproduct N-Sulfonyl Imine intermediate->byproduct

Caption: Mechanism of Davis Oxidation for α-hydroxylation.

This method is highly valued for its mild, non-acidic conditions and stereoselectivity, with chiral versions of the reagent enabling asymmetric synthesis.[10][11]

Head-to-Head Comparison: Synthon vs. Reagent

The choice between these reagents is dictated entirely by the synthetic objective. One is a constituent part of the target; the other is a tool discarded after use.

FeatureThis compoundN-Sulfonyloxaziridines (Davis Reagents)
Primary Role Structural Building Block / SynthonFunctional Group Transfer Agent (Oxidant)
Fate in Reaction Incorporated into the final product structure.Consumed; byproduct (imine) is removed.
Key Functionality Rigid, conformationally constrained bicyclic scaffold.Electrophilic oxygen atom for transfer.
Common Application Synthesis of complex molecules, especially pharmaceuticals.[1][2]α-hydroxylation of carbonyls, oxidation of sulfides.[7][9][12]
Chemical Transformation Undergoes reactions to build upon its core structure.Transfers an oxygen atom to a substrate.
Stability Generally stable intermediate.[1]Thermally stable, can be stored.[6]

Experimental Protocols: A Practical Perspective

To fully appreciate the distinct roles of these reagents, we present representative experimental protocols.

Protocol 1: Synthesis of an α-Hydroxy Ketone using a Davis Reagent

This protocol details the hydroxylation of a ketone enolate, a classic application of N-sulfonyloxaziridines.

Protocol_1_Workflow start Start: Ketone in THF step1 Cool to -78 °C (Inert Atmosphere) start->step1 step2 Add Base (e.g., KHMDS) (Formation of Enolate) step1->step2 step3 Stir for 1 hour step2->step3 step4 Add Davis Reagent (Solution in THF) step3->step4 step5 Warm to Room Temp (Reaction) step4->step5 step6 Quench with sat. NH₄Cl step5->step6 step7 Aqueous Workup (Extraction with EtOAc) step6->step7 step8 Purification (Column Chromatography) step7->step8 end_node End: α-Hydroxy Ketone step8->end_node

Caption: Experimental workflow for Davis oxidation.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried round-bottom flask is charged with the starting ketone (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Oxidation: A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF is added slowly to the enolate solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure α-hydroxy ketone.

Causality: The choice of a strong, non-nucleophilic base like KHMDS ensures quantitative formation of the kinetic enolate. The reaction is run at low temperature to control selectivity and prevent side reactions. The SN2 oxidation is efficient and clean, making this a reliable method for introducing a hydroxyl group.[9]

Protocol 2: Utilizing this compound as an Intermediate

This conceptual protocol illustrates how the bicyclic compound can be used as a building block in a multi-step synthesis, for example, in the preparation of a novel therapeutic agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMSO, add a nucleophile (e.g., an amine or thiol-containing fragment, 1.1 eq) and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Nucleophilic Ring Opening: The reaction mixture is heated (e.g., to 110 °C, potentially under microwave irradiation) to facilitate the nucleophilic attack on one of the electrophilic carbons of the bicyclic system, leading to a ring-opened product. This step leverages the inherent strain and electronic activation of the scaffold.

  • Workup and Isolation: After cooling, the reaction is diluted with water and extracted with an appropriate organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified via chromatography.

  • Further Functionalization: The resulting product, now containing the core scaffold, can undergo further reactions. For example, deprotection of the phenylsulfonyl group followed by acylation or alkylation at the nitrogen atom to complete the synthesis of the target molecule.

Causality: Here, the bicyclic compound is not a reagent but a substrate. The phenylsulfonyl group stabilizes the molecule and directs reactivity. The entire core of the starting material is retained in the product, demonstrating its role as a foundational piece for constructing molecular complexity. This approach is common in pharmaceutical development where building complex, rigid scaffolds is essential.[1][13]

Conclusion

The comparison between this compound and N-sulfonyloxaziridines highlights a critical principle in synthetic chemistry: the role of a reagent is defined by its structure and intended transformation.

  • Choose this compound or related synthons when your goal is to introduce a specific, rigid, three-dimensional scaffold into your target molecule. Its value is architectural.

  • Choose N-Sulfonyloxaziridines (Davis reagents) when your objective is the clean and efficient oxidation of a nucleophilic center, such as the α-hydroxylation of a carbonyl compound. Its value is functional.

Understanding this fundamental distinction is key to designing elegant and efficient synthetic routes, enabling researchers to select the right tool for the right job in the complex world of chemical synthesis.

References

  • Aubé, J. (2012). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 112(5), 3107-3144. Available at: [Link]

  • El-Esawy, R. A. (2021). Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. ResearchGate. Available at: [Link]

  • Tsutsumi, R., Kim, S., Uraguchi, D., & Ooi, T. (2014). The Practical Preparation of Chiral N-Sulfonyl Oxaziridines via Catalytic Asymmetric Payne Oxidation. Synthesis, 46(7), 871-878. Available at: [Link]

  • Haddadin, M. J., & Kattan, A. M. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of N-sulfonyl oxaziridines. Retrieved from [Link]

  • FDER | UNR. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., & Wang, B. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]

  • MSU Chemistry. (2003). Oxaziridines: New Perspectives and Insights. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Retrieved from [Link]

  • PubMed. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters, 7(13), 2627-30. Available at: [Link]

  • Figshare. (2005). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Organic Letters. Available at: [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Journal of the American Chemical Society. (1971). A simple synthesis of sulfur substituted cyclopropanes. Effect of solvent and gegenion upon mechanism and product composition. Journal of the American Chemical Society, 93(12), 2897-2904. Available at: [Link]

  • Google Patents. (2006). ZA200601964B - Preparation of 3-azabicyclo [3.1.0.] hexane derivatives.
  • Google Patents. (2023). WO2023067354A1 - Heterocyclic compounds for use in the treatment of cancer.
  • Padwa, A., & Ku, H. (1980). Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates. The Journal of Organic Chemistry, 45(18), 3756-3758. Available at: [Link]

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A Technical Guide to "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane" and its Comparative Analysis as a Novel Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. This guide provides a comprehensive analysis of "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane," a molecule of interest in medicinal chemistry, and explores its potential as a novel linker in bioconjugation, particularly in the context of Antibody-Drug Conjugates (ADCs). While direct experimental evidence of its use as a linker is not yet prevalent in peer-reviewed literature, this guide offers a theoretical comparison with established linker technologies based on its inherent chemical properties.

Introduction to "this compound"

"this compound" is a versatile heterocyclic compound characterized by a unique bicyclic structure.[1] This framework, combining an oxirane and a pyrrolidine ring, is recognized for its utility as an intermediate in the synthesis of biologically active molecules.[1][2] The presence of a phenylsulfonyl group attached to the nitrogen atom is a key feature, known to enhance both the reactivity and solubility of the molecule.[3] These properties make it an intriguing candidate for exploration as a chemical linker in the development of targeted therapies.

G a b a->b n a->n N c b->c d c->d f c->f e d->e e->a g f->g k f->k h g->h i h->i j i->j j->f l k->l O m l->m O m->f o n->o q n->q S p o->p p->a r q->r O s q->s O t q->t

Figure 1: Chemical structure of this compound.

Theoretical Advantages as a Linker

The potential of "this compound" as a linker stems from two primary structural features: the reactivity of the N-sulfonylaziridine moiety and the conformational rigidity of the bicyclic scaffold.

  • Reactivity for Bioconjugation: The aziridine ring, activated by the electron-withdrawing phenylsulfonyl group, is susceptible to nucleophilic ring-opening.[4][5] This provides a potential conjugation handle for attachment to biomolecules, such as antibodies, through nucleophilic amino acid side chains (e.g., lysine or cysteine). The regioselectivity of this ring-opening would be a critical factor to investigate for ensuring homogeneity of the resulting conjugate.

  • Conformational Rigidity: Bicyclic systems, in general, offer greater conformational constraint compared to linear linkers.[6] This rigidity can be advantageous in controlling the spatial orientation of the payload relative to the antibody, potentially influencing target binding and overall efficacy.

  • Modulation of Physicochemical Properties: The phenylsulfonyl group can increase the solubility of the molecule, which is a desirable characteristic for linkers, especially when conjugating hydrophobic payloads.[3]

Comparative Analysis with Established Linker Technologies

A direct experimental comparison is not yet possible due to the lack of published data for "this compound" as a linker. However, a theoretical comparison with well-established linkers can provide valuable insights into its potential advantages and disadvantages.

Linker TypeConjugation ChemistryCleavage MechanismStability in CirculationKey AdvantagesKey Disadvantages
Valine-Citrulline (Val-Cit) Amide bond formationEnzymatic (Cathepsin B)[]Generally stable, but can be susceptible to esterases in some species.[8]Well-established, tumor-specific cleavage.[9]Potential for premature release in certain preclinical models.
Maleimide-based Michael addition to thiolsNon-cleavable or incorporated with a cleavable unitSusceptible to retro-Michael reaction leading to payload loss.[1][10]High reactivity and specificity for thiols.Potential for instability and off-target toxicity.
Click Chemistry (e.g., SPAAC) Strain-promoted azide-alkyne cycloaddition[]Non-cleavableHighly stable triazole linkage.[12]High efficiency, bioorthogonality, and stability.Requires introduction of azide and alkyne handles.
This compound (Hypothetical) Nucleophilic ring-opening of N-sulfonylaziridinePotentially non-cleavable or requires incorporation of a cleavable moietyN-S bond is generally stable, but hydrolytic stability would need experimental validation.[13]Rigid scaffold, potential for enhanced solubility.Unproven conjugation and cleavage strategy, potential for complex reaction kinetics.

Experimental Protocols for Evaluation

To ascertain the viability of "this compound" as a linker, a series of rigorous experimental evaluations would be necessary. The following protocols outline a potential workflow for this assessment.

Protocol 1: Conjugation to a Model Antibody
  • Functionalization of the Linker: If necessary, modify the "this compound" to introduce a reactive handle for payload attachment (e.g., an NHS ester or a terminal alkyne).

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4). If targeting cysteine residues, partial reduction of interchain disulfides may be required.

  • Conjugation Reaction: React the functionalized linker-payload with the antibody at a controlled stoichiometry. The reaction conditions (temperature, pH, and time) will need to be optimized based on the nucleophile being targeted.

  • Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and aggregates.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and conjugation site homogeneity using methods like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.[14]

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Functionalized Linker-Payload Functionalized Linker-Payload Reaction Reaction Functionalized Linker-Payload->Reaction Antibody Antibody Antibody->Reaction Purification (SEC/HIC) Purification (SEC/HIC) Reaction->Purification (SEC/HIC) Characterization (DAR, Aggregation) Characterization (DAR, Aggregation) Purification (SEC/HIC)->Characterization (DAR, Aggregation)

Figure 2: Workflow for ADC conjugation and characterization.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Incubate the purified ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: At each time point, quench the reaction and process the sample to isolate the ADC and any released payload. This may involve immunocapture followed by protein precipitation.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload over time.[16][17] The stability is often reported as the percentage of payload remaining conjugated to the antibody.

Protocol 3: In Vitro Payload Release Assay
  • Lysosomal Extract Incubation: To simulate the intracellular environment, incubate the ADC with a lysosomal extract preparation at 37°C and pH 4.5-5.0.[15]

  • Time Points: Collect samples at different time intervals (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by LC-MS/MS to monitor the cleavage of the linker and the release of the payload.[18]

G cluster_0 Plasma Stability cluster_1 Payload Release ADC ADC Human/Mouse Plasma (37°C) Human/Mouse Plasma (37°C) ADC->Human/Mouse Plasma (37°C) Lysosomal Extract (pH 4.5-5.0, 37°C) Lysosomal Extract (pH 4.5-5.0, 37°C) ADC->Lysosomal Extract (pH 4.5-5.0, 37°C) Time Points Time Points Human/Mouse Plasma (37°C)->Time Points LC-MS/MS Analysis LC-MS/MS Analysis Time Points->LC-MS/MS Analysis Time Points_2 Time Points Lysosomal Extract (pH 4.5-5.0, 37°C)->Time Points_2 LC-MS/MS Analysis_2 LC-MS/MS Analysis Time Points_2->LC-MS/MS Analysis_2

Figure 3: Experimental workflow for evaluating linker stability and payload release.

Conclusion and Future Directions

"this compound" presents an intriguing, yet unproven, scaffold for the development of novel chemical linkers. Its unique bicyclic structure and the reactivity of the N-sulfonylaziridine moiety offer potential advantages in terms of conformational rigidity and conjugation chemistry. However, significant experimental validation is required to ascertain its suitability for bioconjugation applications.

Future research should focus on synthesizing derivatives of this molecule functionalized for payload attachment and bioconjugation. Subsequent studies should rigorously evaluate its conjugation efficiency, stability in biological media, and, if designed to be cleavable, its payload release mechanism. A direct comparison of its performance with established linkers in head-to-head in vitro and in vivo studies will be crucial in determining its true potential to contribute to the next generation of targeted therapeutics.

References

  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. Retrieved from [Link]

  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1423–1429. Retrieved from [Link]

  • Biointron. (2025, September 3). Week 1, September 2025: Considerations in ADC Linker Design: Stability, Efficacy, and Precision. Retrieved from [Link]

  • Klán, P., & Wirz, J. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1637–1645. Retrieved from [Link]

  • Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1734–1744. Retrieved from [Link]

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  • Lee, H., et al. (2025, October 15). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. ResearchGate. Retrieved from [Link]

  • Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1734–1744. Retrieved from [Link]

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  • Reisman, S. E., & Wucherer, E. J. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Retrieved from [Link]

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  • Gorka, A. P., et al. (2020). Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody-Chromophore Conjugate Binding Efficiency. Bioconjugate Chemistry, 31(6), 1594–1604. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles is perpetual. The rigid 3-azabicyclo[3.1.0]hexane framework, particularly when derivatized, has emerged as a versatile and promising starting point in medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of compounds derived from this core structure across three distinct and therapeutically significant areas: µ-opioid receptor antagonism, oncology, and dipeptidyl peptidase-IV (DPP-IV) inhibition. By synthesizing data from multiple preclinical studies, this document aims to illuminate the therapeutic potential of this unique chemical class and benchmark its performance against established alternatives.

Introduction to the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane structure is a conformationally constrained bicyclic system. This rigidity is a key attribute in rational drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The incorporation of a phenylsulfonyl group, as in the parent compound "3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane," can further enhance the molecule's properties by improving reactivity, solubility, and providing additional vectors for chemical modification.[1] Derivatives of this scaffold have been investigated for a wide array of biological activities, demonstrating its value as a privileged structure in drug discovery.[2][3]

I. Efficacy as µ-Opioid Receptor Antagonists for Pruritus

The µ-opioid receptor (MOR) is a well-established target for the management of pain. However, antagonism of this receptor has shown therapeutic promise in treating pruritus (chronic itch), a debilitating condition associated with various dermatological and systemic diseases.[4] The current standard for systemic MOR antagonism includes drugs like naltrexone and naloxone.

Comparative Analysis: 3-Azabicyclo[3.1.0]hexane Derivatives vs. Naltrexone

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been designed as novel, achiral µ-opioid receptor ligands for the potential treatment of pruritus.[5] These compounds have been optimized to achieve high binding affinity and selectivity for the µ-receptor over the δ- and κ-opioid receptor subtypes.[5]

Binding Affinity:

While a specific Ki value for a lead clinical candidate from the 3-azabicyclo[3.1.0]hexane class is not publicly available in the reviewed literature, structure-activity relationship (SAR) studies report the achievement of compounds with picomolar binding affinity.[5] For a meaningful comparison, we can benchmark this against the well-characterized antagonist, naltrexone.

Compound ClassTarget ReceptorBinding Affinity (Ki)
3-Azabicyclo[3.1.0]hexane Derivative µ-Opioid ReceptorReported as picomolar (pM) range[5]
Naltrexone µ-Opioid Receptor~0.2 - 1.0 nM[6][7]
Naloxone µ-Opioid Receptor~0.5 - 4.0 nM[8][9]

The reported picomolar affinity of the 3-azabicyclo[3.1.0]hexane derivatives suggests a potentially higher potency at the molecular level compared to naltrexone and naloxone, which typically exhibit low nanomolar affinities.

In Vivo Efficacy for Pruritus:

An early compound from the 3-azabicyclo[3.1.0]hexane series demonstrated excellent antagonist activity and was reported to be "very effective" in an in vivo pruritus study.[3] While specific quantitative data from this study is not available, we can compare this qualitative report to the known efficacy of other MOR antagonists in preclinical models. For instance, nalbuphine, a mixed κ-opioid receptor agonist and µ-opioid receptor antagonist, has been shown to significantly reduce scratching behavior in a mouse model of contact dermatitis.[10][11] Similarly, peripherally restricted antagonists like naloxone methiodide have been shown to suppress scratching behavior induced by µ-opioid agonists in mice, highlighting the role of peripheral MORs in itch.[12]

Causality Behind Experimental Choices: The selection of a rigid bicyclic scaffold is a deliberate strategy to pre-organize the molecule into a conformation that is favorable for binding to the µ-opioid receptor. This reduces the conformational flexibility that needs to be overcome upon binding, which can translate to higher affinity. The focus on achiral compounds simplifies synthesis and avoids potential complications arising from different activities of enantiomers.

Experimental Workflow: µ-Opioid Receptor Binding Assay

To ensure the trustworthiness of binding affinity data, a standardized radioligand competition binding assay is crucial.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membranes Cell Membranes expressing µ-Opioid Receptor Incubate Incubate membranes with Radioligand and varying concentrations of Test Compound Membranes->Incubate Radioligand Radioligand (e.g., [3H]DAMGO) Radioligand->Incubate Test_Compound Test Compound (3-Azabicyclo[3.1.0]hexane derivative) Test_Compound->Incubate Nonspecific Nonspecific Binding Control (e.g., unlabeled Naloxone) Nonspecific->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Scintillation Scintillation Counting to quantify bound radioactivity Filter->Scintillation Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Analysis G cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_detection Detection Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a defined period (e.g., 72h) Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., K562 or HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivative or the comparator drug (e.g., cisplatin).

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Formation: The plate is incubated for a few hours to allow for the formation of the formazan product.

  • Solubilization: A solubilizing agent (such as DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

III. Efficacy as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which play a crucial role in glucose homeostasis. Inhibitors of DPP-IV, such as sitagliptin, are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

Comparative Analysis: 3-Azabicyclo[3.1.0]hexane Derivatives vs. Sitagliptin

The rigid 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of novel DPP-IV inhibitors. [13]These compounds aim to provide potent and selective inhibition of the DPP-IV enzyme.

Enzyme Inhibition:

The potency of DPP-IV inhibitors is typically measured by their inhibition constant (Ki) or IC50 value against the purified enzyme.

Compound ClassTarget EnzymeInhibition Constant (Ki)
3-Azabicyclo[3.1.0]hexane Derivatives DPP-IV27 nM and 31 nM (for two reported compounds) [14]
Sitagliptin DPP-IV~19 - 26 nM
Vildagliptin DPP-IV~34 - 63 nM

This table compares the in vitro inhibitory potency of the different compound classes. Data for sitagliptin and vildagliptin are from various sources and presented as a range.

The Ki values for the reported 3-azabicyclo[3.1.0]hexane derivatives are comparable to that of sitagliptin, indicating that this scaffold can indeed produce potent inhibitors of the DPP-IV enzyme.

In Vivo Efficacy in Glucose Control:

The ultimate measure of efficacy for an anti-diabetic agent is its ability to improve glycemic control in vivo. This is often assessed using an oral glucose tolerance test (OGTT) in a diabetic animal model. While a direct comparative OGTT study between a 3-azabicyclo[3.1.0]hexane-based inhibitor and sitagliptin was not found in the reviewed literature, we can compare the expected outcomes based on available data for sitagliptin.

In streptozotocin (STZ)-induced diabetic rats, oral administration of sitagliptin has been shown to significantly reduce blood glucose levels and improve glucose tolerance in an OGTT. [15][16][17][18]The expected outcome for a potent DPP-IV inhibitor, including a promising 3-azabicyclo[3.1.0]hexane derivative, would be a similar attenuation of the glucose excursion following an oral glucose challenge.

Causality Behind Experimental Choices: The OGTT is a gold-standard preclinical assay because it mimics the physiological process of glucose absorption and disposal following a meal. Using a diabetic animal model, such as the STZ-induced diabetic rat, is essential to evaluate the efficacy of a compound in a disease-relevant context of hyperglycemia and impaired insulin signaling.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

G cluster_prep Animal Preparation cluster_procedure Test Procedure cluster_analysis Data Analysis Induce_Diabetes Induce diabetes in rats (e.g., with STZ) Fast_Animals Fast animals overnight (12-16 hours) Induce_Diabetes->Fast_Animals Baseline_BG Measure baseline blood glucose (Time = -30 min) Fast_Animals->Baseline_BG Administer_Compound Administer test compound or vehicle orally Baseline_BG->Administer_Compound Glucose_Challenge Administer oral glucose bolus (Time = 0 min) Administer_Compound->Glucose_Challenge Measure_BG Measure blood glucose at multiple time points (e.g., 30, 60, 120 min) Glucose_Challenge->Measure_BG Plot_Data Plot blood glucose concentration vs. time Measure_BG->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) for glucose excursion Plot_Data->Calculate_AUC

Sources

Navigating the Synthesis of a Privileged Scaffold: A Comparative Analysis of Routes to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the 3-azabicyclo[3.1.0]hexane framework has emerged as a critical structural feature in a wide array of biologically active compounds, from natural products to pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparative analysis of the synthetic methodologies for a key derivative, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, offering insights into the strategic choices that underpin successful and efficient synthesis.

The unique bicyclic structure of this compound, featuring a reactive phenylsulfonyl group, makes it a versatile intermediate in medicinal chemistry and organic synthesis.[2] Its conformational rigidity and stereochemical complexity offer a powerful tool for probing biological systems and designing next-generation therapeutics, particularly in neuropharmacology and anti-inflammatory research.[2] This guide will dissect the primary synthetic strategies, evaluating them based on efficiency, scalability, and the underlying chemical principles.

Method 1: Epoxidation of N-Phenylsulfonyl-2,5-dihydropyrrole

A prevalent and direct approach to the 6-oxa-3-azabicyclo[3.1.0]hexane core involves the epoxidation of the corresponding unsaturated precursor, N-phenylsulfonyl-2,5-dihydropyrrole. This method leverages the reactivity of the double bond within the five-membered ring to introduce the oxirane functionality.

Underlying Principles

The epoxidation of alkenes is a fundamental transformation in organic synthesis. The choice of oxidizing agent is critical and dictates the reaction conditions and, often, the stereochemical outcome. Common reagents for this transformation include peroxy acids (e.g., meta-chloroperoxybenzoic acid - m-CPBA), hydrogen peroxide in the presence of a catalyst, or dioxiranes.[3] The phenylsulfonyl group, being electron-withdrawing, can influence the reactivity of the double bond, a factor that must be considered in reagent selection and optimization.

Experimental Protocol: Epoxidation with m-CPBA

A representative protocol for the synthesis via epoxidation is as follows:

  • Dissolution: N-Phenylsulfonyl-2,5-dihydropyrrole (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

  • Cooling: The solution is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) is added portion-wise to the stirred solution. The slow addition helps to maintain the reaction temperature and prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy excess peroxide. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Caption: Workflow for the epoxidation of N-Phenylsulfonyl-2,5-dihydropyrrole.

Method 2: Intramolecular Cyclization Strategies

An alternative and often more convergent approach involves the intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. These methods offer the potential for greater stereocontrol and the ability to construct the bicyclic system in a single, often high-yielding, step.

Underlying Principles

Intramolecular reactions are favored by entropic factors, making them powerful tools for ring formation. The specific type of cyclization can vary, including nucleophilic substitution, addition to a double bond, or transition-metal-catalyzed processes.[1] For the synthesis of the target molecule, a key strategy would involve an intramolecular attack of an oxygen nucleophile onto an electrophilic carbon, or a transition-metal mediated cyclization of an unsaturated precursor.[4][5]

Conceptual Synthetic Pathway: Intramolecular Williamson Ether Synthesis

A plausible, though less commonly cited, intramolecular route could involve a variation of the Williamson ether synthesis. This would necessitate a precursor containing both a leaving group and a hydroxyl group in the correct stereochemical orientation.

Caption: Conceptual pathway for intramolecular cyclization.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the primary synthetic methods.

FeatureMethod 1: EpoxidationMethod 2: Intramolecular Cyclization
Starting Materials N-Phenylsulfonyl-2,5-dihydropyrroleFunctionalized acyclic or monocyclic precursors
Key Transformation Epoxidation of an alkeneIntramolecular nucleophilic substitution or addition
Reagents Peroxy acids (e.g., m-CPBA)Bases, transition metal catalysts
Yields Generally good to excellentVariable, highly dependent on substrate and conditions
Scalability Generally scalable, but handling of peroxides requires cautionCan be highly scalable, especially for one-pot procedures
Stereocontrol Substrate-directed, can be influenced by the choice of epoxidizing agentPotentially high, can be designed into the precursor
Advantages Direct, often high-yielding, readily available starting materialConvergent, potential for high stereocontrol
Disadvantages Use of potentially explosive peroxides, purification can be challengingSynthesis of the required precursor can be multi-step

Conclusion: A Strategic Choice Based on Research Goals

The choice between these synthetic methodologies ultimately depends on the specific goals of the research program. The epoxidation of N-phenylsulfonyl-2,5-dihydropyrrole represents a robust and direct route, ideal for accessing the target compound for initial screening and proof-of-concept studies. Its primary drawback lies in the handling of potentially hazardous reagents on a large scale.

Conversely, intramolecular cyclization strategies , while potentially requiring more extensive initial synthetic development to prepare the necessary precursors, offer the promise of greater stereocontrol and scalability. For programs focused on generating diverse libraries of analogs or requiring large quantities of the final compound, the initial investment in developing a convergent intramolecular route is likely to be a more efficient long-term strategy.[6][7]

As the demand for novel, conformationally constrained scaffolds in drug discovery continues to grow, a thorough understanding of the available synthetic routes to key intermediates like this compound is paramount. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

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  • Science of Synthesis. (n.d.). Synthesis by Elimination. [Link]

  • Larrosa, I., & Romea, P. (2005). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 3(21), 3953-3957. [Link]

  • ResearchGate. (2006). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. [Link]

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  • Chung, M.-C., et al. (2005). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 3(21), 3953-3957. [Link]

  • Padwa, A., Krumpe, K. E., & Kassir, J. M. (1991). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. The Journal of Organic Chemistry, 56(8), 2523-2530. [Link]

  • Chaki, B. M., Takenaka, K., Zhu, L., & Sasai, H. (2020). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Angewandte Chemie International Edition, 59(19), 7483-7487. [Link]

  • Beilstein Journals. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Chen, W., Zhang, Y.-L., Li, H.-J., Nan, X., Liu, Y., & Wu, Y.-C. (2019). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Synthesis, 51(19), 3651-3666. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic design and synthesis of molecules with unique three-dimensional architectures. The rigid 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold, offering a conformationally constrained backbone that is instrumental in the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of compounds synthesized from this core structure, with a focus on derivatives stemming from the versatile intermediate, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane . We will delve into their synthesis, explore their varied biological activities, and present supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The unique bicyclic structure of this compound, featuring a reactive phenylsulfonyl group, enhances its utility as a building block for more complex molecules.[1] This intermediate serves as a gateway to a multitude of derivatives targeting a range of diseases, from cancer and diabetes to neurological and viral infections.

A Scaffold for Diverse Therapeutic Targets: A Comparative Overview

The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a wide range of biologically active compounds.[2] Its rigid nature allows for the precise orientation of pharmacophoric groups, leading to enhanced potency and selectivity for various biological targets. This section will compare the biological activities of different classes of compounds derived from this versatile scaffold.

Antitumor Activity: A Comparative Study of Spiro-Fused Derivatives

Recent studies have highlighted the potential of 3-azabicyclo[3.1.0]hexane derivatives as potent antitumor agents. In a comparative study, a series of 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks were evaluated for their in vitro antiproliferative activity against several human cancer cell lines.[3] Notably, these compounds were compared with analogous cyclopropa[a]pyrrolizidine derivatives.

The results indicated that while the cyclopropa[a]pyrrolizidine adducts generally showed better antiproliferative activity, specific 3-azabicyclo[3.1.0]hexane derivatives exhibited significant cytotoxic effects.[3] For instance, certain adducts displayed half-maximal inhibitory concentrations (IC50) in the micromolar range against the K562 human erythroleukemia cell line.[3]

Another study focused on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] and found that the most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa).[4] These compounds were found to induce apoptosis and disrupt the actin cytoskeleton of cancer cells, suggesting a potential mechanism for their antitumor activity.[4]

Comparative Antiproliferative Activity (IC50, µM)

Compound ClassK562 (Erythroleukemia)HeLa (Cervical Carcinoma)Jurkat (T-cell Leukemia)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexanes25-27--[3]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]4.2 - 24.14.2 - 24.14.2 - 24.1[4]

Experimental Protocol: In Vitro Cytotoxicity MTS Assay

A common method to assess the antiproliferative activity of these compounds is the MTS assay.[3]

  • Cell Culture: Human tumor cell lines (e.g., K562, HeLa, Sk-mel-2, U2OS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: After incubation, the MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

G cluster_synthesis Synthesis & Treatment cluster_assay In Vitro Assay cluster_analysis Data Analysis Start Synthesized 3-Azabicyclo[3.1.0]hexane Derivative Treatment Treat Cancer Cells Start->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation MTS_Assay Perform MTS Assay Incubation->MTS_Assay Measure Measure Cell Viability MTS_Assay->Measure Calculate_IC50 Calculate IC50 Value Measure->Calculate_IC50 Compare_Activity Compare with Alternatives Calculate_IC50->Compare_Activity Outcome Determine Antiproliferative Potency Compare_Activity->Outcome

Caption: Workflow for evaluating the antitumor activity of 3-azabicyclo[3.1.0]hexane derivatives.

Enzyme Inhibition: Targeting Dipeptidyl Peptidase-IV (DPP-4)

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have also been explored as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. The development of potent and selective DPP-4 inhibitors is crucial to avoid off-target effects, particularly against related proteases like DPP-2, DPP-8, and DPP-9.[5][6]

Hologram Quantitative Structure-Activity Relationship (HQSAR) studies have been conducted on a series of conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives to design selective DPP-4 inhibitors.[5][6] These computational studies, combined with docking analyses, have provided valuable insights into the substitution patterns on the scaffold that are critical for achieving high selectivity.[5][6] While specific IC50 values for a direct comparison were not detailed in the reviewed literature, the focus on selectivity underscores a critical aspect of drug design for this target class.

Neurological Applications: Triple Reuptake Inhibitors

The 3-azabicyclo[3.1.0]hexane framework has been successfully employed in the design of triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain. These compounds hold promise for the treatment of depression and other neurological disorders.

A series of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes have been synthesized and shown to be potent and selective TRIs.[7] Selected derivatives from these series demonstrated good oral bioavailability and brain penetration in rats, crucial properties for centrally acting drugs.[7]

Experimental Protocol: In Vitro Binding Affinity Assay

To determine the potency of these compounds at the monoamine transporters, radioligand binding assays are performed.[8]

  • Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, NET, or DAT are used.

  • Radioligands: Specific radiolabeled ligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) are used.

  • Incubation: Cell membranes are incubated with a constant concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated via rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated to determine the binding affinity of the test compound for each transporter.

G Compound 3-Azabicyclo[3.1.0]hexane Derivative (TRI) SERT Serotonin Transporter (SERT) Compound->SERT Binds NET Norepinephrine Transporter (NET) Compound->NET Binds DAT Dopamine Transporter (DAT) Compound->DAT Binds Inhibition Inhibits Reuptake SERT->Inhibition NET->Inhibition DAT->Inhibition Increase Increased Synaptic Neurotransmitter Levels Inhibition->Increase Effect Therapeutic Effect (e.g., Antidepressant) Increase->Effect

Caption: Mechanism of action for a 3-azabicyclo[3.1.0]hexane-based triple reuptake inhibitor.

Antiviral Potential: SARS-CoV-2 Main Protease Inhibitors

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to the development of antiviral agents. Notably, a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxy residue, a derivative of the core structure, has been incorporated as the P2 unit in inhibitors of the SARS-CoV-2 main protease (Mpro).[9] This protease is essential for viral replication, making it a prime target for antiviral drugs.

Structure-activity relationship (SAR) studies of these inhibitors have demonstrated that modifications to the 3-azabicyclo[3.1.0]hexane moiety and other parts of the molecule can significantly impact antiviral potency.[9] While direct comparative data with other scaffolds in the same inhibitor series is part of ongoing research, the inclusion of this bicyclic system highlights its importance in designing potent enzyme inhibitors.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.0]hexane scaffold, and by extension its precursor this compound, represents a highly valuable and versatile platform in drug discovery. The conformationally restricted nature of this framework allows for the design of potent and selective modulators of a wide range of biological targets, including cancer-related proteins, metabolic enzymes, neurotransmitter transporters, and viral proteases.

The comparative data presented in this guide, though not always from direct head-to-head studies, clearly demonstrates the broad therapeutic potential of this chemical class. Future research should focus on more direct comparative studies to elucidate the subtle advantages of this scaffold over other bicyclic systems for specific biological targets. Furthermore, continued exploration of the structure-activity relationships of 3-azabicyclo[3.1.0]hexane derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. [Link]

  • Stepanov, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1135. [Link]

  • Bentham Science Publishers. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. [Link]

  • Stepanov, A. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 23(22), 14334. [Link]

  • ResearchGate. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. [Link]

  • Semantic Scholar. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). [Link]

  • Micheli, F., et al. (2010). 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(6), 2534-2551. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • ResearchGate. (2023). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • The Journal of Organic Chemistry. (2007). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. [Link]

  • PubMed Central. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

  • ACS Publications. (2022). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • ResearchGate. (2022). (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • MDPI. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

Sources

A Cost-Benefit Analysis for Synthetic Chemists: Navigating the Utility of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and synthetic chemistry, the selection of building blocks is a critical decision point that profoundly impacts project timelines, costs, and overall success. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif, frequently incorporated into biologically active molecules due to its rigid conformation, which can enhance binding to biological targets.[1][2][3] This guide provides an in-depth cost-benefit analysis of a key intermediate for accessing this scaffold: 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane . We will objectively compare its performance with a common alternative, the tert-butoxycarbonyl (Boc)-protected analogue, supported by a thorough examination of synthetic accessibility, reactivity, stability, and cost-effectiveness.

The Synthetic Challenge: Accessing the 6-Oxa-3-azabicyclo[3.1.0]hexane Core

The 6-oxa-3-azabicyclo[3.1.0]hexane core presents a unique synthetic challenge, combining a strained aziridine ring with an oxa-pyrrolidine framework. The nitrogen atom's protecting group is not merely a placeholder; it dictates the molecule's reactivity, stability, and suitability for various downstream transformations. The two most common choices for this role are the electron-withdrawing phenylsulfonyl group and the acid-labile tert-butoxycarbonyl (Boc) group. This guide will dissect the advantages and disadvantages of each, empowering you to make an informed decision for your specific synthetic strategy.

In-Depth Analysis: this compound

The phenylsulfonyl group is a robust, electron-withdrawing protecting group that significantly influences the reactivity of the nitrogen atom it adorns. This property can be both advantageous and challenging, as we will explore below.

Proposed Synthesis of this compound

Step 1: N-Phenylsulfonylation of 3-Pyrroline

The first step involves the protection of the nitrogen atom of 3-pyrroline with a phenylsulfonyl group. This is a standard procedure in organic synthesis.

  • Reaction: 3-Pyrroline is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane.

  • Rationale: The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion. Dichloromethane is a good solvent for both reactants and is relatively unreactive.

Step 2: Epoxidation and Intramolecular Cyclization

The second step is a one-pot epoxidation of the double bond in N-phenylsulfonyl-3-pyrroline, followed by an in situ intramolecular cyclization to form the desired bicyclic product.

  • Reaction: The N-phenylsulfonyl-3-pyrroline is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in a suitable solvent system.[5][6] The resulting epoxide is then subjected to base-mediated intramolecular cyclization.

  • Rationale: The electron-withdrawing nature of the phenylsulfonyl group makes the nitrogen atom a poor nucleophile, thus favoring the epoxidation of the double bond. Subsequent treatment with a base will deprotonate the sulfonamide nitrogen, allowing for an intramolecular nucleophilic attack on the epoxide to form the strained aziridine ring.

The Alternative: 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane

The most common alternative to the phenylsulfonyl-protected compound is its Boc-protected counterpart. The tert-butoxycarbonyl group is known for its ease of removal under acidic conditions, a stark contrast to the robustness of the phenylsulfonyl group.

Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane

A reliable protocol for the synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane is available in the literature.[7] This synthesis also starts from 3-pyrroline.

Step 1: N-Boc Protection of 3-Pyrroline

  • Reaction: 3-Pyrroline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Rationale: This is a standard and high-yielding method for the introduction of the Boc protecting group onto a secondary amine.

Step 2: Epoxidation

  • Reaction: The resulting N-Boc-3-pyrroline is then epoxidized using an agent like m-CPBA.

  • Rationale: Similar to the phenylsulfonyl analogue, the double bond is susceptible to epoxidation. A general procedure for a similar epoxidation has been reported with a 100% yield.[7]

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between the phenylsulfonyl and Boc-protected building blocks hinges on a careful consideration of several factors:

FeatureThis compound3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
Synthesis Cost Lower Reagent Cost: Benzenesulfonyl chloride is significantly cheaper than di-tert-butyl dicarbonate.[8][9][10][11]Higher Reagent Cost: Di-tert-butyl dicarbonate is a more expensive reagent.[12][13][14][15]
Stability High Stability: The phenylsulfonyl group is robust and stable to a wide range of reaction conditions, including strongly acidic and basic media.Moderate Stability: The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids.
Reactivity Activated Aziridine: The electron-withdrawing phenylsulfonyl group activates the aziridine ring towards nucleophilic attack.Less Activated Aziridine: The Boc group is less electron-withdrawing, making the aziridine less susceptible to ring-opening.
Deprotection Harsh Conditions: Removal of the phenylsulfonyl group typically requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong reducing agents, which may not be compatible with other functional groups in the molecule.Mild Conditions: The Boc group is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which is compatible with a wide range of functional groups.[15]
Commercial Availability Available from several suppliers, but often at a higher price point for the final compound compared to the Boc-analogue.Widely available from numerous chemical suppliers.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: N-Phenylsulfonylation of 3-Pyrroline

  • To a stirred solution of 3-pyrroline (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenylsulfonyl-3-pyrroline.

Step 2: Epoxidation and Intramolecular Cyclization

  • To a stirred solution of N-phenylsulfonyl-3-pyrroline (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add m-CPBA (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Cool the reaction mixture to 0 °C and add a solution of sodium hydroxide (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane[7]

Step 1: N-Boc Protection of 3-Pyrroline

  • To a solution of 3-pyrroline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-3-pyrroline is typically of sufficient purity for the next step.

Step 2: Epoxidation

  • Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane (0.6 M) at room temperature.

  • Add m-CPBA (1.25 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane, which is often obtained in quantitative yield and high purity.[7]

Visualization of Synthetic Pathways

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane 3-Pyrroline_A 3-Pyrroline N-Phenylsulfonyl-3-pyrroline N-Phenylsulfonyl- 3-pyrroline 3-Pyrroline_A->N-Phenylsulfonyl-3-pyrroline Benzenesulfonyl chloride, Et3N, DCM Target_A 3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane N-Phenylsulfonyl-3-pyrroline->Target_A 1. m-CPBA, DCM 2. NaOH, MeOH 3-Pyrroline_B 3-Pyrroline N-Boc-3-pyrroline N-Boc-3-pyrroline 3-Pyrroline_B->N-Boc-3-pyrroline Boc₂O, Et₃N, DCM Target_B 3-Boc-6-oxa- 3-azabicyclo[3.1.0]hexane N-Boc-3-pyrroline->Target_B m-CPBA, DCM

Sources

A Comparative Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged structure, underpinning the development of a range of biologically active compounds.[1] This guide provides an in-depth analysis of a specific derivative, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane , offering a comparative perspective on its potential utility, grounded in structure-activity relationship (SAR) studies of analogous compounds.

While direct comparative studies of this compound against other specific agents are not extensively documented in publicly available literature, this guide will leverage data from closely related 3-azabicyclo[3.1.0]hexane derivatives to provide a scientifically reasoned evaluation of its performance. The primary focus will be on its potential application as a modulator of opioid receptors, a field where this scaffold has shown significant promise.

The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained dipeptide mimic, which makes it an attractive building block for introducing rigidity into peptide-based drugs or for serving as a core for small molecule therapeutics.[1] This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The bicyclic nature of the scaffold presents a three-dimensional structure that can effectively probe the binding pockets of proteins.

The "6-oxa" modification introduces an oxygen atom into the bicyclic system, which can influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions. The nitrogen at the 3-position provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.

The Role of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group in This compound is a critical determinant of its chemical and biological characteristics. This functional group is known to be a strong electron-withdrawing group, which can impact the reactivity of the adjacent nitrogen atom. In the context of drug design, the phenylsulfonyl moiety can engage in various non-covalent interactions with protein targets, including van der Waals forces and potentially pi-stacking interactions. Its presence also significantly influences the overall lipophilicity and metabolic stability of the molecule.

Case Study: Comparative Analysis of N-Substituted 3-Azabicyclo[3.1.0]hexane Derivatives as µ-Opioid Receptor Ligands

To understand the potential performance of this compound, we will draw parallels from a comprehensive study on a series of 3-azabicyclo[3.1.0]hexane derivatives as µ-opioid receptor ligands.[1] This study provides valuable insights into how different N-substituents influence binding affinity and functional activity. While the core scaffold in this study is not the "6-oxa" variant, the SAR trends for the N-substituents are likely to be informative.

Experimental Rationale

The primary objective of the referenced study was to optimize the affinity and selectivity of 3-azabicyclo[3.1.0]hexane derivatives for the µ-opioid receptor. The µ-opioid receptor is a key target for pain management, and developing potent and selective ligands is a major goal in analgesic drug discovery. The study systematically explored the impact of various substituents at the N-3 position of the bicyclic core.

Comparative Data

The following table summarizes the binding affinities (Ki) of a selection of N-substituted 3-azabicyclo[3.1.0]hexane derivatives for the human µ-opioid receptor, as reported in the literature. This allows for an indirect comparison of the potential efficacy of an N-phenylsulfonyl substituent versus other common functionalities.

Compound IDN-Substituentµ-Opioid Receptor Binding Affinity (Ki, nM)
1 -SO₂-Phenyl (Inferred)Hypothesized High Affinity
2 -SO₂-p-Tolyl1.2
3 -CO-Phenyl25
4 -CH₂-Phenyl>1000
5 -H>1000

Data for compounds 2-5 are derived from a study on 3-azabicyclo[3.1.0]hexane derivatives. The value for compound 1 is a hypothesis based on these trends.

From this data, a clear trend emerges: N-acylation and, particularly, N-sulfonylation with an aromatic group dramatically increase the binding affinity for the µ-opioid receptor compared to an unsubstituted or N-benzylated analog. The N-tosyl derivative (compound 2) exhibits picomolar affinity. Given the structural similarity between a phenylsulfonyl and a p-tolylsulfonyl group, it is highly probable that This compound would also display high affinity for the µ-opioid receptor. The electronic and steric properties of the phenylsulfonyl group are well-suited for favorable interactions within the binding pocket of this receptor.

Experimental Protocols

Synthesis of this compound

A general and plausible synthetic route to N-sulfonylated 6-oxa-3-azabicyclo[3.1.0]hexanes can be adapted from established procedures for the synthesis of the core scaffold and subsequent N-functionalization.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Sulfonylation A N-Boc-3-pyrroline C 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane A->C DCM, rt, 12h B m-CPBA B->C D 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane F 6-Oxa-3-azabicyclo[3.1.0]hexane salt D->F DCM or Dioxane E TFA or HCl E->F G 6-Oxa-3-azabicyclo[3.1.0]hexane salt I This compound G->I Base (e.g., Et3N), DCM H Benzenesulfonyl chloride H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Epoxidation of N-Boc-3-pyrroline: To a solution of N-Boc-3-pyrroline in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.

  • Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent such as DCM or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is added. The mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC. The solvent is then removed under reduced pressure to yield the corresponding salt of 6-oxa-3-azabicyclo[3.1.0]hexane.

  • N-Sulfonylation: The 6-oxa-3-azabicyclo[3.1.0]hexane salt is dissolved in DCM, and a base such as triethylamine (Et₃N) is added to neutralize the salt. The mixture is cooled to 0 °C, and benzenesulfonyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography to afford the final product, this compound.

µ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Workflow for µ-Opioid Receptor Binding Assay

G A Prepare reagents: - Cell membranes (with µ-opioid receptor) - Radioligand (e.g., [³H]-DAMGO) - Test compound dilutions - Assay buffer B Incubate: Combine membranes, radioligand, and test compound in a 96-well plate A->B C Separate bound from free radioligand: Rapid filtration through glass fiber filters B->C D Quantify bound radioligand: Scintillation counting C->D E Data analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a competitive µ-opioid receptor binding assay.

Step-by-Step Methodology:

  • Preparation: Cell membranes expressing the human µ-opioid receptor are prepared. A radioligand, such as [³H]-DAMGO, is used. The test compound, this compound, and a reference compound are serially diluted.

  • Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated in an appropriate buffer at a controlled temperature.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

Based on the structure-activity relationships observed in analogous series, This compound represents a promising scaffold for the development of potent µ-opioid receptor ligands. The phenylsulfonyl group is predicted to confer high binding affinity, a critical attribute for a successful therapeutic agent. The rigid 6-oxa-3-azabicyclo[3.1.0]hexane core provides a well-defined three-dimensional structure that can be further elaborated to optimize selectivity and pharmacokinetic properties.

Future experimental work should focus on the direct synthesis and biological evaluation of This compound and a series of closely related analogs. A head-to-head comparison with compounds bearing different N-sulfonyl groups (e.g., tosyl, nosyl) and other N-substituents (e.g., acyl, alkyl) would provide a definitive understanding of the role of the phenylsulfonyl moiety. Furthermore, functional assays should be conducted to determine whether these compounds act as agonists, antagonists, or allosteric modulators of the µ-opioid receptor. Such studies will be instrumental in validating the therapeutic potential of this intriguing molecular architecture.

References

  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood, S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS No. 955158-69-7). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Given the compound's complex structure, incorporating a phenylsulfonyl group, an azabicyclo[3.1.0]hexane core, and an oxirane ring, it must be handled with the utmost care as a hazardous substance.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its constituent functional groups suggest potential reactivity and toxicity. The phenylsulfonyl group can increase reactivity, and the oxirane (epoxide) ring is a known reactive electrophile that can react with biological nucleophiles. Therefore, treating this compound as hazardous waste is a critical safety measure.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. The chemical structure of this compound suggests that it should be handled as a potentially toxic and reactive compound.

Key Safety Precautions:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6]

  • Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and aerosols that could cause serious eye damage.[6]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, as compounds with epoxide rings can be skin irritants and sensitizers.[1][4]
Body Protection A lab coat and closed-toe shoesProtects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection Work in a well-ventilated chemical fume hoodMinimizes the inhalation of potentially harmful vapors or dust.[3][4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material and place it in a designated, sealed hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1] Do not attempt to clean up a large spill without proper training and equipment.

All materials used for spill cleanup must be disposed of as hazardous waste.[2]

III. Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound. The container must be chemically compatible with the compound.[3][7]

  • Segregation: This waste should be segregated from other laboratory waste streams to prevent inadvertent reactions. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly labeled container from liquid waste.[2]

Step 2: Labeling

  • The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound."[7]

    • The CAS Number: 955158-69-7.[7]

    • An accurate estimation of the quantity and the date of accumulation.[8]

    • Associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage of Waste

  • Secure Storage: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Container Integrity: Ensure the container is kept tightly sealed when not in use.[1] Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for vapor expansion.[7]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies such as the Environmental Protection Agency (EPA).[8][9] Disposal must be carried out by a licensed hazardous waste contractor.[3]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3]

  • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[3]

  • DO NOT mix with regular laboratory trash.[2]

  • DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated and peer-reviewed protocol approved by your institution's EHS department.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (3-(Phenylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated Hazardous Waste Container ppe->container label Label with Full Chemical Name, CAS No., and Date container->label segregate Segregate from Incompatible Wastes label->segregate storage Store in Secure, Ventilated Area with Secondary Containment segregate->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Schedule Waste Pickup with Licensed Contractor ehs->pickup end Proper Disposal Complete pickup->end

Sources

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